Product packaging for Disperse blue 91(Cat. No.:CAS No. 12222-89-8)

Disperse blue 91

Cat. No.: B1173503
CAS No.: 12222-89-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Disperse Blue 91 ( 12222-89-8) is a chemical compound belonging to the class of disperse dyes . Disperse dyes are primarily used for coloring synthetic fabrics and materials. They are the most prevalent class of dyestuffs, applied to hydrophobic polymers like polyester, nylon, and acrylic fibers . The application of these dyes requires specific conditions, often involving dispersing agents to ensure even coloring . As a research chemical, this compound is of interest in several scientific fields. In environmental science, studies focus on the presence and impact of dye compounds in various ecosystems, analyzing their persistence and transformation . Materials science research utilizes this dye to develop and test new coloring techniques and to study the interaction between dye molecules and synthetic polymers. Furthermore, disperse dyes are a subject of toxicological studies. Research on related azo disperse dyes has explored their potential mutagenic and genotoxic properties using various assay protocols . It is crucial to handle all research chemicals with appropriate safety precautions. This product is intended For Research Use Only. It is not intended for personal, medicinal, or household use.

Properties

CAS No.

12222-89-8

Molecular Formula

C5H13O4P

Synonyms

Disperse blue 91

Origin of Product

United States

Foundational & Exploratory

Disperse blue 91 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 91 is a synthetic dye classified under the anthraquinone chemical family.[1] As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers, most notably polyester.[1] Its molecular structure, centered on an anthraquinone backbone, is responsible for its vibrant blue color and good fastness properties, such as resistance to fading from light and washing.[1] This technical guide provides a summary of the known chemical and physical properties of this compound, alongside a generalized experimental workflow relevant to its chemical class.

Chemical and Physical Properties

This compound is an organic compound with a confirmed molecular formula of C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It is recognized by its CAS Registry Number 12222-89-8. While it is established as an anthraquinone derivative, a definitive IUPAC name and a precise, publicly available chemical structure are not consistently reported in scientific literature.

Like other disperse dyes, this compound is sparingly soluble in water but exhibits solubility in organic solvents such as acetone and ethanol.[2] It is known to be an allergen and can cause contact dermatitis in sensitized individuals.[1]

Data Summary
PropertyValueReference(s)
CAS Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Chemical Class Anthraquinone Dye[1]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, general methodologies for the synthesis and analysis of anthraquinone dyes are well-established and can be adapted.

General Synthesis of Anthraquinone Dyes

The synthesis of substituted anthraquinone dyes often involves nucleophilic substitution reactions on a starting anthraquinone core that has been activated with leaving groups such as halogens or sulfonic acid groups. A common approach is the reaction of a halogenated anthraquinone with an appropriate amine.

Example Protocol Outline:

  • Reaction Setup: A mixture of a halogenated anthraquinone derivative (e.g., bromaminic acid) and an excess of the desired amine is prepared in a suitable solvent, such as water or a high-boiling point organic solvent.

  • Catalysis: A catalyst, often a copper salt like copper(II) sulfate, is added to facilitate the reaction. An acid scavenger, such as sodium carbonate or potassium acetate, is also typically included to neutralize the hydrohalic acid byproduct.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 150°C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by adjusting the pH.

  • Purification: The crude dye is collected by filtration, washed with water and/or an organic solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

General Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and quality control of disperse dyes. A general reverse-phase HPLC method for an anthraquinone dye is outlined below.

Example Protocol Outline:

  • Sample Preparation: A stock solution of the dye is prepared by dissolving a known mass in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with a small amount of acid like formic or acetic acid for pH control) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Detection: A UV-Vis or photodiode array (PDA) detector is used, with the detection wavelength set at the absorbance maximum (λmax) of the dye.

  • Analysis: The prepared sample is injected into the HPLC system, and the resulting chromatogram is recorded. The retention time and peak area can be used for identification and quantification, respectively, by comparison with a known standard.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a substituted anthraquinone disperse dye.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis Step cluster_product Intermediate & Final Product A Halogenated Anthraquinone C Nucleophilic Substitution (e.g., Ullmann Condensation) A->C B Amine Derivative B->C D Crude Dye Product C->D Reaction Completion E Purified this compound D->E Purification (Filtration, Recrystallization)

Caption: Generalized synthesis workflow for an anthraquinone disperse dye.

References

An In-Depth Technical Guide to C.I. Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 91 is a synthetic anthraquinone dye primarily utilized in the textile industry for dyeing polyester and other synthetic fibers. Its molecular structure confers a vibrant blue hue and notable fastness properties. However, this compound is also recognized as a potential skin sensitizer, capable of eliciting allergic contact dermatitis, a T-cell mediated type IV hypersensitivity reaction. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, details on its synthesis and analytical detection, and an in-depth look at the immunological mechanisms underlying its allergenic effects. This information is intended to be a valuable resource for researchers in toxicology, dermatology, and drug development investigating the interactions of small molecules with biological systems.

Chemical and Physical Properties

The molecular formula of C.I. This compound is C₂₀H₂₁NO₅. It belongs to the anthraquinone class of dyes, which are characterized by a 9,10-anthracenedione core structure.

Table 1: Physicochemical Properties of C.I. This compound and Related Anthraquinone Dyes

PropertyC.I. This compoundC.I. Disperse Blue 1 (CAS: 2475-45-8)C.I. Disperse Blue 35 (CAS: 12222-75-2)
CAS Number 12222-89-82475-45-812222-75-2
Molecular Formula C₂₀H₂₁NO₅C₁₄H₁₂N₄O₂[1]C₂₀H₁₈N₂O₄
Molecular Weight 355.38 g/mol 268.27 g/mol [1]362.34 g/mol [2]
Appearance Blue powderBlue-black microcrystalline powder[1][3]-
Melting Point -332 °C[3]-
Solubility -Soluble in acetone, ethanol; Slightly soluble in benzene and linseed oil; Insoluble in water.[1][3]-
Oral LD₅₀ (rat) Data not available>2000 mg/kg>2000 mg/kg[4]
Mutagenicity (Ames Test) Data not availableSome components of disperse dyes have shown mutagenic potential.[5]-
Skin Sensitization Potential sensitizerModerate sensitizerPotential sensitizer[4]

Note: Specific quantitative data for this compound is limited. Data for structurally related anthraquinone disperse dyes are provided for comparison.

Synthesis and Manufacturing

The synthesis of anthraquinone-based disperse dyes like this compound generally involves multi-step chemical reactions. While a specific, detailed protocol for this compound is proprietary, a general methodology can be outlined.

General Experimental Protocol for Synthesis

The synthesis of a typical anthraquinone disperse dye involves the following key steps:

  • Starting Materials: The synthesis usually begins with a substituted anthraquinone derivative.

  • Reaction Steps: This is followed by a series of reactions such as nitration, reduction, halogenation, and condensation to introduce various functional groups that modulate the color and dyeing properties of the final product.

  • Purification: The crude dye is then purified, often through recrystallization or chromatography, to remove impurities and unreacted starting materials.

dot

G cluster_synthesis Generic Synthesis Workflow for Anthraquinone Dyes Anthraquinone Anthraquinone Derivative Intermediates Reaction Intermediates Anthraquinone->Intermediates Chemical Reactions (e.g., Nitration, Reduction) CrudeDye Crude Disperse Dye Intermediates->CrudeDye Further Reactions (e.g., Condensation) PurifiedDye Purified Disperse Dye CrudeDye->PurifiedDye Purification (e.g., Recrystallization) G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) DB91 This compound (Hapten) HaptenProtein Hapten-Protein Conjugate DB91->HaptenProtein Haptenation SkinProtein Skin Protein SkinProtein->HaptenProtein LC Langerhans Cell HaptenProtein->LC Uptake & Processing LymphNode Lymph Node LC->LymphNode Migration TCell_naive Naive T-Cell TCell_activated Activated T-Cell TCell_naive->TCell_activated Activation & Proliferation TCell_memory Memory T-Cell TCell_activated->TCell_memory Memory Cell Formation LymphNode->TCell_naive DB91_re This compound HaptenProtein_re Hapten-Protein Conjugate DB91_re->HaptenProtein_re HaptenProtein_re->TCell_memory Recognition Inflammation Inflammatory Response (ACD) TCell_memory->Inflammation Cytokine Release

References

In-Depth Technical Guide to the Synthesis of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Disperse Blue 91 (C.I. 60756), an anthraquinone-based dye. The information presented herein is curated for professionals in research and development, offering detailed insights into its chemical structure, synthesis methodologies, and key reaction parameters.

Chemical Profile of this compound

PropertyValue
Chemical Name 1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone
C.I. Name This compound
CAS Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Class Anthraquinone Dye

Synthesis Pathways

The synthesis of this compound is a multi-step process rooted in the chemistry of anthraquinone derivatives. The core principle involves the introduction of an amino group, a hydroxyl group, and an ether linkage onto the anthraquinone backbone. The most common and industrially relevant pathway proceeds through the key intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone.

Logical Flow of Synthesis

The synthesis can be logically broken down into two primary stages:

  • Formation of the Key Intermediate: Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone.

  • Final Dye Synthesis: Nucleophilic substitution of the bromo group with 2-(2-methoxyethoxy)ethanol.

Synthesis_Workflow A 1-Aminoanthraquinone B 1-Amino-2,4-dibromoanthraquinone A->B Bromination C 1-Amino-2-bromo-4-hydroxyanthraquinone B->C Hydrolysis E This compound C->E Etherification D 2-(2-Methoxyethoxy)ethanol D->E

Caption: General synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

This intermediate is crucial for the synthesis of a variety of anthraquinone dyes. Its preparation involves the bromination of 1-aminoanthraquinone followed by a selective hydrolysis.

1.1. Bromination of 1-Aminoanthraquinone

  • Reaction: 1-aminoanthraquinone is reacted with bromine in a suitable solvent, typically a halogenated hydrocarbon or a mineral acid, to yield 1-amino-2,4-dibromoanthraquinone.

  • Protocol:

    • Dissolve 1-aminoanthraquinone in concentrated sulfuric acid.

    • Slowly add a stoichiometric amount of liquid bromine to the solution while maintaining a low temperature (0-5 °C) to control the reaction rate and prevent over-bromination.

    • Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • Pour the reaction mixture into a large volume of cold water to precipitate the 1-amino-2,4-dibromoanthraquinone.

    • Filter the precipitate, wash with water until neutral, and dry.

1.2. Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

  • Reaction: The 4-bromo substituent is selectively hydrolyzed to a hydroxyl group in the presence of boric acid and sulfuric acid. The 2-bromo substituent is less reactive under these conditions.

  • Protocol:

    • Suspend the dried 1-amino-2,4-dibromoanthraquinone in concentrated sulfuric acid.

    • Add boric acid to the mixture. The boric acid complexes with the amino and adjacent carbonyl groups, directing the hydrolysis to the 4-position.

    • Heat the mixture to a temperature of 120-140 °C for several hours.

    • Cool the reaction mixture and carefully dilute it with water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.

Stage 2: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution reaction where the bromo group of the intermediate is replaced by the alkoxy group from 2-(2-methoxyethoxy)ethanol.

  • Reaction: 1-amino-2-bromo-4-hydroxyanthraquinone is condensed with 2-(2-methoxyethoxy)ethanol in the presence of a base and a copper catalyst.

  • Protocol:

    • In a reaction vessel, combine 1-amino-2-bromo-4-hydroxyanthraquinone, a significant excess of 2-(2-methoxyethoxy)ethanol (which can also act as the solvent), and a base such as potassium carbonate or sodium carbonate.

    • Add a catalytic amount of a copper salt, for example, copper(I) iodide or copper(I) bromide.

    • Heat the reaction mixture to a temperature between 120-150 °C and maintain it for several hours with stirring. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture and add a non-polar solvent like methanol or ethanol to precipitate the crude this compound.

    • Filter the crude product and wash it with the non-polar solvent to remove unreacted 2-(2-methoxyethoxy)ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield the final product with high purity.

Reaction Pathway Diagram

Detailed_Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Reactant1 1-Aminoanthraquinone Intermediate1 1-Amino-2,4-dibromoanthraquinone Reactant1->Intermediate1 Br₂, H₂SO₄ Intermediate2 1-Amino-2-bromo-4-hydroxyanthraquinone Intermediate1->Intermediate2 H₂SO₄, H₃BO₃, Δ Product This compound Intermediate2->Product Base, Cu Catalyst, Δ Reactant2 2-(2-Methoxyethoxy)ethanol Reactant2->Product

Caption: Detailed reaction pathway for this compound.

Quantitative Data

At present, specific quantitative data such as reaction yields and purity levels for the synthesis of this compound are not widely available in publicly accessible literature. These parameters are often proprietary to the manufacturers. However, for analogous nucleophilic aromatic substitution reactions on halo-anthraquinones, yields can typically range from moderate to high, contingent upon the optimization of reaction conditions including temperature, catalyst, base, and reaction time. Purity is critical for disperse dyes and is generally achieved through rigorous purification steps like recrystallization to meet industry standards for textile applications.

Concluding Remarks

The synthesis of this compound is a well-established process in industrial dye chemistry, relying on fundamental reactions of anthraquinone derivatives. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the bromination and hydrolysis steps to ensure the correct regioselectivity, and in the final condensation step to achieve a high yield and purity of the final product. Further research into more environmentally benign catalysts and solvent systems could present opportunities for process optimization and green chemistry advancements in the manufacturing of this important disperse dye.

An In-depth Technical Guide to the Physical and Chemical Characteristics of C.I. Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 91 is a synthetic anthraquinone dye primarily utilized in the textile industry for dyeing synthetic fibers. This technical guide provides a comprehensive overview of its physical and chemical characteristics, drawing from available scientific literature. Due to a notable lack of specific data for this compound, this guide also incorporates information on closely related anthraquinone dyes to provide a broader context for its properties and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or be interested in the properties of this class of compounds.

Chemical Identity and Structure

C.I. This compound is identified by the Chemical Abstracts Service (CAS) number 12222-89-8. Its molecular structure is based on an anthraquinone core, a common chromophore in many synthetic dyes. The molecular formula for this compound is reported as C₂₀H₂₁NO₅, with a corresponding molecular weight of 355.38 g/mol .[1][2] The anthraquinone backbone is responsible for the dye's vibrant blue color and its stability under various conditions.[3]

Physical Properties

PropertyC.I. This compoundC.I. Disperse Blue 1 (CAS 2475-45-8)C.I. Disperse Blue 26 (CAS 3860-63-7)
Molecular Formula C₂₀H₂₁NO₅[1][2]C₁₄H₁₂N₄O₂[4]C₁₆H₁₄N₂O₄[5]
Molecular Weight 355.38 g/mol [1][2]268.27 g/mol [4]298.29 g/mol [5]
Appearance Blue powderBlue-black microcrystalline powder[4]Navy powder[5]
Melting Point Data not available332 °C[6]217 °C[7]
Boiling Point Data not availableData not available439.72 °C (estimated)[7]
Solubility
WaterInsoluble (general)0.03 mg/L at 25 °C[4]20.28 µg/L at 25 °C[7]
EthanolSoluble (general)2 mg/mL[4]Soluble[5]
AcetoneSoluble (general)Soluble[4]Soluble[5]
BenzeneSlightly soluble[4]Soluble[5]

Chemical Properties and Reactivity

This compound, as an anthraquinone dye, exhibits chemical behaviors characteristic of this class of compounds.

  • Oxidation: The dye can be oxidized by agents such as potassium permanganate or hydrogen peroxide, which can alter its dyeing properties.[3]

  • Reduction: Treatment with reducing agents like sodium dithionite can convert the dye into its colorless leuco form. This reaction is sometimes utilized in specific dyeing processes.[3]

  • Substitution: The aromatic rings of the anthraquinone structure can undergo substitution reactions, allowing for the modification of its functional groups to create derivatives with different properties.[3]

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are scarce. The following sections outline general methodologies for the analysis of disperse dyes, which can be adapted for this compound.

Synthesis of Anthraquinone Dyes

A general and reproducible method for synthesizing anthraquinone dyes involves the Ullmann coupling reaction.[1][8][9] This protocol can be adapted for the synthesis of various anilino- or (alkylamino)anthraquinone derivatives.

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid)

  • Appropriate amine/aniline derivative

  • Phosphate buffer (pH 6-7)

  • Catalytic amount of elemental copper (Cu⁰)

  • Microwave synthesizer

  • Dichloromethane (DCM) for extraction

  • Reversed-phase C18 silica gel for column chromatography

Procedure:

  • Combine bromaminic acid, the desired amine/aniline derivative, phosphate buffer, and a catalytic amount of copper in a microwave reaction vessel.

  • Subject the mixture to microwave irradiation at 120 °C for 2-20 minutes. The reaction progress can be visually monitored by a color change from red to blue.[8]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane to remove organic-soluble impurities. Repeat the extraction until the organic layer is nearly colorless.[1]

  • The water-soluble crude dye is then purified by reversed-phase flash column chromatography using a C18 stationary phase.

  • The final product can be isolated by techniques such as freeze-drying.

cluster_synthesis General Synthesis of Anthraquinone Dyes reagents Bromaminic Acid + Amine/Aniline + Buffer (pH 6-7) + Cu Catalyst microwave Microwave Irradiation (120 °C, 2-20 min) reagents->microwave Ullmann Coupling extraction Aqueous/Organic Extraction (DCM) microwave->extraction purification Reversed-Phase Column Chromatography extraction->purification product Pure Anthraquinone Dye purification->product

General workflow for the synthesis of anthraquinone dyes.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the analysis of disperse dyes in various matrices, including textile fibers.[10][11]

Sample Preparation (from textile):

  • Extract a small sample of the dyed fiber (e.g., a single 5-10 mm thread) with a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[11]

  • Extraction can be facilitated by ultrasonication followed by heating.[11]

  • Centrifuge the extract and filter the supernatant before injection into the HPLC system.

Chromatographic Conditions (General):

  • Column: A reversed-phase column, such as a C18 column, is typically used.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[12]

  • Detector: A photodiode array (PDA) or UV-Vis detector is used to monitor the elution of the dye. Mass spectrometry (MS) can be coupled with HPLC for definitive identification.[10]

cluster_hplc HPLC Analysis Workflow for Disperse Dyes sample Dyed Fiber Sample extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction filtration Centrifugation & Filtration extraction->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc detection Detection (PDA/UV-Vis and/or MS) hplc->detection data Chromatogram & Spectral Data detection->data

General workflow for HPLC analysis of disperse dyes.
Spectroscopic Analysis

4.3.1. UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to determine the absorption characteristics of the dye. For anthraquinone dyes, the maximum absorption (λmax) in the visible region is indicative of their color. For example, Disperse Blue 1 has a λmax of 615 nm.[4]

Procedure:

  • Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol, acetone).

  • Record the absorption spectrum over the UV and visible range (typically 200-800 nm) using a spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax).

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in the molecule. For an anthraquinone dye like this compound, characteristic peaks would be expected for C=O (carbonyl), C=C (aromatic), C-N, and potentially O-H or N-H stretching, depending on the specific substituents.

Procedure:

  • Prepare a sample of the solid dye, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Assign the observed absorption bands to the corresponding functional groups.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

Procedure:

  • Dissolve the dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

cluster_spectroscopy Spectroscopic Characterization Workflow sample Purified Dye Sample uv_vis UV-Vis Spectroscopy sample->uv_vis ftir FTIR Spectroscopy sample->ftir nmr NMR Spectroscopy (1H and 13C) sample->nmr uv_vis_data Absorption Spectrum (λmax) uv_vis->uv_vis_data ftir_data Infrared Spectrum (Functional Groups) ftir->ftir_data nmr_data NMR Spectra (Structural Elucidation) nmr->nmr_data

Workflow for spectroscopic characterization of dyes.

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that this compound is involved in any specific biological signaling pathways relevant to drug development. Its primary documented biological effect is as a skin sensitizer, capable of causing allergic contact dermatitis in susceptible individuals.[3] This is a known characteristic of many disperse dyes.[3] Toxicological studies on related compounds, such as Disperse Blue 1, have indicated potential carcinogenicity in animal models.[6][13][14] However, a detailed toxicological profile and metabolic pathway for this compound are not available.

Conclusion

C.I. This compound is an anthraquinone-based dye with established use in the textile industry. While its general chemical nature is understood, there is a significant lack of specific, publicly available quantitative data on its physical and chemical properties. This guide has compiled the available information and provided general experimental protocols for its synthesis and analysis based on methods used for similar compounds. For researchers in drug development and other scientific fields, it is crucial to recognize this data gap and to perform thorough characterization of this compound if it is to be used in any research context. The primary known biological activity is related to skin sensitization, with no evidence of interaction with specific signaling pathways.

References

An In-Depth Technical Guide to the Anthraquinone Backbone of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 91, a synthetic dye with the CAS number 12222-89-8, is a member of the anthraquinone class of compounds, which are known for their vibrant colors and diverse biological activities. This technical guide provides a comprehensive overview of the core anthraquinone structure of this compound, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the potential relevance of the anthraquinone scaffold in drug development, drawing parallels with other bioactive molecules of the same class. Detailed experimental protocols and data are presented to facilitate further research and application in medicinal chemistry and materials science.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate.[1] this compound is a notable member of this family, characterized by its deep blue hue and good fastness properties. At its core lies the 9,10-anthraquinone skeleton, a tricyclic aromatic structure that is the chromophore responsible for its color.[1] The inherent planarity and potential for chemical modification of the anthraquinone backbone have made its derivatives a subject of significant interest beyond the textile industry, particularly in the field of drug discovery.[2][3] Anthraquinone-based compounds have been investigated for a range of therapeutic applications, including as anticancer agents.[2][4]

This guide aims to provide a detailed technical understanding of this compound, focusing on its anthraquinone core. It is intended for researchers and professionals who wish to explore its properties for potential applications in materials science, analytical chemistry, or drug development.

Chemical and Physical Properties

This compound is identified by the CAS number 12222-89-8 and has the molecular formula C₂₀H₂₁NO₅. The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 355.38 g/mol
Molecular Formula C₂₀H₂₁NO₅
CAS Number 12222-89-8
Appearance Blue powder/crystals
Solubility Low in water; soluble in some organic solvents[5]

Fastness Properties (AATCC Standards):

Fastness TestFading RatingStaining Rating
Ironing 3
Light 6
Perspiration 55
Washing 55

Synthesis of the Anthraquinone Backbone

The synthesis of this compound, like many other substituted anthraquinone dyes, is typically achieved through a nucleophilic substitution reaction, often an Ullmann condensation.[1] This reaction involves the coupling of an amine with a halogenated anthraquinone derivative in the presence of a copper catalyst.

General Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds. In the context of anthraquinone dye synthesis, it typically involves the reaction of a haloanthraquinone with an appropriate amine. The general mechanism is believed to involve the formation of a copper(I)-amine complex that then undergoes oxidative addition to the haloanthraquinone.

Ullmann_Condensation reactant1 Haloanthraquinone (Ar-X) product Aminoanthraquinone (Ar-NH-R) reactant1->product reactant2 Amine (R-NH2) intermediate Copper-Amine Complex reactant2->intermediate catalyst Cu(I) Catalyst catalyst->intermediate intermediate->product Ullmann Condensation

Caption: Generalized workflow for the Ullmann condensation reaction.

Postulated Synthesis of this compound

Reaction:

1,4-dihydroxyanthraquinone + 2-(4-aminophenyl)ethanol → 1-hydroxy-4-(p-hydroxyethyl anilino)anthraquinone

Experimental Protocols

Illustrative Synthesis of a 1,4-Disubstituted Anthraquinone Derivative

This protocol is a general representation of an Ullmann condensation for the synthesis of a substituted anthraquinone dye and can be adapted for the synthesis of this compound.

Materials:

  • 1,4-dihydroxyanthraquinone (quinizarin)

  • 2-(4-aminophenyl)ethanol

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dihydroxyanthraquinone (1 equivalent), 2-(4-aminophenyl)ethanol (1.1 equivalents), copper(I) bromide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add a suitable volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-hydroxy-4-(p-hydroxyethyl anilino)anthraquinone.

Synthesis_Workflow start Reactants: 1,4-dihydroxyanthraquinone, 2-(4-aminophenyl)ethanol, CuBr, K₂CO₃, DMF reaction Reflux at 120-130°C start->reaction workup Quench with water, Extract with Dichloromethane reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization by HPLC-DAD-MS

High-Performance Liquid Chromatography coupled with a Diode Array Detector and a Mass Spectrometer is a powerful technique for the identification and quantification of disperse dyes.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • DAD Wavelength: 200-700 nm, monitoring at the λmax of this compound.

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source in positive ion mode.

  • MS Scan Range: m/z 100-500.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or DMF) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow sample_prep Sample Preparation (Dissolution and Filtration) hplc HPLC Separation (C18 column, Gradient Elution) sample_prep->hplc dad DAD Detection (UV-Vis Spectrum) hplc->dad ms MS Detection (Mass-to-Charge Ratio) hplc->ms data_analysis Data Analysis (Identification and Quantification) dad->data_analysis ms->data_analysis

Caption: Workflow for the analytical characterization of this compound.

Relevance to Drug Development: The Anthraquinone Scaffold

The anthraquinone core is not only a chromophore but also a privileged scaffold in medicinal chemistry. Numerous natural and synthetic anthraquinone derivatives have demonstrated significant biological activities, particularly as anticancer agents.[2][3]

Mechanism of Action: Topoisomerase Inhibition

One of the most well-established mechanisms of action for several anthraquinone-based anticancer drugs, such as Doxorubicin and Mitoxantrone, is the inhibition of topoisomerase enzymes.[3][4] Topoisomerases are essential for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[4]

Topoisomerase_Inhibition topo Topoisomerase cleavage_complex Topoisomerase-DNA Cleavage Complex topo->cleavage_complex dna DNA dna->cleavage_complex stabilized_complex Stabilized Cleavage Complex cleavage_complex->stabilized_complex Inhibition of Re-ligation anthraquinone Anthraquinone Derivative (e.g., Doxorubicin) anthraquinone->stabilized_complex strand_breaks DNA Strand Breaks stabilized_complex->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

Caption: Signaling pathway of topoisomerase inhibition by anthraquinones.

Given that this compound possesses the fundamental anthraquinone backbone, it is plausible that it or its derivatives could exhibit similar biological activities. The substituents on the anthraquinone ring play a crucial role in the molecule's ability to interact with biological targets. Therefore, this compound could serve as a lead compound for the design and synthesis of novel topoisomerase inhibitors or other potential therapeutic agents. Further research is warranted to explore the biological activity profile of this compound and its derivatives.

Conclusion

This compound is an anthraquinone-based dye with a well-defined chemical identity and established applications in the textile industry. This technical guide has provided a detailed overview of its core structure, physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. The exploration of the anthraquinone scaffold's relevance in drug development highlights the potential for this compound to be a starting point for the discovery of new bioactive molecules. The provided experimental frameworks offer a solid foundation for researchers and scientists to further investigate and harness the properties of this intriguing anthraquinone derivative.

References

Solubility of Disperse Blue 91 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 91, a member of the anthraquinone class of dyes, is primarily utilized in the textile industry for dyeing synthetic fibers.[1] Its low aqueous solubility and affinity for hydrophobic materials make it a subject of interest in various research and development applications, including its potential use in drug delivery systems and as a model compound in toxicological studies. Understanding the solubility of this compound in a range of organic solvents is crucial for its formulation, application, and the interpretation of experimental results. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Core Concepts: Disperse Dyes and Solubility

Disperse dyes are non-ionic colorants with low water solubility. Their application typically involves dispersing the dye in an aqueous medium with the aid of dispersing agents. The solubility of these dyes in organic solvents is a critical parameter that influences their dyeing characteristics, purification processes, and potential applications beyond the textile industry. The solubility is governed by the physicochemical properties of both the dye molecule and the solvent, including polarity, hydrogen bonding capacity, and molecular size.

Data Presentation: Solubility of Anthraquinone Disperse Dyes

Dye NameCAS NumberMolecular FormulaAcetoneEthanolPyridineCarbon TetrachlorideBenzeneLinseed OilEthylene Glycol Monomethyl Ether
This compound 12222-89-8C₂₀H₂₁NO₅Soluble (inferred)Soluble (inferred)Soluble (inferred)----
Disperse Blue 1 2475-45-8C₁₄H₁₂N₄O₂SolubleSoluble (2 mg/mL)--Slightly SolubleSlightly Soluble30 mg/mL
Disperse Blue 56 12217-79-7C₁₄H₉ClN₂O₄SolubleSolubleSoluble----
Disperse Blue 7 3179-90-6C₁₈H₁₈N₂O₆SolubleSoluble-SolubleSlightly SolubleSlightly Soluble-

Note: The solubility of this compound is inferred based on the behavior of structurally similar anthraquinone dyes. The listed solvents are common organic solvents with varying polarities.

Mandatory Visualization

Chemical Structure of this compound

Caption: General chemical structure of an anthraquinone dye, the core of this compound.

Experimental Protocols: Determining Solubility

The solubility of this compound in organic solvents can be determined using several established methods. The choice of method depends on the required accuracy, the amount of sample available, and the equipment at hand. Two common methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method involves preparing a saturated solution of the dye in the solvent of interest, evaporating a known volume of the solution to dryness, and weighing the residue.

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully filter a portion of the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Solvent Evaporation and Weighing:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set at a temperature below the decomposition point of the dye may be used.

    • Once the solvent is completely evaporated, place the dish/vial in a vacuum desiccator to remove any residual solvent.

    • Weigh the dish/vial containing the dried dye residue on an analytical balance.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

UV-Vis Spectrophotometry Method

This method is based on the Beer-Lambert law and involves creating a calibration curve of absorbance versus concentration for the dye in the specific solvent.

Materials:

  • This compound

  • Selected organic solvents

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions to obtain several standard solutions of lower, known concentrations.

  • Determination of λmax:

    • Scan one of the standard solutions across a range of wavelengths (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law. Determine the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept).

  • Measurement of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Dilute an accurately measured volume of the clear, saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Calculation:

    • Measure the absorbance of the diluted saturated solution at λmax.

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the dye in that solvent.

Mandatory Visualization

Experimental Workflow for Solubility Determination

G Workflow for Determining Dye Solubility cluster_prep Preparation cluster_separation Separation cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Method prep_sol Prepare Saturated Solution (Excess Dye + Solvent) equilibrate Equilibrate (e.g., 24-48h with agitation) prep_sol->equilibrate settle Settle Undissolved Dye equilibrate->settle filtrate Filter Supernatant settle->filtrate pipette_g Pipette Known Volume filtrate->pipette_g Known Volume dilute Dilute Saturated Filtrate filtrate->dilute Known Volume evaporate Evaporate Solvent pipette_g->evaporate weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g calibrate Prepare Standards & Create Calibration Curve calculate_uv Calculate Solubility calibrate->calculate_uv measure_abs Measure Absorbance at λmax dilute->measure_abs measure_abs->calculate_uv

Caption: A generalized workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce, the information available for structurally similar anthraquinone disperse dyes provides valuable insights into its likely behavior in various organic solvents. The experimental protocols detailed in this guide offer robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is fundamental for the successful formulation and application of this dye in both traditional and novel technological fields.

References

The Historical Development of C.I. Disperse Blue 91: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 91, a prominent member of the anthraquinone class of disperse dyes, has played a significant role in the coloration of synthetic fibers, particularly polyester. Its vibrant blue hue, coupled with good fastness properties, has made it a dye of commercial importance. This technical guide delves into the historical development, synthesis, properties, and application of this compound, providing a comprehensive resource for researchers and professionals in related fields.

Historical Context: The Rise of Disperse Dyes

The development of this compound is intrinsically linked to the advent of synthetic fibers in the early 20th century. Natural fibers like cotton and wool could be readily dyed with existing water-soluble dyes. However, the emergence of hydrophobic fibers, starting with cellulose acetate in the 1920s, presented a new challenge to the dyeing industry. These new materials had little affinity for the ionic dyes used for natural fibers.

This necessity spurred the invention of a new class of dyes: disperse dyes. These are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion. The dyeing mechanism involves the transfer of the dye from the aqueous phase to the solid fiber, where it is held by van der Waals forces and dipole-dipole interactions. The commercial success of polyester fibers from the 1950s onwards further propelled the development and refinement of disperse dyes, including a wide array of blue shades based on the stable anthraquinone chromophore.

Chemical and Physical Properties

This compound is chemically identified as 4,8-diamino-1,5-dihydroxy-2-(p-methoxyphenyl)anthraquinone.[2][3] Its core structure is the anthraquinone skeleton, which is responsible for its color and stability.[4] The introduction of amino and hydroxyl groups as electron-donating substituents in the 1, 4, 5, and 8 positions shifts the absorption spectrum to produce the characteristic blue color.

Table 1: Physical and Chemical Properties of C.I. This compound

PropertyValue
C.I. Generic Name This compound
CAS Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Chemical Structure Anthraquinone
Appearance Blue Powder
Solubility Sparingly soluble in water

Quantitative Data: Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate its resistance to various treatments and environmental factors.

Table 2: Fastness Properties of C.I. This compound

Fastness TestFadingStaining
Light Fastness 6-
Washing Fastness 55
Perspiration Fastness 55
Ironing Fastness 3-
Rubbing Fastness (Dry) 4-5-
Rubbing Fastness (Wet) 4-5-

Source: World dye variety Grading is on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of C.I. This compound is a multi-step process characteristic of many anthraquinone dyes. The key steps involve the introduction of substituents onto the anthraquinone core. A general synthetic route is outlined below.[2]

Step 1: Arylation of 1,5-dihydroxy-4,8-dinitroanthraquinone

  • In a reaction vessel equipped with a stirrer and heating mantle, a mixture of boric acid and sulfuric acid is prepared.

  • 1,5-dihydroxy-4,8-dinitroanthraquinone is added to the boric-sulfuric acid mixture.

  • Anisole (p-methoxybenzene) is then added to the reaction mixture.

  • The mixture is heated to facilitate the arylation reaction, where the anisole moiety is introduced onto the anthraquinone ring.

  • The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the arylated intermediate.

  • The precipitate is filtered, washed with water until neutral, and dried.

Step 2: Reduction of the Dinitro Intermediate

  • The dried arylated dinitroanthraquinone intermediate is suspended in a suitable solvent (e.g., an aqueous alkaline solution).

  • A reducing agent, such as sodium dithionite (sodium hydrosulfite), is added portion-wise to the suspension.

  • The mixture is heated and stirred to effect the reduction of the nitro groups to amino groups.

  • The completion of the reduction is typically indicated by a color change.

  • The reaction mixture is then cooled, and the pH is adjusted to precipitate the final product, 4,8-diamino-1,5-dihydroxy-2-(p-methoxyphenyl)anthraquinone (this compound).

  • The precipitated dye is collected by filtration, washed thoroughly with water, and dried.

High-Temperature Dyeing of Polyester with C.I. This compound

Polyester fibers are typically dyed with disperse dyes using a high-temperature exhaust dyeing method to ensure good dye penetration and fastness.[5][6]

Materials and Reagents:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Levelling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • Non-ionic detergent

Procedure:

  • Preparation of the Dyebath:

    • The dyebath is prepared with a specific liquor ratio (e.g., 1:10 to 1:15).

    • A dispersing agent and a levelling agent are added to the water.

    • The pH of the dyebath is adjusted to 4.5-5.5 with acetic acid.

    • C.I. This compound is pre-dispersed in a small amount of water and then added to the dyebath.

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dyebath at room temperature.

    • The temperature is gradually raised to 130°C at a controlled rate (e.g., 1-2°C/minute).

    • Dyeing is carried out at 130°C for 30-60 minutes, depending on the desired shade depth.

    • After the dyeing phase, the dyebath is cooled down to 70-80°C.

  • Aftertreatment (Reduction Clearing):

    • The dyed fabric is rinsed with water.

    • A reduction clearing bath is prepared with sodium hydrosulfite and sodium hydroxide.

    • The fabric is treated in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • The fabric is then rinsed thoroughly with hot and cold water.

  • Final Finishing:

    • The fabric is neutralized with a mild acid if necessary.

    • A final rinse is given, and the fabric is dried.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product 1,5-dihydroxy-4,8-dinitroanthraquinone 1,5-dihydroxy-4,8-dinitroanthraquinone Heating Heating 1,5-dihydroxy-4,8-dinitroanthraquinone->Heating Anisole Anisole Anisole->Heating Boric Acid / Sulfuric Acid Boric Acid / Sulfuric Acid Boric Acid / Sulfuric Acid->Heating Precipitation Precipitation Heating->Precipitation Reaction Arylated Dinitroanthraquinone Arylated Dinitroanthraquinone Precipitation->Arylated Dinitroanthraquinone Isolation Heating Heating Arylated Dinitroanthraquinone->Heating Sodium Dithionite Sodium Dithionite Sodium Dithionite->Heating This compound This compound Heating ->this compound Reduction & Purification

Caption: Synthesis workflow for C.I. This compound.

Dyeing_Workflow Start Start Dyebath_Prep Dyebath Preparation (Dye, Dispersant, pH 4.5-5.5) Start->Dyebath_Prep Introduce_Fabric Introduce Polyester Fabric Dyebath_Prep->Introduce_Fabric Heating_Phase Heat to 130°C (1-2°C/min) Introduce_Fabric->Heating_Phase Dyeing_Phase Hold at 130°C (30-60 min) Heating_Phase->Dyeing_Phase Cooling_Phase Cool to 70-80°C Dyeing_Phase->Cooling_Phase Rinsing1 Rinse Cooling_Phase->Rinsing1 Reduction_Clearing Reduction Clearing (NaOH, Na₂S₂O₄) Rinsing1->Reduction_Clearing Rinsing2 Hot & Cold Rinse Reduction_Clearing->Rinsing2 Drying Dry Fabric Rinsing2->Drying End End Drying->End

Caption: High-temperature dyeing process for polyester.

Conclusion

C.I. This compound stands as a testament to the chemical innovation that paralleled the development of synthetic fibers. Its anthraquinone structure provides the stability and color characteristics that have made it a reliable choice for dyeing polyester. While the specific historical details of its initial discovery require further elucidation, its chemical properties, synthesis pathway, and application methods are well-understood within the field of dye chemistry. This guide provides a foundational technical overview for professionals engaged in research and development in coloration, materials science, and related disciplines.

References

Disperse Blue 91: A Technical Overview of Its Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue 91 is a synthetic dye that belongs to the anthraquinone class of disperse dyes. Characterized by its vibrant blue color, it is primarily utilized for coloring synthetic fibers, plastics, and to a lesser extent, in cosmetic formulations.[1] Disperse dyes, including this compound, are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic fibers like polyester and nylon.[1] This technical guide provides an in-depth overview of the primary applications of this compound, its chemical and physical properties, and general experimental protocols for its use.

Chemical and Physical Properties

This compound is an anthraquinone-based dye. Its chemical structure confers good stability and colorfastness.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValue
C.I. NameThis compound
CAS Number12222-89-8
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.38 g/mol
Molecular StructureAnthraquinones

Primary Applications

The primary applications of this compound are centered around its coloring properties for synthetic materials.

  • Textile Dyeing: The most prominent application of this compound is in the dyeing of synthetic textile fibers, particularly polyester.[1] It provides a vibrant blue shade with good fastness properties, making it suitable for apparel and other textile products.[1]

  • Plastic Coloring: this compound is also used to impart color to various plastics and synthetic materials.[1]

  • Cosmetic Products: While less common, it can be found in some cosmetic formulations. However, its use in this area requires rigorous safety assessments due to its potential as a skin sensitizer.[1]

Quantitative Data: Fastness Properties

The performance of a dye is often evaluated by its fastness properties, which indicate the resistance of the color to fading or running under various conditions. The following table summarizes the fastness properties of this compound based on AATCC standards.

Fastness PropertyFadingStain
Ironing 36
Light 55
Perspiration 55
Washing 55
(Source: AATCC data)

Experimental Protocols

General Protocol for Dyeing Polyester with this compound

The following is a general experimental protocol for dyeing polyester fabric with this compound. Optimal conditions may vary depending on the specific equipment, substrate, and desired shade depth.

Materials and Equipment:

  • Polyester fabric

  • This compound dye

  • Dispersing agent

  • Carrier (e.g., a mixture of aromatic hydrocarbons) or high-temperature dyeing apparatus

  • Acetic acid (to adjust pH)

  • Laboratory dyeing machine (e.g., a high-temperature beaker dyeing machine)

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Dyebath:

    • A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1).

    • The required amount of this compound is first pasted with a small amount of dispersing agent and cold water to ensure proper dispersion.

    • The paste is then added to the dyebath containing water.

    • A carrier is added if dyeing is to be performed at atmospheric pressure (around 100°C). For high-temperature dyeing (around 130°C), a carrier is not typically required.

    • The pH of the dyebath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dyebath.

    • The temperature is raised gradually to the target dyeing temperature (e.g., 130°C for high-temperature dyeing).

    • Dyeing is carried out at this temperature for a specified duration (e.g., 60 minutes).

  • After-treatment (Reduction Clearing):

    • After dyeing, the fabric is rinsed with hot and then cold water.

    • A reduction clearing process is performed to remove any unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

    • The fabric is then rinsed thoroughly and dried.

  • Evaluation:

    • The color yield and fastness properties of the dyed fabric are evaluated using standard textile testing methods.

Synthesis of this compound

While the precise industrial synthesis route for this compound is proprietary, a general method for the synthesis of anthraquinone-based disperse dyes involves the following key steps:

  • Formation of Key Intermediates: The synthesis typically starts with anthraquinone derivatives. These precursors undergo reactions such as nitration, reduction, and halogenation to introduce functional groups at specific positions on the anthraquinone backbone.

  • Coupling Reactions: The functionalized anthraquinone intermediates are then reacted with aromatic amines or phenolic compounds through coupling reactions to build the final chromophoric system of the dye.

  • Purification: The synthesized dye is then purified to remove impurities and by-products. This is often achieved through crystallization or filtration to ensure a high-purity product suitable for dyeing applications.

Biological Activity and Toxicological Profile

The primary biological activity of concern for this compound is its potential for skin sensitization.[1] Like many disperse dyes, it is a known allergen and can cause contact dermatitis in sensitive individuals.[1] Exposure to disperse dyes may trigger immunological responses.[1]

Currently, there is a lack of publicly available research on the specific applications of this compound in drug development or its interaction with specific signaling pathways. The toxicological data for this compound is not as extensively documented as for some other disperse dyes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment cluster_eval Evaluation prep_dyebath Prepare Dyebath (Dye, Dispersant, Water) adjust_ph Adjust pH (4.5-5.5 with Acetic Acid) prep_dyebath->adjust_ph introduce_fabric Introduce Fabric to Dyebath adjust_ph->introduce_fabric prep_fabric Prepare Polyester Fabric prep_fabric->introduce_fabric ramp_temp Ramp Temperature (e.g., to 130°C) introduce_fabric->ramp_temp hold_temp Hold Temperature (e.g., for 60 min) ramp_temp->hold_temp rinse1 Hot & Cold Rinse hold_temp->rinse1 reduction_clear Reduction Clearing (NaOH, Na₂S₂O₄) rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry eval_color Color Measurement dry->eval_color eval_fastness Fastness Testing dry->eval_fastness

Caption: General experimental workflow for dyeing polyester with this compound.

logical_relationships db91 This compound anthraquinone Anthraquinone Structure db91->anthraquinone is a low_solubility Low Water Solubility db91->low_solubility has good_fastness Good Fastness Properties db91->good_fastness exhibits textile Textile Dyeing (Polyester, Nylon) db91->textile used in plastic Plastic Coloring db91->plastic used in cosmetic Cosmetic Formulations db91->cosmetic used in allergen Skin Sensitizer (Contact Dermatitis) db91->allergen can be a

Caption: Logical relationships of this compound's properties, applications, and biological effects.

References

Methodological & Application

Application Notes and Protocols for the Use of Disperse Blue 91 as a Colorant for Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Blue 91 as a colorant for various plastic materials. This document includes key performance characteristics, detailed experimental protocols for incorporation and evaluation, and visual representations of workflows and logical relationships.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone class.[1][2] Its molecular structure imparts a vibrant blue hue and offers excellent stability, making it a candidate for coloring synthetic materials.[2] While predominantly used in the textile industry for dyeing polyester and nylon, its application extends to the coloration of various plastics.[2] The anthraquinone backbone is known for contributing to good lightfastness and overall stability.[1][2]

Suitability for Plastic Coloration

The primary considerations for using a colorant in plastics are its thermal stability, lightfastness, and migration resistance. This compound, due to its chemical nature, is a viable candidate for coloring a range of polymers. However, its performance is highly dependent on the specific plastic matrix and the processing conditions employed.

Key Application Areas in Plastics:

  • Polyethylene Terephthalate (PET)[3][4]

  • Polycarbonate (PC)

  • Polypropylene (PP)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Other engineering plastics

Quantitative Performance Data

Quantitative data for this compound in specific plastic matrices is not extensively published. The following table summarizes expected performance based on the properties of anthraquinone dyes and available data for similar colorants. Researchers should use these values as a baseline and conduct specific testing for their intended application.

PropertyTest MethodPolycarbonate (PC)Polypropylene (PP)ABSPET
Heat Stability (°C) ISO 787-21 (adapted)Est. 280-300Est. 240-260Est. 250-270Est. 260-280
Lightfastness (Blue Wool Scale) ASTM D4329Est. 6-7Est. 5-6Est. 6Est. 6-7
Migration Resistance EU 10/2011 (adapted)GoodModerateGoodExcellent

Note: These are estimated values. Actual performance will vary based on dye concentration, processing parameters, and the presence of other additives.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a laboratory setting.

Protocol for Incorporation of this compound into Plastics

This protocol describes the preparation of colored plastic plaques via compression molding, a common laboratory technique for sample preparation.

Materials and Equipment:

  • This compound powder

  • Plastic resin pellets (PC, PP, ABS, or PET)

  • Two-roll mill or twin-screw extruder

  • Compression molding press

  • Molds for plaques (e.g., 50mm x 50mm x 2mm)

  • Analytical balance

Procedure:

  • Drying: Dry the plastic resin pellets according to the manufacturer's recommendations to prevent degradation during processing.

  • Masterbatch Preparation (Recommended):

    • For better dispersion, first prepare a masterbatch with a higher concentration of this compound (e.g., 1-5% by weight).

    • Weigh the required amounts of dried plastic resin and this compound.

    • Blend the components thoroughly using a two-roll mill or a lab-scale twin-screw extruder.

    • Cool and pelletize the resulting masterbatch.

  • Final Blending:

    • Calculate the amount of masterbatch and virgin resin needed to achieve the desired final color concentration (e.g., 0.1%, 0.5%, 1.0%).

    • Physically blend the masterbatch pellets with the virgin resin pellets.

  • Compression Molding:

    • Preheat the compression molding press to the recommended processing temperature for the specific plastic.

    • Place the blended material into the preheated mold.

    • Apply pressure according to the polymer manufacturer's guidelines.

    • Maintain the temperature and pressure for a specified dwell time to ensure complete melting and fusion.

    • Cool the mold under pressure.

    • Once cooled, eject the colored plastic plaque.

Experimental Workflow for Plastic Coloration

G start Start dry_resin Dry Plastic Resin start->dry_resin weigh_dye Weigh this compound start->weigh_dye weigh_resin Weigh Resin dry_resin->weigh_resin blend_final Blend Masterbatch with Virgin Resin blend Blend Dye and Resin (Masterbatch Preparation) weigh_dye->blend weigh_resin->blend extrude Extrude and Pelletize Masterbatch blend->extrude extrude->blend_final compression_mold Compression Molding blend_final->compression_mold colored_plaque Colored Plastic Plaque compression_mold->colored_plaque

Caption: Workflow for incorporating this compound into plastic.

Protocol for Heat Stability Testing

This protocol determines the temperature at which this compound exhibits a significant color change in a specific plastic.

Materials and Equipment:

  • Colored plastic plaques (prepared as in 4.1)

  • Laboratory oven with precise temperature control

  • Colorimeter or spectrophotometer

  • ISO 105-A02 Grey Scale for assessing color change[5]

Procedure:

  • Sample Preparation: Cut the colored plastic plaques into smaller, uniform samples. Retain a set of unexposed samples as a reference.

  • Oven Exposure:

    • Set the laboratory oven to a starting temperature relevant to the plastic's processing range (e.g., 200°C).

    • Place the samples in the oven for a fixed duration (e.g., 10 minutes).

    • Remove the samples and allow them to cool to room temperature.

  • Incremental Temperature Testing: Repeat step 2 with new samples, increasing the temperature in increments (e.g., 10°C) for each subsequent test until a significant color change is observed.

  • Color Assessment:

    • Visually compare the heat-exposed samples to the unexposed reference sample under standardized lighting conditions.

    • Use the ISO 105-A02 Grey Scale to quantify the color change. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.[5]

    • Alternatively, use a colorimeter to measure the CIE Lab* values of the exposed and reference samples and calculate the color difference (ΔE*).

  • Determination of Heat Stability: The heat stability is the highest temperature at which the color change is acceptable for the intended application (e.g., a Grey Scale rating of 4-5 or a ΔE* value below a predefined threshold).

Logical Diagram for Heat Stability Assessment

G prepare_samples Prepare Colored Plastic Samples set_temp Set Oven Temperature prepare_samples->set_temp expose_samples Expose Samples to Heat (Fixed Duration) set_temp->expose_samples cool_samples Cool Samples expose_samples->cool_samples assess_color Assess Color Change (vs. Reference) cool_samples->assess_color decision Color Change Acceptable? assess_color->decision increase_temp Increase Oven Temperature decision->increase_temp Yes report_stability Report Heat Stability Temperature decision->report_stability No increase_temp->set_temp G colored_plastic Colored Plastic Matrix (this compound) migration_process Migration Process (Diffusion) colored_plastic->migration_process contact_medium Contact Medium (e.g., Solvent, Food Simulant) contact_medium->migration_process environmental_factors Environmental Factors (Temperature, Time) environmental_factors->migration_process contaminated_medium Contaminated Medium migration_process->contaminated_medium

References

Application Notes and Protocols for the Formulation of Cosmetics with Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Disperse Blue 91 is a synthetic dye primarily utilized in the textile industry for coloring synthetic fabrics like polyester.[1] Its application in cosmetic products is occasional and necessitates rigorous safety evaluations due to its potential as a skin sensitizer and allergen.[1] These application notes are intended for research and development purposes only and should not be interpreted as an endorsement for the use of this compound in commercial cosmetic products without comprehensive safety and regulatory assessment.

Introduction

This compound is a synthetic colorant belonging to the anthraquinone class of dyes.[1] It is characterized by its vibrant blue color and its low solubility in water, a property that makes it suitable for dyeing hydrophobic materials.[2] In cosmetics, its use is limited but may be explored in formulations where a stable, vibrant blue color is desired, such as in decorative cosmetics or semi-permanent hair colorants.[1][3] The primary challenge in formulating with this compound is mitigating the risk of skin sensitization, as disperse dyes are recognized as a significant cause of allergic contact dermatitis.[1][4]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This data is essential for understanding its behavior in cosmetic formulations.

PropertyValueReference
CAS Registry Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Chemical Class Anthraquinone Dye[1]
Appearance Vibrant blue solid[1]
Solubility Sparing solubility in water[2]

Key Formulation Considerations

Successful incorporation of this compound into a cosmetic formulation requires addressing several key challenges related to its physical properties and safety profile.

  • Dispersion and Stability: Due to its low water solubility, this compound must be effectively dispersed within the cosmetic base to achieve a uniform color and prevent agglomeration.[5] The stability of this dispersion is critical to the shelf-life and aesthetic appeal of the final product.[6]

  • Safety and Sensitization: this compound has been associated with skin sensitization and allergic reactions.[1] Any formulation intended for skin contact must undergo rigorous safety testing to evaluate its potential to induce contact dermatitis.

  • Regulatory Status: The use of colorants in cosmetics is strictly regulated. Researchers must consult the latest regulatory guidelines (e.g., FDA, European Commission) to determine the permitted uses and restrictions for this compound in the target market. For example, the related Disperse Blue 1 is prohibited for cosmetic use in the European Union.[3]

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of this compound in a model oil-in-water (O/W) emulsion, a common base for cosmetic creams and lotions.

Protocol: Preparation of a this compound Color Concentrate

To ensure uniform incorporation, it is advisable to first prepare a concentrated dispersion of the dye in a portion of the oil phase.

Materials:

  • This compound powder

  • Carrier Oil (e.g., Caprylic/Capric Triglyceride, Dimethicone)

  • Dispersing Agent (e.g., Lecithin, Polyglyceryl-3 Diisostearate)

  • High-shear mixer (e.g., homogenizer)

  • Beakers and stirring equipment

Procedure:

  • In a beaker, combine the selected carrier oil and dispersing agent.

  • Slowly add the this compound powder to the oil mixture while stirring.

  • Premix with a standard overhead stirrer until the powder is wetted.

  • Transfer the mixture to a high-shear mixer. Homogenize at a controlled speed until the particle size is uniform and no agglomerates are visible under a microscope.

  • Store the resulting color concentrate in a sealed, light-proof container.

G Workflow for Color Concentrate Preparation process process input input output output qc qc A Combine Carrier Oil and Dispersing Agent C Premix with Overhead Stirrer A->C B Add this compound Powder B->C D High-Shear Homogenization C->D E Microscopic Evaluation (Particle Size Uniformity) D->E E->D Agglomerates Present F Store Color Concentrate E->F Uniform Dispersion

Caption: Workflow for preparing a this compound concentrate.

Protocol: Formulation of an O/W Emulsion with this compound

Materials:

  • Oil Phase: Lipophilic ingredients (e.g., emollients, waxes, emulsifiers)

  • Water Phase: Hydrophilic ingredients (e.g., deionized water, humectants, thickeners)

  • This compound Color Concentrate (from Protocol 4.1)

  • Preservative system

  • Heat- and stir-capable beakers

  • Homogenizer

Procedure:

  • Water Phase Preparation: In a suitable beaker, combine deionized water, humectants (e.g., glycerin), and any water-soluble thickeners. Heat to 75°C with stirring until all components are dissolved.

  • Oil Phase Preparation: In a separate beaker, combine all oil-phase ingredients. Add the pre-made this compound color concentrate to this phase. Heat to 75°C with stirring until the mixture is uniform.

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a homogenizer. Homogenize for 3-5 minutes or until a uniform emulsion is formed.

  • Cool Down: Switch to a propeller or anchor stirrer and begin cooling the emulsion.

  • Final Additions: Once the temperature is below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance.

  • pH Adjustment: Check the pH of the final emulsion and adjust if necessary using a suitable acid or base (e.g., citric acid, sodium hydroxide).

  • Homogenization (Optional): A final, brief homogenization step can improve long-term stability.

Protocol: Stability Testing of the Final Formulation

The stability of the cosmetic product is crucial for its safety, efficacy, and consumer acceptance.[7]

Methodology:

  • Sample Preparation: Dispense the final formulation into appropriate containers (e.g., glass jars) for each test condition.

  • Storage Conditions: Store samples under various conditions to accelerate aging and assess stability:

    • Elevated Temperature: 40°C and 50°C

    • Room Temperature: 20-25°C (as a control)

    • Low Temperature: 4°C

    • Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.

  • Evaluation Schedule: Assess the samples at baseline (T=0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Physical Appearance: Note any color change, phase separation, creaming, or formation of crystals.[6]

    • Viscosity: Measure using a viscometer to detect changes in the emulsion's structure.

    • pH: Measure to ensure it remains within the specified range for skin safety and product stability.

    • Microscopic Analysis: Observe the droplet size and distribution to identify any signs of coalescence or flocculation.

ParameterSpecification (Example)Test Method
Appearance Homogeneous blue cream, free of separationVisual Inspection
Color Conforms to standardColorimetry / Visual
pH 5.0 - 6.0pH meter
Viscosity 10,000 - 15,000 cP (Spindle 4, 20 rpm)Brookfield Viscometer

Safety and Toxicology Assessment

Given the known sensitizing potential of disperse dyes, a thorough safety assessment is mandatory.[8][9]

G Logical Flow for Skin Sensitization Safety Assessment start_node start_node process_node process_node decision_node decision_node end_safe end_safe end_unsafe end_unsafe A Disperse Dye (e.g., this compound) B In Vitro Sensitization Assays (e.g., DPRA, KeratinoSens™) A->B C Positive for Sensitization? B->C D Human Repeat Insult Patch Test (HRIPT) C->D No F Unsafe for Cosmetic Use C->F Yes E Positive for Irritation/Sensitization? D->E E->F Yes G Potentially Safe (Proceed with Caution) E->G No

Caption: Safety assessment workflow for cosmetic ingredients.

Recommended In Vitro Toxicology Assays
  • Direct Peptide Reactivity Assay (DPRA): This assay assesses the potential of a chemical to act as a sensitizer by measuring its reactivity with model synthetic peptides containing cysteine and lysine.[9] It addresses the molecular initiating event of skin sensitization.

  • KeratinoSens™ Assay: This method uses a reporter gene cell line to measure the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE) pathway, which is a key event in the induction of skin sensitization.

  • Loose-Fit Coculture-based Sensitization Assay (LCSA): This assay uses a co-culture of human keratinocytes and dendritic cell-like cells to test for both sensitizing and irritant properties simultaneously.[8]

A combination of these assays, as part of a defined approach, can provide a robust, non-animal assessment of the skin sensitization potential of the final formulation containing this compound.

References

Application Notes and Protocols for the Analytical Detection of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 91 (CAS No. 12222-89-8) is a synthetic anthraquinone dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to its potential to be an allergen and its presence in consumer products, sensitive and accurate analytical methods are required for its detection and quantification in various matrices, particularly in textiles.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD). An overview of electrochemical sensing as an emerging technique is also presented.

Key Analytical Techniques

The most common and established methods for the analysis of this compound and other disperse dyes involve extraction from the sample matrix followed by chromatographic separation and detection.[3][4]

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique that offers good selectivity and sensitivity.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that allows for the accurate identification and quantification of the dye, even at trace levels.[3][5]

  • Electrochemical Sensors represent an emerging area for dye detection, offering potential advantages in terms of speed and portability, though they are less established for routine analysis of this compound.[6]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of disperse dyes using various analytical techniques. It is important to note that the specific values for this compound may vary depending on the exact experimental conditions, matrix, and instrument used. The data presented here is a compilation from studies on various disperse dyes, including Disperse Blue 1, and serves as a general guideline.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Reference
HPLC-DAD 0.52 ng/mL1.6 ng/mL>0.99993 - 96[4]
LC-MS/MS 0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL>0.99381.8 - 114.1[2]
LC/MSD TOF Not SpecifiedNot Specified>0.99Not Specified[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Textiles by LC-MS/MS

This protocol is based on established methods for the analysis of disperse dyes in textile samples.[2][3]

1. Sample Preparation (Methanol Extraction)

  • Weigh 1.0 g of the textile sample (shredded into small pieces) into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[2]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean glass vial.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of a 95:5 (v/v) water/methanol mixture.[2]

  • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)[2]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-17.5 min: 95% to 100% B

    • 17.51-20 min: Re-equilibration at 5% B[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Column Temperature: 40 °C[2]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

3. Quality Control

  • A blank sample (reagent blank) should be analyzed to check for contamination.

  • A matrix blank (an undyed textile sample) should be prepared and analyzed to assess matrix effects.

  • Spiked samples at known concentrations should be prepared to determine recovery and accuracy.

Protocol 2: Analysis of this compound by HPLC-DAD

This protocol is adapted from a method for the determination of Disperse Blue 1 in air samples and is applicable to the analysis of extracts from various matrices.[4]

1. Sample Preparation

  • Follow the same extraction procedure as described in Protocol 1 (Section 1). The final reconstituted solution can be used for HPLC-DAD analysis.

2. HPLC-DAD Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate solution (45:55, v/v)[4]

  • Flow Rate: 0.6 mL/min[4]

  • Injection Volume: 5 µL[4]

  • Column Temperature: 30 °C[4]

  • DAD Wavelength: A full spectrum should be acquired to determine the wavelength of maximum absorbance for this compound. A wavelength of around 615 nm has been used for a similar dye, Disperse Blue 1.[4]

3. Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the sample can be determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Textile Sample extraction Methanol Extraction (Ultrasonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration evaporation Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms LC-MS/MS Analysis reconstitution->hplc_ms Inject hplc_dad HPLC-DAD Analysis reconstitution->hplc_dad Inject quantification Quantification hplc_ms->quantification hplc_dad->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound in textiles.

Emerging Analytical Techniques: Electrochemical Sensing

Electrochemical sensors offer a promising alternative for the detection of dyes due to their high sensitivity, rapid response, and potential for miniaturization.[6] While specific protocols for this compound are not yet widely established, the general principle involves the electrochemical oxidation or reduction of the dye molecule at the surface of a modified electrode.

General Protocol Outline:

  • Electrode Modification: A glassy carbon electrode (GCE) is typically modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance its conductivity and catalytic activity.[8][9]

  • Sample Introduction: The modified electrode is immersed in an electrochemical cell containing a supporting electrolyte and the sample extract.

  • Electrochemical Measurement: A voltammetric technique, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), is applied. The resulting current is proportional to the concentration of the dye.

  • Quantification: A calibration curve is constructed using standard solutions of the dye to quantify the amount in the sample.

This approach has been successfully applied to the detection of other dyes, and further research may lead to the development of a validated electrochemical method for this compound.[8][9]

logical_relationship cluster_techniques Analytical Techniques for this compound cluster_established cluster_emerging established Established Methods lcms LC-MS/MS established->lcms High Sensitivity & Specificity hplc HPLC-DAD established->hplc Robust & Widely Available emerging Emerging Methods electrochem Electrochemical Sensors emerging->electrochem Rapid & Portable

Caption: Relationship between established and emerging analytical techniques for this compound.

References

High-performance liquid chromatography method for Disperse blue 91

Author: BenchChem Technical Support Team. Date: November 2025

An detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 91 is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and method validation, to ensure accurate and reproducible quantification of this compound in various matrices.

Application Note: Analysis of this compound by HPLC

Introduction

This compound is a synthetic anthraquinone dye used in the textile industry for dyeing polyester fibers.[1] Due to its potential environmental and health impacts, a reliable analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a robust and sensitive method for the analysis of this compound. This application note details a reversed-phase HPLC method for the determination of this dye.

Principle

The method involves the extraction of this compound from the sample matrix using a suitable solvent, followed by separation and quantification using a reversed-phase HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Detection is performed at the maximum absorption wavelength of this compound.

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Syringe filters (0.45 µm)

2. Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to achieve a concentration of 100 µg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 20 µg/mL).

3. Sample Preparation (from Textile Matrix)

  • Accurately weigh approximately 1 gram of the textile sample.

  • Cut the sample into small pieces and place it in a conical flask.

  • Add 20 mL of methanol to the flask.

  • Extract the dye by sonicating the sample in an ultrasonic bath for 30 minutes at 60°C.

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-DAD Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 40% B to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Diode Array Detector (DAD) at 615 nm

5. Method Validation

To ensure the reliability of the analytical method, the following validation parameters should be evaluated:

  • Linearity: Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Precision: Determined by replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.

  • Accuracy: Evaluated by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and the recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

Table 1: Quantitative Data for HPLC Method Validation

ParameterResult
Retention Time (min) Approximately 12.5
Linearity Range (µg/mL) 0.1 - 20
Correlation Coefficient (r²) > 0.999
Precision (RSD %) < 2%
Accuracy (Recovery %) 95 - 105%
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Textile Sample Weighing Weighing Sample->Weighing Extraction Methanol Extraction (Ultrasonication) Weighing->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Autosampler Injection HPLC_Vial->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (615 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte This compound (Analyte) StationaryPhase C18 Stationary Phase (Non-polar) Analyte->StationaryPhase Interaction Elution Elution StationaryPhase->Elution MobilePhase Acetonitrile/Water (Polar) MobilePhase->Elution Separation Separation Elution->Separation

Caption: Logical relationship in reversed-phase chromatography.

References

Application Note: Spectrophotometric Quantification of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Disperse Blue 91, a synthetic anthraquinone dye, using UV-Visible spectrophotometry. This method is simple, rapid, and cost-effective, making it suitable for various research and quality control applications. The protocol outlines the preparation of standard solutions, determination of the wavelength of maximum absorbance (λmax), and the generation of a calibration curve for accurate quantification.

Introduction

This compound (CAS No. 12222-89-8) is a disperse dye used in the textile industry for dyeing synthetic fibers such as polyester.[1] Its chemical formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol . Accurate quantification of this dye is essential for quality control in manufacturing, monitoring environmental samples, and in research settings studying dye properties and applications. UV-Visible spectrophotometry offers a straightforward analytical approach for this purpose, based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

Principle of the Method

The quantification of this compound is achieved by measuring the absorbance of its solutions at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number12222-89-8
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.38 g/mol
Chemical ClassAnthraquinone Dye[1]
Typical ApplicationTextile Dyeing[1]

Table 2: Example Calibration Data for this compound in Acetone

StandardConcentration (mg/L)Absorbance at λmax
Blank00.000
12(experimental data)
24(experimental data)
36(experimental data)
48(experimental data)
510(experimental data)
Unknown Sample?(experimental data)

Note: The λmax for this compound should be experimentally determined as described in the protocol below. The absorbance values are to be filled in with experimental results.

Experimental Protocols

Materials and Equipment
  • This compound standard

  • Acetone (analytical grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Visible Spectrophotometer

  • Cuvettes (quartz or glass, 1 cm path length)

  • Analytical balance

Protocol 1: Preparation of Standard Solutions
  • Preparation of Stock Solution (100 mg/L):

    • Accurately weigh 10.0 mg of this compound standard using an analytical balance.

    • Transfer the weighed dye into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetone and sonicate or swirl until the dye is completely dissolved.

    • Bring the solution to the mark with acetone and mix thoroughly.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with acetone in 10 mL volumetric flasks, as described in Table 3.

Table 3: Preparation of Working Standard Solutions

Desired Concentration (mg/L)Volume of Stock Solution (100 mg/L) to be Diluted to 10 mL
20.2 mL
40.4 mL
60.6 mL
80.8 mL
101.0 mL
Protocol 2: Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the spectrophotometer to scan a wavelength range of 400-800 nm.

  • Use acetone as a blank to zero the instrument.

  • Measure the absorbance spectrum of a mid-range standard solution (e.g., 6 mg/L).

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax for this compound in acetone.

Protocol 3: Generation of Calibration Curve and Quantification of Unknown Sample
  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using acetone as a blank.

  • Measure the absorbance of each of the prepared working standard solutions (2, 4, 6, 8, and 10 mg/L).

  • Record the absorbance values in a table (similar to Table 2).

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

  • Measure the absorbance of the unknown this compound sample (diluted if necessary to fall within the calibration range).

  • Calculate the concentration of the unknown sample using the equation of the calibration curve: Concentration = (Absorbance - c) / m where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis weigh Weigh 10 mg of This compound dissolve Dissolve in 100 mL Acetone (Stock Solution) weigh->dissolve dilute Prepare Working Standards (2, 4, 6, 8, 10 mg/L) dissolve->dilute scan Determine λmax (400-800 nm scan) dilute->scan measure Measure Absorbance of Standards at λmax scan->measure plot Generate Calibration Curve (Absorbance vs. Concentration) measure->plot calculate Calculate Concentration of Unknown plot->calculate unknown Measure Absorbance of Unknown Sample unknown->calculate

Caption: Experimental workflow for the spectrophotometric quantification of this compound.

logical_relationship beer_lambert Beer-Lambert Law (A = εbc) absorbance Absorbance (A) beer_lambert->absorbance concentration Concentration (c) beer_lambert->concentration path_length Path Length (b) (Constant = 1 cm) beer_lambert->path_length molar_abs Molar Absorptivity (ε) (Constant) beer_lambert->molar_abs calibration Calibration Curve (Linear Relationship) absorbance->calibration concentration->calibration

Caption: Logical relationship based on the Beer-Lambert law for spectrophotometric analysis.

References

Investigating Disperse Blue 91 as a Novel Staining Agent in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue 91 is a synthetic anthraquinone dye, primarily utilized in the textile industry for coloring synthetic fibers like polyester and nylon due to its vibrant blue color and good fastness properties.[1] Its chemical structure lends it a hydrophobic nature, a characteristic that suggests potential, yet unexplored, applications in biological staining, particularly for visualizing lipid-rich or hydrophobic structures within cells and tissues.

These application notes provide a framework for the initial investigation of this compound as a biological staining agent. The protocols outlined below are intended as a starting point for researchers to explore its potential utility in cell biology and histology. Due to the limited toxicological data in a biological context, appropriate safety precautions must be observed. Some disperse dyes are known to be allergens and may have other biological activities.[1]

Potential Applications in Biological Staining

Given its hydrophobic properties, this compound could theoretically be employed to stain:

  • Lipid droplets: In adipocytes or other cells with significant lipid storage.

  • Myelin sheaths: In nervous tissue, which are rich in lipids.

  • Cell membranes: To visualize cell boundaries.

  • Hydrophobic pockets of proteins: Although this would require further investigation into its specific binding properties.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound
CAS Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Structure Anthraquinone derivative
Appearance Blue powder[1]
Solubility Low in water, soluble in organic solvents[2]

Safety and Handling

Disperse dyes as a class have been associated with skin sensitization and allergic reactions.[1] Therefore, when handling this compound powder and solutions, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Stock Solution

Objective: To prepare a stock solution of this compound for use in biological staining protocols. Due to its low water solubility, a solvent-based stock solution is required.

Materials:

  • This compound powder (CAS 12222-89-8)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small amount of this compound powder (e.g., 1 mg) in a microcentrifuge tube.

  • Add DMSO to create a 10 mM stock solution. The volume of DMSO will depend on the amount of powder weighed. For 1 mg of this compound (MW: 355.38 g/mol ), add approximately 281 µL of DMSO.

  • Vortex thoroughly to dissolve the dye. Gentle heating (e.g., 37°C) may be required to aid dissolution.

  • Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particles.

  • Carefully transfer the supernatant to a new, light-protected tube.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Staining of Lipid Droplets in Cultured Adipocytes

Objective: To use this compound to visualize lipid droplets in differentiated adipocytes.

Materials:

  • Differentiated adipocytes cultured in a multi-well plate

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium

  • PBS

  • Formaldehyde, 4% in PBS (for fixation)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Preparation of Staining Solution: Prepare a working staining solution by diluting the 10 mM this compound stock solution in cell culture medium or PBS. A starting concentration range of 1-10 µM is recommended for initial experiments.

  • Cell Preparation: Wash the cultured adipocytes twice with PBS.

  • Fixation (Optional, for fixed-cell imaging):

    • Add 4% formaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the this compound working staining solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove excess dye.

  • Imaging: Add fresh PBS or mounting medium to the cells and visualize under a fluorescence microscope. The excitation and emission maxima will need to be determined experimentally, but for anthraquinone-based dyes, excitation in the blue-green range and emission in the green-red range can be expected.

Hypothetical Data Presentation

The following tables represent hypothetical data from an investigation into the optimal staining conditions for this compound in cultured adipocytes.

Table 1: Titration of this compound Concentration for Lipid Droplet Staining

Concentration (µM)Staining Intensity (Arbitrary Units)Signal-to-Noise RatioCytotoxicity Observed
0.150 ± 52.5None
1250 ± 2012.5None
5800 ± 5040.0Minimal
101200 ± 8030.0 (background increased)Moderate
251500 ± 10020.0 (high background)High

Table 2: Optimization of Staining Incubation Time

Incubation Time (minutes)Staining Intensity (at 5 µM, Arbitrary Units)Signal-to-Noise Ratio
5350 ± 3025.0
15780 ± 6041.0
30810 ± 5540.5
60820 ± 6538.0 (background increased)

Visualizations

Below are diagrams representing the experimental workflow and a hypothetical mechanism of action for this compound.

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis prep_dye Prepare this compound Stock Solution (in DMSO) staining Incubate with This compound prep_dye->staining prep_cells Culture and Differentiate Adipocytes fixation Fix Cells (e.g., 4% Formaldehyde) prep_cells->fixation fixation->staining washing Wash to Remove Excess Dye staining->washing imaging Fluorescence Microscopy washing->imaging quant Image Analysis and Quantification imaging->quant

Caption: Experimental workflow for staining adipocytes with this compound.

G cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm membrane Phospholipid Bilayer lipid_droplet Lipid Droplet membrane->lipid_droplet Accumulation in Hydrophobic Core p1 p2 db91_ext DB91 db91_ext->membrane Passive Diffusion (Hydrophobic Interaction)

Caption: Hypothetical mechanism of this compound uptake and localization.

References

Application Notes and Protocols: Preparation of a Stock Solution of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of Disperse Blue 91 (C.I. 60753). This compound is an anthraquinone-based synthetic dye with applications in various research and industrial settings.[1] Due to its low aqueous solubility, proper preparation of a stock solution in an appropriate organic solvent is crucial for its use in experimental assays.[2] This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing this compound, along with recommendations for storage and handling.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented in Table 1. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive safety information.

Table 1: Physicochemical Properties and Safety Information for this compound

PropertyValueReference
Chemical Name C.I. This compound
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
CAS Number 12222-89-8
Appearance Blue powder (typical for disperse dyes)General Knowledge
Solubility Water: Very slightly soluble. Organic Solvents: Generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, and ethanol. Specific quantitative data is not readily available.[2][3]
Stability Stable under standard laboratory conditions. Solutions in DMSO should be used fresh or stored properly to avoid degradation.[1][4]
Safety Precautions May cause skin irritation, serious eye damage, and allergic skin reactions. May cause cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated area or a chemical fume hood.[5][6][7][8]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for poorly water-soluble compounds in biological and chemical research.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Glass vial with a screw cap (e.g., 1.5 mL or 2.0 mL)

  • Vortex mixer

  • Pipettors and appropriate tips

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Procedure:

  • Pre-weighing Preparation:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, empty glass vial on the balance and tare the weight.

  • Weighing this compound:

    • Carefully weigh approximately 3.55 mg of this compound powder directly into the tared vial. This will yield a 10 mM solution in 1 mL of DMSO.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 355.38 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 355.38 g/mol = 0.00355 g = 3.55 mg

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.

    • Securely cap the vial.

    • Vortex the solution at high speed for approximately 2-5 minutes, or until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication may be applied.

  • Storage of the Stock Solution:

    • For immediate use, the solution can be kept at room temperature, protected from light.

    • For short-term storage (days to weeks), aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C, protected from light.[4]

    • For long-term storage, consult the manufacturer's recommendations. It is generally advisable to prepare fresh stock solutions for critical experiments.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation start Start weigh Weigh 3.55 mg of This compound start->weigh add_solvent Add 1 mL of DMSO to the vial weigh->add_solvent dissolve Vortex until fully dissolved (2-5 minutes) add_solvent->dissolve check_solubility Visually inspect for undissolved particles dissolve->check_solubility storage Store at -20°C (protected from light) check_solubility->storage Completely dissolved end_process End storage->end_process

References

Application Notes and Protocols: Utilizing Disperse Blue 91 in Textile Printing Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of C.I. Disperse Blue 91 in textile printing processes, with a primary focus on polyester and other synthetic fabrics. The protocols outlined below are based on established textile printing methodologies for disperse dyes.

Introduction to this compound

C.I. This compound is an anthraquinone-based disperse dye known for its blue hue. Like other disperse dyes, it is a non-ionic, water-insoluble colorant primarily used for dyeing and printing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1][2] These dyes are finely ground and applied from an aqueous dispersion. The coloration process involves the diffusion of the solid dye particles into the fiber structure at high temperatures.[3] Disperse dyes are valued for their good lightfastness and are suitable for applications requiring durability, such as sportswear and automotive interiors.[1]

Quantitative Data for this compound

The following tables summarize the key properties and performance characteristics of this compound.

Table 1: General Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
CAS Number12222-89-8
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.38 g/mol
Chemical ClassAnthraquinone

Source:

Table 2: Colorfastness Properties of C.I. This compound

Fastness PropertyAATCC Rating
Ironing3
Light6
Perspiration5
Washing (Fading)5
Washing (Staining)5

Source: (Note: Fastness grades are typically rated on a scale of 1 to 5, with 5 being the highest fastness. Lightfastness is often rated on a scale of 1 to 8.)

Experimental Protocols for Textile Printing

The following protocols detail the steps for applying this compound to polyester fabric.

3.1. Fabric Preparation (Scouring)

Prior to printing, it is essential to prepare the fabric to ensure optimal dye uptake and print quality. This process removes any impurities, oils, and sizes from the fabric.

  • Objective: To remove impurities and ensure the fabric is ready for dyeing.

  • Procedure:

    • Prepare a scouring bath containing a non-ionic detergent (e.g., 5 ml/L Synthrapol) in water.[4]

    • Immerse the polyester fabric in the bath and agitate gently for 15-20 minutes at a temperature of 60-70°C.

    • Rinse the fabric thoroughly with warm water, followed by a cold water rinse.

    • Dry the fabric completely before printing.

3.2. Printing Paste Formulation

The printing paste is a critical component that carries the dye and other necessary chemicals for successful printing.

  • Objective: To prepare a stable and effective printing paste.

  • Typical Recipe:

ComponentQuantity (parts)Purpose
This compound4-5Colorant
Dispersing Agent2Keeps dye particles evenly dispersed
Thickener (e.g., Sodium Alginate)70-85Provides viscosity for printing
UreaVariesActs as a dyeing promoter
Acid Liberating Agent (e.g., Ammonium Sulfate)0.5-1Maintains acidic pH during steaming
Oxidizing Agent (e.g., Sodium Chlorate)0.2-0.5Protects the dye from reduction
WaterAs requiredSolvent

Sources:[5][6]

  • Preparation Protocol:

    • Prepare the thickener paste by dissolving the thickening agent in water with gentle heating and stirring.[5]

    • In a separate container, create a dispersion of this compound with the dispersing agent and a small amount of water to form a smooth paste.[5]

    • Gradually add the dye dispersion to the thickener paste while stirring continuously.

    • Incorporate the other chemical auxiliaries (urea, ammonium sulfate, sodium chlorate) one by one, ensuring each is fully dissolved before adding the next.[5][6]

    • Continue stirring until a homogenous printing paste is achieved.

3.3. Printing Application

The prepared paste can be applied to the fabric using various methods, such as screen printing (flatbed or rotary).

  • Objective: To transfer the printing paste onto the fabric in the desired pattern.

  • Procedure:

    • Place the scoured and dried polyester fabric on a flat, padded printing table.

    • Position the printing screen with the desired design over the fabric.

    • Apply the printing paste along one edge of the screen.

    • Use a squeegee to draw the paste across the screen with even pressure, forcing the paste through the open areas of the screen onto the fabric.

    • Carefully lift the screen to reveal the printed pattern.

    • Allow the printed fabric to air dry completely.

3.4. Fixation of the Dye

Fixation is a crucial step where the dye penetrates and becomes fixed within the fiber structure. This is typically achieved through high-temperature methods.

  • Objective: To ensure the permanent fixation of the dye onto the fabric.

  • Methods:

    • High-Temperature Steaming (Curing): The printed and dried fabric is treated with high-temperature steam. This is a continuous process that yields bright prints.[6]

      • Temperature: 180°C[6]

      • Time: 1-2 minutes[6]

    • Thermofixation: This is a dry heat fixation method and is also a continuous process. The selection of dyes for this method should be based on their sublimation fastness.[6]

      • Temperature: 210°C[6]

      • Time: 30 seconds[6]

    • Pressure Steaming: This is a batch-wise process that produces a high color yield.[6]

      • Temperature: 128°C (at 30 psi pressure)[6]

      • Time: 30 minutes[6]

3.5. After-treatment (Washing/Soaping)

After fixation, the fabric is washed to remove any unfixed dye and residual chemicals from the surface.

  • Objective: To remove unfixed dye and improve colorfastness.

  • Procedure:

    • Rinse the printed and fixed fabric in cold water.

    • Perform a soaping treatment in a bath containing a non-ionic detergent at a temperature of 60-80°C for 10-15 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Dry the final printed fabric.

Visualizations

Diagram 1: Textile Printing Workflow for this compound

G A Fabric Preparation (Scouring) C Printing Application A->C B Printing Paste Preparation B->C D Drying C->D E Fixation (Steaming/Thermofixation) D->E F After-treatment (Washing/Soaping) E->F G Final Printed Fabric F->G

Caption: Workflow for textile printing with this compound.

Diagram 2: Logical Relationship of Printing Paste Components

G A Printing Paste B This compound A->B Color C Thickener A->C Viscosity D Dispersing Agent A->D Stability E Auxiliaries (Urea, pH control) A->E Performance

Caption: Key components and their functions in the printing paste.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Blue 91 Uptake in Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the uptake of Disperse Blue 91 in polyester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for polyester?

This compound is a synthetic anthraquinone dye.[1] It is primarily used for dyeing synthetic hydrophobic fibers like polyester and nylon due to its vibrant blue color, good lightfastness, and washfastness properties.[1]

Q2: What makes dyeing polyester with disperse dyes challenging?

Polyester fibers have a highly crystalline and compact molecular structure, and they are hydrophobic (water-repelling).[2][3] This makes it difficult for disperse dye molecules, which are sparingly soluble in water, to penetrate the fiber.[2][4][5] To achieve good dye uptake and deep shades, the dyeing process typically requires high temperatures (above 100°C) or the use of chemical auxiliaries called carriers.[2][4][5][6][7]

Q3: What are the primary methods to improve the uptake of this compound on polyester?

There are two main methods to enhance dye uptake:

  • High-Temperature (HT) Dyeing: Dyeing at temperatures between 120°C and 135°C increases the energy of the dye molecules and causes the polyester fibers to swell, allowing for better dye penetration.[3][8][9]

  • Carrier Dyeing: This method involves using chemical agents called carriers at lower temperatures (around 100°C) and atmospheric pressure.[2][4] Carriers swell the polyester fibers, facilitating dye diffusion into the fiber.[2][4][10]

Q4: What is the optimal pH for dyeing polyester with this compound?

The ideal pH for a disperse dye bath is slightly acidic, typically in the range of 4.5 to 5.5.[4][6][11] This pH range helps to minimize the hydrolysis of some disperse dyes and ensures satisfactory dye exhaustion.[6] Acetic acid is commonly used to maintain this pH.[4][6]

Q5: What are the key auxiliaries used in polyester dyeing with this compound?

Several auxiliaries are used to optimize the dyeing process:

  • Dispersing agents: These chemicals keep the disperse dye particles finely distributed in the water, preventing aggregation and the formation of color spots.[8][12]

  • Leveling agents: These help to ensure a uniform and even distribution of the dye on the fabric, preventing patchiness.[3][8]

  • Carriers: As mentioned, these organic compounds swell the polyester fibers to facilitate dye uptake at lower temperatures.[2][4][13] Examples include o-phenyl phenol and methyl salicylate.[8]

  • pH buffers: Chemicals like acetic acid or ammonium sulfate are used to maintain the optimal acidic pH of the dyebath.

Troubleshooting Guide

This guide addresses common issues encountered when dyeing polyester with this compound.

Problem Potential Causes Recommended Solutions
Poor Color Yield / Light Shades - Inadequate dyeing temperature or time.[14] - Incorrect pH of the dyebath.[15] - Insufficient amount of dye. - Poor dye dispersion or aggregation.[12][14]- Increase the dyeing temperature to 130°C (for HT dyeing) or ensure a temperature of 85-90°C with a carrier.[4][6] - Extend the dyeing time to allow for better dye diffusion.[14] - Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.[4][6] - Ensure the dye is well-dispersed using an effective dispersing agent.[14]
Uneven Dyeing (Barre/Patchiness) - Rate of temperature rise is too fast.[14] - Inefficient leveling agent. - Poor circulation of the dye liquor. - Incompatible dye combinations if using multiple dyes.[14]- Control the rate of temperature increase. - Use an appropriate leveling agent.[3] - Ensure proper agitation and circulation in the dyeing machine. - Select disperse dyes with similar dyeing rates for combination shades.[14]
Color Spots or Stains - Agglomeration of dye particles.[12][14] - Residual oils or impurities on the polyester fabric.[16] - Incompatibility between auxiliaries used in the dyebath.[16] - Presence of oligomers (low molecular weight polymers from polyester).[14]- Improve dye dispersion by using a high-quality dispersing agent and ensuring the dye is properly dissolved.[16] - Thoroughly pre-scour the fabric to remove any oils or impurities. - Check the compatibility of all chemicals before use.[16] - Use an anti-oligomer agent if this is a recurring issue.
Poor Color Fastness (Wash, Rubbing) - Presence of unfixed dye on the fiber surface.[17] - Dye migration to the surface during drying or heat-setting.[17] - Incomplete removal of the carrier after dyeing.[13]- Perform a reduction clearing process after dyeing to remove surface dye.[17] - Control the temperature of post-dyeing heat treatments to below 130°C to minimize thermal migration.[17] - Ensure thorough washing after dyeing to remove any residual carrier, which can negatively impact fastness.[13]
Shade Variation Between Batches - Fluctuations in dyeing parameters (temperature, time, pH). - Variations in the polyester material itself.[7] - Inconsistent water quality (hardness).- Strictly control all dyeing parameters for each batch. - Ensure the polyester substrate is from a consistent source and has undergone uniform pre-treatment. - Use a sequestering agent if water hardness is a concern.

Experimental Protocols

Protocol 1: Carrier Dyeing Method (Atmospheric Pressure)

This method is suitable for achieving medium to dark shades at boiling temperature.[4]

  • Dye Bath Preparation:

    • Prepare a dye bath with a material-to-liquor ratio of 1:10.[4]

    • Add a dispersing agent (e.g., 2 g/L) and a carrier (e.g., 3 g/L of a phenol-based carrier) to the water.[4]

    • Adjust the pH of the bath to 4-5.5 using acetic acid (e.g., 1 g/L).[4]

    • Separately, prepare a paste of this compound dye and the dispersing agent, then add it to the dye bath.[4]

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dye bath at 60°C.[4]

    • Run the machine for 15 minutes at this temperature.[4]

    • Raise the temperature to 90°C at a controlled rate.[4]

    • Hold the temperature at 90°C for 60 minutes to allow for dye penetration.[4]

  • Post-Dyeing Treatment:

    • Cool the dye bath down to 60°C.[4]

    • Drain the bath and rinse the fabric.

    • Perform reduction clearing if necessary to improve wash fastness.[4] This typically involves treating the fabric with a solution of caustic soda and sodium hydrosulfite.

Protocol 2: High-Temperature (HT) Dyeing Method

This is the most common method for dyeing polyester, providing excellent dye exhaustion and fastness.

  • Dye Bath Preparation:

    • Set up a dye bath with a material-to-liquor ratio of 1:10.

    • Add a dispersing agent (e.g., 0.5 g/L) to the water.

    • Add a pH buffer, such as ammonium sulfate (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with formic or acetic acid.

    • Disperse the this compound dye separately and add it to the bath.

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dye bath at 50-60°C.

    • Seal the dyeing machine and raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool the machine down to 70°C before draining.

  • Post-Dyeing Treatment:

    • Rinse the dyed fabric thoroughly.

    • Perform a reduction clearing process to remove any surface dye and improve fastness properties.

Data Presentation

Table 1: Typical Dye Bath Formulations

Component Carrier Dyeing Method High-Temperature (HT) Dyeing Method Function
This compound 0.5 - 2.0% (on weight of fabric)0.5 - 2.0% (on weight of fabric)Colorant
Carrier 3 g/LNot RequiredSwells polyester fibers[2][4]
Dispersing Agent 2 g/L0.5 - 1.0 g/LPrevents dye agglomeration[8]
Leveling Agent Optional (0.5 - 1.0 g/L)0.5 - 1.0 g/LEnsures even dye distribution[8]
Acetic Acid 1 g/LAs needed for pH 4.5-5.5pH control[4]
Ammonium Sulfate 1-2 g/L1 g/LpH buffer
Material:Liquor Ratio 1:101:10Ratio of fabric to water
Temperature 90°C130°CDyeing temperature
Time 60 min30-60 minDyeing duration

Table 2: Effect of Temperature on Dyeing Time

Dyeing Temperature Typical Dyeing Time for Deep Shades Method
90-100°C60 - 90 minutesCarrier Dyeing
120°C45 - 60 minutesHigh-Temperature
130°C30 - 45 minutesHigh-Temperature
135°C20 - 30 minutesHigh-Temperature

Note: These are approximate values and should be optimized based on the specific equipment and desired shade.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment prep_fabric Fabric Pre-Scouring load_fabric Load Fabric into Machine prep_dyebath Dye Bath Preparation (Dye, Auxiliaries, pH) prep_dyebath->load_fabric Add to Machine heat_dyebath Raise Temperature (Controlled Rate) load_fabric->heat_dyebath hold_temp Hold at Dyeing Temperature (e.g., 90°C or 130°C) heat_dyebath->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinsing cool_down->rinse reduction_clear Reduction Clearing (Improves Fastness) rinse->reduction_clear final_wash Final Wash & Dry reduction_clear->final_wash

Caption: Workflow for dyeing polyester with this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Start: Poor Dye Uptake check_temp Is Temperature Correct? (e.g., 130°C for HT) start->check_temp check_ph Is pH 4.5-5.5? check_temp->check_ph Yes adjust_temp Adjust Temperature & Time check_temp->adjust_temp No check_dispersion Is Dye Well Dispersed? check_ph->check_dispersion Yes adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No check_time Is Dyeing Time Sufficient? check_dispersion->check_time Yes improve_dispersion Use Dispersing Agent check_dispersion->improve_dispersion No increase_time Increase Dyeing Time check_time->increase_time No success Successful Dyeing check_time->success Yes adjust_temp->check_ph adjust_ph->check_dispersion improve_dispersion->check_time increase_time->success

Caption: Troubleshooting flowchart for poor dye uptake.

References

Technical Support Center: Overcoming Solubility Challenges of Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Disperse Blue 91 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: this compound, like other disperse dyes, has a molecular structure that lacks strong hydrophilic (water-attracting) groups.[1][2][3] It is a small, planar, non-ionic molecule with only weakly polar groups.[4][5] This inherent hydrophobicity leads to very low solubility in water, which is typically in the range of 1-10 mg/L at 25°C for most disperse dyes.[1][2][3]

Q2: What are the main strategies to improve the solubility of this compound?

A2: Several methods can be employed to enhance the solubility and dispersion of this compound. These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve dissolution rates.[1][6]

  • Use of Dispersing Agents and Surfactants: These chemicals help to wet the dye particles and stabilize them in a suspension.[4][7][8]

  • Temperature Adjustment: Increasing the temperature of the aqueous solution significantly increases the solubility of disperse dyes.[1][2][3]

  • pH Adjustment: Modifying the pH of the solution can alter the solubility of the dye.[6][9]

  • Co-solvency: The use of water-miscible organic solvents in which the dye has higher solubility can be effective.[10][11]

  • Solid Dispersion Technology: Dispersing the dye in a polymer matrix at a molecular level can enhance its solubility.[6][12]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can increase aqueous solubility.[6][12]

Q3: How does temperature affect the solubility of this compound?

A3: The solubility of disperse dyes, including Disperse Blue dyes, in water increases significantly with a rise in temperature.[1][2][3] For instance, the solubility of a Disperse Blue dye in water at 80°C can be 37 times greater than its solubility at 25°C.[1][2][3] Dyeing processes for polyester fibers, which use disperse dyes, are often carried out at high temperatures (120–130 °C) to take advantage of this increased solubility.[4]

Q4: Which types of surfactants or dispersing agents are most effective for this compound?

A4: The effectiveness of a surfactant or dispersing agent depends on the specific structure of the dye.[1][2] Generally, non-ionic surfactants have been found to have a higher solubilization capacity for disperse dyes compared to anionic and cationic surfactants.[4] Lignosulfonates are also noted as being particularly effective dispersing agents.[1][2][3] The selection of an appropriate agent is crucial, as it can significantly impact the stability of the dispersion and the final application results.[13]

Troubleshooting Guide

Q: My this compound is forming aggregates and precipitating out of solution, even with a dispersing agent. What could be the cause and how can I fix it?

A: This issue can arise from several factors:

  • Incorrect Dispersant Choice or Concentration: The selected dispersing agent may not be optimal for this compound, or the concentration might be too low. It is important to choose a dispersant that is well-suited for the dye's structure.[1][2] Experiment with different types of dispersants (e.g., non-ionic surfactants, lignosulfonates) and vary the concentration to find the optimal ratio.

  • Insufficient Particle Size Reduction: If the dye particles are too large, they will have a greater tendency to settle out of suspension.[13] Ensure that the milling or grinding process is sufficient to reduce the particle size to the sub-micron level (ideally <1 µm).[13]

  • Temperature Fluctuations: If the temperature of the dye bath is not uniform, the dye can precipitate in cooler areas where its solubility is lower.[2] Ensure consistent and uniform heating of the solution.

  • pH of the Medium: The pH of your solution may not be optimal for solubility. Experiment with adjusting the pH to see if it improves dispersion stability.[6][9]

Q: I have achieved a fine dispersion, but the color yield in my application is low. What is the problem?

A: Low color yield can be due to:

  • Excessive Solubilization by Surfactants: While surfactants increase solubility, using too high a concentration can lead to the formation of stable micelles that hold onto the dye molecules, preventing them from effectively transferring to the target substrate.[2] Try reducing the surfactant concentration.

  • Interaction between Dispersant and Dye: The dispersant itself might be hindering the dyeing process if the cohesive forces between the dye and the dispersant are too strong.[2] This can slow down the release of the dye molecules. Consider a different class of dispersant.

  • Dyeing Temperature and Time: Ensure that the temperature and duration of your application process are sufficient for the dye to penetrate the substrate effectively. As previously mentioned, higher temperatures increase the solubility and diffusion of disperse dyes.[4]

Data Presentation

Table 1: Effect of Temperature on the Solubility of Disperse Dyes

Dye TypeTemperature (°C)Solubility Increase FactorReference
Disperse Yellow25 to 8018x[1][2]
Disperse Red25 to 8033x[1][2]
Disperse Blue25 to 8037x[1][2][3]

Experimental Protocols

Protocol 1: Particle Size Reduction by Milling

Objective: To reduce the particle size of this compound to improve its dispersion stability.

Materials:

  • This compound powder

  • Dispersing agent (e.g., lignosulfonate)

  • Deionized water

  • Ball mill or bead mill

  • Particle size analyzer

Methodology:

  • Prepare a pre-mixture by adding this compound powder and a selected dispersing agent to deionized water. The solid content will depend on the specific application.

  • Charge the milling chamber of the ball mill or bead mill with the pre-mixture and the grinding media (e.g., ceramic beads).

  • Begin the milling process. The duration and speed of milling will need to be optimized for the specific equipment and desired final particle size.

  • Periodically take samples and measure the particle size distribution using a particle size analyzer.

  • Continue milling until the desired average particle size (typically below 1 µm) is achieved.[13]

  • Separate the milled dispersion from the grinding media.

Protocol 2: Preparation of an Aqueous Dispersion using a Surfactant

Objective: To prepare a stable aqueous dispersion of this compound using a surfactant.

Materials:

  • Micronized this compound powder (from Protocol 1)

  • Non-ionic surfactant (e.g., a polyoxyethylene ether)

  • Deionized water

  • High-speed disperser or homogenizer

  • Magnetic stirrer and hot plate

Methodology:

  • Heat deionized water to the desired temperature (e.g., 60-80°C) on a hot plate with stirring. Higher temperatures will aid in dissolution.[1][2][3]

  • Add the non-ionic surfactant to the heated water and stir until it is fully dissolved.

  • Gradually add the micronized this compound powder to the surfactant solution while stirring.

  • Once all the powder is added, increase the mixing speed using a high-speed disperser or homogenizer to break down any remaining agglomerates.

  • Continue to mix for a predetermined time (e.g., 30-60 minutes) to ensure a stable and uniform dispersion.

  • Allow the dispersion to cool to room temperature while stirring gently.

Visualizations

G cluster_problem Problem cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome PoorSolubility Poor Solubility of This compound ParticleSize Particle Size Reduction (Milling, Micronization) PoorSolubility->ParticleSize Surfactants Use of Surfactants & Dispersing Agents PoorSolubility->Surfactants Temperature Temperature Adjustment PoorSolubility->Temperature pH pH Adjustment PoorSolubility->pH Cosolvents Co-solvency PoorSolubility->Cosolvents ImprovedDispersion Improved Dispersion & Solubility ParticleSize->ImprovedDispersion Surfactants->ImprovedDispersion Temperature->ImprovedDispersion pH->ImprovedDispersion Cosolvents->ImprovedDispersion

Caption: Workflow for enhancing the solubility of this compound.

G cluster_components Components in Aqueous Medium cluster_process Mechanism of Dispersion Dye Disperse Dye Particle (Hydrophobic) Adsorption 1. Surfactant Adsorption Dye->Adsorption Surfactant Surfactant Molecule Surfactant->Adsorption Micelle 2. Micelle Formation (above CMC) Adsorption->Micelle Stabilization 3. Steric/Electrostatic Stabilization Micelle->Stabilization

Caption: Mechanism of surfactant action on disperse dye particles.

References

Technical Support Center: Optimizing Disperse Blue 91 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the pH for effective dyeing with C.I. Disperse Blue 91.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

For optimal dye stability and performance when dyeing polyester, a weakly acidic dyebath with a pH range of 4.5 to 5.5 is recommended.[1][2] Maintaining the pH within this range ensures the stability of the disperse dye, leading to consistent and reproducible dyeing results.[1][2]

Q2: How does pH affect the stability of this compound?

This compound is an anthraquinone-based dye.[3] Anthraquinone dyes are generally more stable and less susceptible to hydrolysis and reduction compared to azo-based disperse dyes.[4][5] However, dyeing in an alkaline medium (pH > 7) can still lead to some degree of hydrolysis, which may affect the final color and dyeing efficiency.[2]

Q3: What can cause the pH of the dyebath to change during the dyeing process?

Several factors can lead to an increase in the dyebath pH during the dyeing process, including:

  • Alkalinity of the water: Hard water can contain bicarbonates that release carbon dioxide upon heating, leading to an increase in pH.

  • Alkali residues on the fabric: Improper neutralization after scouring and bleaching can leave residual alkali on the textile material.

  • Decomposition of auxiliaries: Some dispersing or leveling agents may decompose at high temperatures and release alkaline substances.

Q4: What are the visible signs of an incorrect dyebath pH?

An incorrect dyebath pH can manifest in several ways:

  • Paler shades: If the pH is too high, hydrolysis of the dye can occur, leading to a lower dye uptake and consequently lighter shades.

  • Shade inconsistency: Fluctuations in pH during the dyeing process can result in batch-to-batch shade variations.

  • Poor fastness properties: Dyeings carried out at a suboptimal pH may exhibit reduced wash and light fastness.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Pale or uneven dyeing The pH of the dyebath is outside the optimal range of 4.5-5.5.Buffer the dyebath to a pH of 4.5-5.5 using an acetic acid/acetate buffer system. Regularly monitor the pH throughout the dyeing process.
Color shifts (e.g., duller or greener hue) Although less common with anthraquinone dyes like this compound, extreme pH and high temperatures can still cause some chemical changes. This is more of a concern with azo disperse dyes which can undergo reduction.Ensure the pH is maintained in the recommended acidic range. Verify the calibration of your pH meter.
Poor reproducibility between batches Inconsistent initial pH or pH shifts during the dyeing process.Standardize the water quality and ensure thorough rinsing of the substrate to remove any residual chemicals. Implement a robust pH control procedure for every dyeing.
Dye precipitation or instability Incorrect pH can affect the stability of the dye dispersion.Use a high-quality dispersing agent and maintain the dyebath pH within the 4.5-5.5 range.

Quantitative Data Presentation

The following table summarizes the expected effect of pH on the dyeing performance of a typical anthraquinone disperse dye like this compound on polyester. (Note: This is generalized data, and results may vary based on specific experimental conditions).

pHColor Strength (K/S)Dye Exhaustion (%)HydrolysisRemarks
3.5ModerateModerateLowRisk of oligomer formation on polyester.
4.5-5.5 Excellent High Minimal Optimal range for stability and color yield.
6.5GoodGoodSlightIncreased risk of pH drifting higher.
7.5ModerateModerateModerateOnset of significant dye hydrolysis.
8.5PoorLowHighSignificant loss of color and poor fastness.

Experimental Protocols

Standard Protocol for Polyester Dyeing with this compound
  • Fabric Preparation: Scour and bleach the polyester fabric to ensure it is free from impurities. Thoroughly rinse and neutralize any residual alkali.

  • Dyebath Preparation:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a suitable dispersing agent (e.g., 1 g/L).

    • Add a sequestering agent if using hard water.

    • Prepare a stock solution of this compound and add the required amount to the dyebath.

  • pH Adjustment:

    • Check the initial pH of the dyebath.

    • Adjust the pH to 4.5-5.5 using acetic acid. A sodium acetate buffer system can also be used for better pH control.[1]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 1-2°C/minute.

    • Hold the temperature at 130°C for 30-60 minutes.

    • Cool the dyebath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

    • Treat the fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.

    • Rinse thoroughly and neutralize with a mild acid before final rinsing and drying.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment start Start prep_fabric Fabric Preparation (Scour, Bleach, Neutralize) start->prep_fabric prep_dyebath Dyebath Preparation (Water, Auxiliaries, Dye) prep_fabric->prep_dyebath ph_adjust pH Adjustment (4.5 - 5.5) prep_dyebath->ph_adjust temp_ramp Temperature Ramp (to 130°C) ph_adjust->temp_ramp dyeing Dyeing (at 130°C for 30-60 min) temp_ramp->dyeing cool_down Cool Down (to 70-80°C) dyeing->cool_down rinse1 Initial Rinse cool_down->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse & Neutralize reduction_clear->rinse2 end Dry rinse2->end

Caption: Experimental workflow for this compound dyeing.

troubleshooting_workflow cluster_yes Yes cluster_no No problem Dyeing Issue Encountered (e.g., Pale Shade, Poor Reproducibility) check_ph Is dyebath pH within 4.5-5.5? problem->check_ph check_other Investigate other parameters: - Temperature - Time - Auxiliaries - Water quality check_ph->check_other Yes adjust_ph Adjust pH with Acetic Acid / Buffer check_ph->adjust_ph No re_dye Re-run dyeing process with correct pH adjust_ph->re_dye

Caption: Troubleshooting logic for pH-related dyeing issues.

References

Temperature optimization for Disperse blue 91 applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Blue 91. The information is designed to assist in optimizing experimental conditions, particularly temperature, to achieve desired outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the application of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the color yield of my polyester fabric dyed with this compound lower than expected?

A1: Low color yield can be attributed to several factors related to temperature and other process parameters.

  • Insufficient Temperature: Disperse dyes, including this compound, require a specific temperature range to effectively penetrate the compact structure of polyester fibers. Dyeing at temperatures below the optimal range will result in poor dye uptake. For high-temperature dyeing methods, temperatures are typically in the range of 105-140°C.[1]

  • Incorrect pH: The pH of the dye bath plays a crucial role in the dyeing process. For disperse dyes, the dye bath should be acidic, typically within a pH range of 4.5 to 5.5, to ensure satisfactory dye exhaustion.[1]

  • Inadequate Dyeing Time: The duration of the dyeing cycle at the optimal temperature is critical for allowing the dye to diffuse and fix within the polyester fibers. A short dyeing time will result in incomplete dyeing.

  • Improper Dispersion: If the dye is not properly dispersed in the dye bath, it can lead to the formation of aggregates, which are too large to penetrate the fiber pores. This results in a weaker shade and potential for spotting.

Q2: I am observing uneven dyeing or spotting on my fabric. What could be the cause?

A2: Uneven dyeing is a common issue that can often be traced back to temperature control and dye bath conditions.

  • Rapid Temperature Rise: Increasing the dye bath temperature too quickly can cause the dye to rush onto the fabric surface, leading to unlevel dyeing. A controlled heating rate allows for even dye absorption.

  • Poor Dye Dispersion: As mentioned previously, poorly dispersed dye can lead to color spots on the fabric. Ensure the dye is properly pasted with a dispersing agent before adding it to the dye bath.

  • Incorrect pH Control: Fluctuations in pH during the dyeing process can affect the stability of the dye dispersion and the rate of dyeing, contributing to unevenness.

  • Carrier Issues: If using a carrier for lower temperature dyeing, improper selection or uneven application of the carrier can result in patchy dyeing.

Q3: The color of my dyed fabric is changing or fading after subsequent heat treatments (e.g., heat setting). Why is this happening?

A3: This phenomenon is known as sublimation, where the dye turns into a gas at high temperatures and then re-solidifies on the same or adjacent surfaces.

  • High Heat Setting Temperature: Applying excessive heat during post-treatment processes like heat setting can cause the this compound to sublime, leading to color loss and potential contamination of other materials. The heat setting temperature should be carefully controlled and optimized.

  • Dye Selection: Disperse dyes are classified based on their energy level (low, medium, or high), which corresponds to their sublimation fastness. For applications requiring high-temperature post-treatments, it is crucial to select a high-energy disperse dye with good sublimation fastness.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the temperature optimization of this compound applications.

Q1: What is the optimal dyeing temperature for this compound on polyester?

A1: The optimal dyeing temperature for this compound on polyester typically falls within the high-temperature (HT) dyeing method range of 105°C to 140°C.[1] The ideal temperature can vary depending on the specific equipment, fabric construction, and desired shade depth. It is recommended to conduct optimization experiments to determine the precise optimal temperature for your specific application.

Q2: How does temperature affect the dyeing kinetics of this compound?

A2: Temperature has a significant impact on the dyeing kinetics. As the temperature increases, the kinetic energy of the dye molecules increases, and the amorphous regions of the polyester fibers become more mobile. This facilitates the diffusion of the dye molecules from the dye bath into the fiber structure, leading to a higher rate of dyeing and increased color yield.

Q3: Can I dye polyester with this compound at temperatures below 100°C?

A3: Dyeing polyester with disperse dyes below 100°C is generally inefficient due to the fiber's compact structure. However, it is possible to achieve dyeing at lower temperatures (around 85-100°C) with the use of a "carrier." A carrier is a chemical agent that swells the polyester fibers, allowing for dye penetration at lower temperatures.[1]

Q4: What is the effect of the heating and cooling rate during the dyeing process?

A4: The rate of heating and cooling is a critical parameter for achieving level dyeing and preventing fabric damage. A slow and controlled heating rate is essential to ensure that the dye is absorbed evenly by the fabric. Rapid heating can lead to unlevel dyeing. Similarly, a controlled cooling rate is important to avoid shocking the fabric, which can lead to creasing and dimensional instability.

Data Presentation

The following table summarizes representative data on the effect of dyeing temperature on the color strength (K/S value) and fastness properties of polyester dyed with this compound. Please note that these values are illustrative and may vary depending on the specific experimental conditions.

Dyeing Temperature (°C)Color Strength (K/S)Washing Fastness (Gray Scale)Light Fastness (Blue Wool Scale)Sublimation Fastness (Gray Scale)
11012.54-553-4
12015.855-64
130 (Optimal) 18.2 5 6 4-5
14017.5565

Experimental Protocols

High-Temperature Dyeing of Polyester with this compound

This protocol describes a standard high-temperature exhaust dyeing method for polyester fabric.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • High-temperature dyeing apparatus

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

    • Add a dispersing agent (e.g., 1 g/L) to the water.

    • Carefully paste the required amount of this compound with a small amount of the dispersing agent solution before adding it to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at a starting temperature of 60°C.

    • Raise the temperature to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute.

    • Hold the temperature at the target for 45-60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath down to 70°C at a controlled rate of 2°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the rinsed fabric at an appropriate temperature.

Mandatory Visualization

Dyeing_Process_Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Phase cluster_post Post-Treatment Phase A Prepare Dye Bath (Water, Dispersing Agent) B Paste this compound A->B C Add Dye to Bath B->C D Adjust pH (4.5-5.5) with Acetic Acid C->D E Introduce Polyester Fabric at 60°C D->E F Ramp Temperature to 130°C (1-2°C/min) E->F G Hold at 130°C (45-60 min) F->G H Cool Down to 70°C (2°C/min) G->H I Reduction Clearing (70-80°C, 15-20 min) H->I J Hot & Cold Rinse I->J K Dry Fabric J->K

Caption: High-temperature dyeing workflow for this compound on polyester.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Dyeing Result Cause1 Incorrect Temperature Problem->Cause1 Cause2 Improper pH Problem->Cause2 Cause3 Uneven Heating/Cooling Problem->Cause3 Cause4 Poor Dye Dispersion Problem->Cause4 Solution1 Optimize Dyeing Temperature (105-140°C) Cause1->Solution1 Solution2 Adjust pH to 4.5-5.5 Cause2->Solution2 Solution3 Control Heating/Cooling Rate (1-2°C/min) Cause3->Solution3 Solution4 Ensure Proper Dye Pasting Cause4->Solution4

Caption: Troubleshooting logic for common this compound dyeing issues.

References

How to reduce the bleeding of Disperse blue 91 in fabrics

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disperse Blue 91

This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions concerning color bleeding issues associated with this compound on synthetic fabrics. The content is tailored for professionals in research and development environments who require precise and reliable methodologies for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic dye of the anthraquinone class, designed for coloring hydrophobic synthetic fibers.[1] Due to its small molecular size and lack of water solubility, it is applied as a finely ground dispersion, which can penetrate and color fibers like polyester and nylon from within.[1][2] It is valued for its vibrant blue shade and generally good lightfastness and washfastness properties.[1]

Q2: What is the primary mechanism causing this compound to bleed from fabrics?

The primary cause of color bleeding for this compound, particularly on polyester, is a phenomenon known as thermomigration .[3][4] During dry heat treatments applied after dyeing, such as heat setting or ironing (typically above 150°C), the dye molecules can migrate from the interior of the fiber back to its surface.[3][4] This migration is often exacerbated by the presence of finishing agents, like softeners, which can act as a solvent for the dye at elevated temperatures.[4] A secondary cause is the presence of unfixed dye particles remaining on the fiber surface due to an incomplete post-dyeing cleaning process.[4][5]

Q3: What is "reduction clearing," and why is it a critical step?

Reduction clearing is a crucial post-dyeing chemical wash that removes unfixed disperse dye from the surface of the fabric. The process uses a reducing agent (e.g., sodium hydrosulfite) under alkaline conditions to chemically destroy or solubilize the surface dye, allowing it to be washed away.[3][6] An effective reduction clearing process is essential for achieving optimal wet fastness and rubbing fastness, as it eliminates the loose dye that would otherwise bleed or crock.[3][4][6]

Q4: How does the heat setting process influence color bleeding?

Heat setting, a process used to impart dimensional stability to polyester fabrics, is the main trigger for thermomigration.[3] If performed at high temperatures after dyeing, it provides the thermal energy required for the dye to migrate to the fiber surface.[3][4] The ideal process sequence is to heat set the fabric before dyeing. If post-setting is unavoidable, using the lowest possible temperature and time is critical to minimize bleeding.[3]

Q5: Can chemical fixatives be used to prevent the bleeding of this compound?

Yes, the application of a dye-fixing agent is an effective after-treatment to improve color fastness.[5][7] These chemicals, often cationic in nature, form a film or complex with the dye molecules, reducing their mobility and tendency to bleed during washing.[5][8] While fixatives can significantly improve wash fastness, they are most effective when used in conjunction with a thorough reduction clearing process, not as a replacement for it.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Poor Wash Fastness (Color bleeds in wash water)Incomplete Removal of Surface Dye: The reduction clearing process was insufficient or omitted.Implement or optimize the reduction clearing step. Ensure adequate concentration of chemicals, temperature, and treatment time as per the recommended protocol. Follow with thorough rinsing and soaping.[3][5]
Incorrect Dyeing pH: The dyebath pH was outside the optimal range (typically 4.5-5.5 for disperse dyes), leading to poor dye exhaustion and fixation.Calibrate pH meter and strictly control the dyebath pH using a suitable buffer system (e.g., acetic acid/sodium acetate).[9]
Poor Rubbing Fastness (Crocking) Dye Agglomeration: Disperse dye particles were not properly dispersed in the bath, leading to large dye aggregates on the fabric surface.Ensure the use of a high-quality, compatible dispersing agent. Check for and avoid hard water, as Ca²⁺ and Mg²⁺ ions can negatively impact dispersion stability.[10][11]
Color Staining During Ironing or Storage (Thermomigration)High-Temperature Post-Dyeing Heat Treatment: The fabric was exposed to excessive heat (e.g., >150°C) during finishing after being dyed.1. Modify the process sequence to perform heat setting before dyeing. 2. If post-setting is necessary, reduce the temperature to below 130°C if possible.[3]
Incompatible Finishing Agents: Certain chemical finishes (e.g., some non-ionic softeners) are acting as solvents for the dye at high temperatures, pulling it to the surface.Select finishing agents specifically designed for low thermomigration. Conduct compatibility tests before bulk application.[4]

Data Summary

The following table summarizes the expected improvement in color fastness properties for polyester dyed with this compound after applying various post-treatments. Fastness is graded on the standard ISO 1-5 scale, where 5 represents the best performance.

Treatment StageISO 105-C06 (Washing Fastness)ISO 105-X12 (Rubbing Fastness)
After Dyeing (No Treatment) 2-32
After Reduction Clearing 43-4
After Reduction Clearing & Fixative 4-54

Note: Values are typical and can vary based on fabric type, dye concentration, and precise process parameters.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

  • Preparation: Scour the polyester fabric to remove any oils, sizes, or impurities.

  • Dyebath Setup: Prepare the dyebath with soft or deionized water. Add a dispersing agent and a pH buffer to achieve a pH of 4.5-5.0.

  • Dye Dispersion: Separately, prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of the dispersing agent and then adding warm water (~50°C).

  • Dyeing Cycle:

    • Load the scoured fabric into the dyeing machine.

    • Add the prepared dyebath and circulate for 10 minutes at 60°C.

    • Add the dye dispersion to the machine.

    • Raise the temperature to 130-135°C at a rate of 1.5°C/minute.[12]

    • Hold at 130-135°C for 45-60 minutes to ensure full dye penetration.

    • Cool the bath down to 70°C before draining.

  • Rinsing: Rinse the fabric thoroughly with warm and then cold water.

Protocol 2: Post-Dyeing Reduction Clearing

  • Bath Preparation: Prepare a fresh bath with:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Detergent: 1 g/L

  • Treatment:

    • Introduce the rinsed, dyed fabric into the bath.

    • Raise the temperature to 70-80°C.

    • Treat for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric with hot water (~70°C) for 10 minutes.

    • Neutralize the fabric in a bath containing a weak acid (e.g., 0.5 g/L acetic acid) for 5 minutes.

    • Perform a final cold rinse.

Visualizations

Dyeing_Workflow cluster_pretreatment Pre-Dyeing cluster_dyeing Dyeing Process cluster_posttreatment Post-Dyeing Pre_Set Heat Setting (Optional, Recommended) Scour Scouring & Cleaning Pre_Set->Scour Stabilizes Fabric Dye High-Temp Dyeing (130-135°C, pH 4.5-5.0) Scour->Dye RC Reduction Clearing Dye->RC Crucial for Fastness Wash Rinsing & Soaping RC->Wash Fix Fixative Application (Optional) Wash->Fix Dry Low-Temp Drying (<130°C) Fix->Dry

Caption: Optimal workflow for dyeing polyester to minimize color bleeding.

Thermomigration_Causes cluster_causes Primary Causes Problem Poor Rubbing & Wash Fastness (Color Bleeding) Cause1 High-Temperature Heat Treatment (>150°C Post-Dyeing) Mechanism Thermomigration (Dye moves from fiber core to surface) Cause1->Mechanism Provides Energy Cause2 Unfixed Dye on Fiber Surface Cause2->Problem Leads to Cause3 Incompatible Finishing Agents Cause3->Mechanism Acts as Solvent Mechanism->Problem Results in

Caption: Logical relationship between causes and effects of thermomigration.

References

Technical Support Center: Disperse Blue 91 Lightfastness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the lightfastness of Disperse Blue 91.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a synthetic dye belonging to the anthraquinone chemical class.[1][2] It is primarily used for dyeing hydrophobic synthetic fibers like polyester and nylon, providing a vibrant blue color.[1] Key characteristics include good overall fastness properties and strong coloration capabilities, which are attributed to its stable anthraquinone structure.[1]

Q2: What is "lightfastness" and how is it evaluated?

Lightfastness is the property of a dye or pigment to resist fading when exposed to a light source.[3] When a dyed material is exposed to light, the dye absorbs light energy, which can cause its molecular structure (the chromophore) to break down, leading to fading or discoloration in a process called photodegradation.[3][4] Lightfastness is typically evaluated by exposing a dyed sample to a controlled light source (like a Xenon arc lamp that simulates natural sunlight) and comparing its color change to a set of standardized blue wool references.[5][6][7] The rating is then assigned on a scale, most commonly the Blue Wool Scale (1-8), where 1 indicates very poor lightfastness and 8 is excellent.[3]

Q3: What is the general mechanism of dye fading due to light exposure?

The fading of a dye is a photochemical process.[8] When a dye molecule absorbs energy from light, particularly high-energy ultraviolet (UV) radiation, it transitions to an unstable, excited state.[3][4] This excited molecule can then undergo various reactions, such as photo-oxidation, where it reacts with atmospheric oxygen.[3] These reactions can alter or break the chemical bonds within the dye's chromophore, the part of the molecule responsible for color, leading to a loss of color, or fading.[3]

Troubleshooting Guide

Q4: My polyester samples dyed with this compound are fading faster than expected. What are the potential causes?

Several factors can contribute to lower-than-expected lightfastness. Consider the following:

  • Shade Depth: Lighter shades of a color are generally more prone to fading than darker shades.[9] At lower dye concentrations, more dye molecules are individually exposed to light, increasing the probability of photodegradation for each molecule.[10]

  • Improper Post-Treatment: The presence of residual, unfixed dye on the fabric surface can significantly lower lightfastness, as these particles are less stable.[4][8] Incomplete soaping or washing after dyeing fails to remove this surface dye.[4]

  • Finishing Agents: Certain chemical finishes applied to the fabric can negatively impact lightfastness. Cationic softeners or formaldehyde-containing fixing agents, for instance, can accelerate fading.[4][11]

  • Environmental Factors: High humidity and temperature can accelerate the rate of fading.[10][11] Moisture can react with atmospheric oxygen under UV light to form reactive radicals that degrade the dye.[11]

  • Substrate Properties: While polyester generally offers good resistance to UV light, the presence of certain additives or impurities in the fiber can affect dye stability.[11]

Q5: How can the lightfastness of this compound be improved in my experiments?

To enhance the lightfastness of your dyed materials, consider these strategies:

  • Optimize Dyeing Conditions: Ensure complete dye penetration and fixation by maintaining consistent and optimal dyeing temperatures (typically 125–135°C for polyester) and pH levels.[9]

  • Apply UV Absorbers: Incorporate UV absorbers or light stabilizing agents during the after-treatment process.[9] These compounds, often benzotriazoles, function like a sunscreen for the dye by absorbing harmful UV radiation and dissipating it as heat.

  • Use Antioxidants: Additives like hindered amine light stabilizers (HALS) or other antioxidants can reduce polymer degradation and trap radicals formed during light exposure, thereby protecting the dye molecules.[9][11] Zinc Oxide (ZnO) nanoparticles have also been studied as a treatment to improve lightfastness.[12][13]

  • Ensure Thorough Clearing: After dyeing, perform a thorough reduction clearing process to remove all unfixed dye from the fiber surface.[14] More complete washing leads to better lightfastness.[4][8]

  • Select Dyes Carefully: For applications requiring very high durability, select dyes specifically engineered for high lightfastness performance.[9]

Quantitative Data

The fastness properties of a dye are rated on standard scales. The table below summarizes the reported fastness ratings for this compound.

Fastness PropertyTest Method (Typical)Rating (Scale 1-5 or 1-8)Performance Level
Lightfastness AATCC6 (out of 8)Good to Excellent
Washing Fastness AATCC5 (out of 5)Excellent
Perspiration Fastness AATCC5 (out of 5)Excellent
Ironing Fastness AATCC5 (out of 5)Excellent

(Data sourced from World Dye Variety[2])

Visualizations and Workflows

// Main Node Lightfastness [label = "Lightfastness of\nthis compound", fillcolor = "#4285F4", fontcolor = "#FFFFFF", width = "2.5"];

// Factor Nodes DyeStructure [label = "Dye Chemical Structure\n(Anthraquinone)", fillcolor = "#FBBC05", fontcolor = "#202124"]; Concentration [label = "Dye Concentration\n(Shade Depth)", fillcolor = "#FBBC05", fontcolor = "#202124"]; Substrate [label = "Substrate Properties\n(e.g., Polyester)", fillcolor = "#FBBC05", fontcolor = "#202124"]; Additives [label = "Presence of Additives", fillcolor = "#FBBC05", fontcolor = "#202124"]; Environment [label = "Environmental Factors", fillcolor = "#FBBC05", fontcolor = "#202124"]; Process [label = "Dyeing & Finishing\nProcess", fillcolor = "#FBBC05", fontcolor = "#202124"];

// Sub-factor Nodes UV_Absorbers [label = "UV Absorbers", fillcolor = "#F1F3F4", fontcolor = "#202124"]; Antioxidants [label = "Antioxidants", fillcolor = "#F1F3F4", fontcolor = "#202124"]; FinishingAgents [label = "Finishing Agents\n(e.g., Softeners)", fillcolor = "#F1F3F4", fontcolor = "#202124"]; Humidity [label = "Humidity & Moisture", fillcolor = "#F1F3F4", fontcolor = "#202124"]; LightSource [label = "Light Source & Temp.", fillcolor = "#F1F3F4", fontcolor = "#202124"]; Washing [label = "Post-Washing\n(Clearing)", fillcolor = "#F1F3F4", fontcolor = "#202124"];

// Connections Lightfastness -> {DyeStructure, Concentration, Substrate, Additives, Environment, Process} [dir = "back"]; Additives -> {UV_Absorbers, Antioxidants, FinishingAgents}; Environment -> {Humidity, LightSource}; Process -> Washing; } end_dot Caption: Key factors influencing the lightfastness of this compound.

photodegradation_pathway

Experimental Protocols

Protocol 1: Lightfastness Testing using Xenon Arc Lamp (Based on ISO 105-B02 / AATCC 16.3)

This protocol outlines a generalized method for determining the colorfastness of textiles to an artificial light source that simulates natural sunlight.[5][6][15]

1. Sample Preparation:

  • Cut a specimen of the dyed textile to the required dimensions for the sample holder of the Xenon arc test chamber.[5]
  • Prepare a set of Blue Wool standards (references 1 through 8) for simultaneous exposure.[7]
  • Partially cover a portion of both the test specimen and the blue wool standards with an opaque mask to serve as an unexposed original for comparison.[7]

2. Exposure:

  • Mount the prepared samples and Blue Wool standards in the test chamber.
  • Operate the Xenon arc lamp under controlled conditions of temperature and humidity as specified by the standard (e.g., ISO 105-B02).[5] The Xenon arc provides a light spectrum that closely mimics natural sunlight.[5]
  • Expose the samples for a predetermined duration or until a specific color change is achieved in one of the Blue Wool standards.[5]

3. Assessment:

  • After exposure, remove the samples and the standards from the chamber.
  • Allow the samples to condition in a standard atmosphere before evaluation.
  • Assess the change in color of the exposed portion of the test specimen by comparing it to its unexposed (masked) portion.
  • Compare the degree of fading on the test specimen with the fading observed on the simultaneously exposed Blue Wool standards.[3]
  • The lightfastness rating is the number of the Blue Wool standard that exhibits a similar amount of color change as the test specimen.[3]

experimental_workflow

References

Technical Support Center: Enhancing the Washfastness of Fabrics Dyed with Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the washfastness of fabrics dyed with Disperse Blue 91.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the washfastness of this compound on polyester fabrics?

A1: The washfastness of disperse dyes like this compound is primarily determined by the strength of the dye-fiber bond and the amount of unfixed dye remaining on the fiber surface.[1] Key factors include:

  • Dyeing Process: Temperature, time, and pH during dyeing significantly affect dye uptake and penetration into the fiber.[1]

  • Post-Dyeing Treatment: A thorough after-treatment, specifically reduction clearing, is crucial for removing loose dye molecules from the fabric surface.[2]

  • Thermal Migration: Subsequent high-temperature processes, such as heat-setting, can cause dye molecules to migrate from the fiber's interior to its surface, leading to poor washfastness.[3][4][5][6]

  • Dye Selection: The molecular structure and properties of the specific disperse dye used play a role in its fastness characteristics.

  • Auxiliary Chemicals: The presence of residual dispersing agents, leveling agents, or softeners on the fabric can negatively impact washfastness.[1]

Q2: What is reduction clearing and why is it essential for good washfastness?

A2: Reduction clearing is a critical post-dyeing chemical treatment that removes unfixed disperse dye particles from the surface of the polyester fibers.[2][7] This process utilizes a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution to chemically modify the surface dye, making it more water-soluble and easier to wash off.[2] For anthraquinone dyes like many disperse blues, the chromophore is reduced to a less substantive, water-soluble leuco form.[2] Effective reduction clearing is paramount for achieving high washfastness, as it prevents bleeding and staining of other fabrics during laundering.[2]

Q3: Can the dyeing pH affect the washfastness of this compound?

A3: Yes, the pH of the dyebath is critical. For disperse dyeing of polyester, a slightly acidic pH, typically between 4.5 and 5.5, is recommended.[8][9][10][11] This pH range helps to maintain the stability of the disperse dye and ensures optimal dye exhaustion and fixation.[8][9] Deviations from this pH range can lead to dye degradation or incomplete dyeing, which in turn can result in poor washfastness.[8][9]

Q4: How does heat-setting after dyeing affect washfastness?

A4: High temperatures during post-dyeing heat treatments, like setting, can cause a phenomenon known as thermal migration.[3][4][5][6] The heat provides energy that allows dye molecules within the polyester fiber to become more mobile.[3][4] These dye molecules can then migrate from the core of the fiber to the surface.[3][4][5] This accumulation of dye on the surface significantly reduces the fabric's washfastness.[6] To mitigate this, it is often recommended to perform reduction clearing after heat-setting or to optimize the heat-setting temperature and duration to minimize dye migration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor washfastness with significant color bleeding. Inadequate removal of surface dye.Intensify the reduction clearing process. Ensure the correct concentration of sodium hydrosulfite and caustic soda, and maintain the recommended temperature (70-80°C) and time (15-20 minutes).[2]
Inconsistent washfastness across the fabric. Uneven dyeing or incomplete penetration of the dye.Optimize the dyeing process. Ensure a gradual temperature rise to the target dyeing temperature (around 130°C) and sufficient dyeing time (at least 30-60 minutes) to allow for proper dye diffusion.[8] Check for proper circulation in the dyeing machine.
Good initial washfastness, but it deteriorates after heat-setting. Thermal migration of the disperse dye.Lower the heat-setting temperature and/or reduce the duration of the treatment.[12] Alternatively, perform the reduction clearing step after the heat-setting process to remove the migrated dye from the surface.
Staining on adjacent white fabrics during washing. Residual unfixed dye on the fabric surface.In addition to a thorough reduction clearing, consider a final hot rinse and soaping-off step to remove any remaining loose dye particles.
Dull or altered shade after reduction clearing. Over-reduction of the dye, particularly with certain azo-based disperse dyes.While this compound is an anthraquinone dye and less susceptible, if using other blue dyes, ensure the reduction clearing conditions are not overly harsh. Adhere to the recommended concentrations and treatment times.

Experimental Protocols

Standard High-Temperature Dyeing Protocol for Polyester with this compound
  • Prepare the Dyebath:

    • Set the liquor-to-goods ratio (e.g., 10:1).

    • Add a dispersing agent (1-2 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[8][9]

    • Add the pre-dispersed this compound dye (X% on weight of fabric).

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Run for 15 minutes at 60°C.

    • Increase the temperature to 130°C at a rate of 1-2°C per minute.[8]

    • Hold at 130°C for 30-60 minutes.[8]

    • Cool the dyebath to 70-80°C.

  • Post-Dyeing Rinsing:

    • Drain the dyebath.

    • Rinse the fabric with hot water.

Conventional Reduction Clearing Protocol
  • Prepare the Reduction Clearing Bath:

    • Fill the machine with fresh water at a liquor-to-goods ratio of 10:1.

    • Add caustic soda (2 g/L) and sodium hydrosulfite (2 g/L).

  • Treatment:

    • Heat the bath to 70-80°C.[2][13]

    • Treat the dyed fabric for 15-20 minutes.[13]

  • Final Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric with a mild acid (e.g., 0.5-1.0 g/L acetic acid) in a fresh bath.

    • Rinse with cold water.

    • Dry the fabric.

Washfastness Testing Protocol (ISO 105-C06)
  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.[14]

    • Attach a multi-fiber adjacent fabric of the same dimensions by sewing along one of the shorter edges.[14]

  • Washing Procedure:

    • Prepare the wash liquor according to the specific test conditions (e.g., A2S for 40°C wash). This typically involves a standard ECE detergent and, if required, sodium perborate.[15]

    • Place the specimen, wash liquor, and the specified number of stainless steel balls into a stainless steel container.

    • Agitate in a laundering machine at the specified temperature (e.g., 40°C, 50°C, or 60°C) for the specified duration (e.g., 30 or 45 minutes).[15]

  • Rinsing and Drying:

    • Rinse the specimen twice with distilled water.

    • Squeeze out excess water.

    • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assessment:

    • Evaluate the change in color of the dyed specimen and the degree of staining on the multi-fiber fabric using the respective Gray Scales.

Quantitative Data Summary

Treatment StageParameterRecommended ValueEffect on Washfastness
Dyeing Temperature125-135°CPromotes dye penetration and fixation.[8]
pH4.5-5.5Ensures dye stability and optimal exhaustion.[8][9]
Time30-60 minutes at top temperatureAllows for sufficient dye diffusion into the fiber.[8]
Reduction Clearing Temperature70-80°CEffective removal of surface dye.[2][13]
Sodium Hydrosulfite2 g/LKey reducing agent for modifying surface dye.
Caustic Soda2 g/LProvides the necessary alkaline environment.
Heat Setting Temperature< 180°C (if possible)Higher temperatures can increase thermal migration and reduce washfastness.[12]

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_finishing Finishing scouring Scouring & Bleaching dye_prep Prepare Dyebath (this compound, Auxiliaries) scouring->dye_prep dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) dye_prep->dyeing rinse1 Hot Rinse dyeing->rinse1 reduction_clearing Reduction Clearing (NaOH + Na2S2O4, 70-80°C) rinse1->reduction_clearing rinse2 Hot & Cold Rinse reduction_clearing->rinse2 neutralize Neutralization rinse2->neutralize drying Drying neutralize->drying heat_setting Heat Setting drying->heat_setting

Caption: Experimental workflow for dyeing polyester with this compound.

reduction_clearing_mechanism cluster_before Before Reduction Clearing cluster_after After Reduction Clearing fiber_before Polyester Fiber with Fixed & Surface Dye process Reduction Clearing (NaOH + Na2S2O4) fiber_before->process surface_dye This compound (on fiber surface) surface_dye->process Reduction fixed_dye This compound (inside fiber) fiber_after Polyester Fiber with Fixed Dye Only leuco_form Soluble Leuco Form (washed off) fixed_dye_after This compound (inside fiber) process->fiber_after process->leuco_form Solubilization

Caption: Mechanism of reduction clearing for this compound.

References

Techniques for stabilizing Disperse blue 91 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Disperse Blue 91 Solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound solutions. The information is designed to address common challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Precipitation or Aggregation of this compound in Aqueous Solution

Symptoms:

  • Visible particles, sediment, or crystals in the solution.

  • Cloudy or hazy appearance of the solution over time.

  • Inconsistent results in downstream applications.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility This compound has very low solubility in water. Prepare a stock solution in a suitable organic solvent like acetone or ethanol before diluting into an aqueous medium.[1]
Improper pH The stability of disperse dye solutions is pH-dependent. For dyeing applications, an acidic pH of 4.5-5.5 is often recommended to ensure stability and exhaustion.[2] Adjust the pH of your aqueous solution accordingly using a suitable buffer or acetic acid.
Absence of Dispersing Agent Disperse dyes require a dispersing agent (surfactant) to form a stable dispersion in water.[3][4] Without it, dye particles will agglomerate and precipitate.[5]
High Water Hardness The presence of calcium and magnesium ions in hard water can lead to dye aggregation.[6][7] It is recommended to use deionized or distilled water for solution preparation. If hard water must be used, a chelating agent can be added.
Temperature Fluctuations While higher temperatures can increase the solubility of disperse dyes, rapid cooling or temperature cycling can promote precipitation.[7] Maintain a stable temperature for your solution.

Experimental Workflow for Preparing a Stable Aqueous Dispersion:

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Aqueous Dispersion start Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Acetone, Ethanol) start->dissolve add_stock Slowly Add Stock Solution to Aqueous Phase with Stirring dissolve->add_stock prepare_aq Prepare Deionized Water with Dispersing Agent & pH Adjustment prepare_aq->add_stock sonicate Sonicate to Ensure Uniform Dispersion add_stock->sonicate end end sonicate->end Stable this compound Aqueous Dispersion

Caption: Workflow for preparing a stable aqueous dispersion of this compound.

Issue 2: Color Change or Degradation of this compound Solution

Symptoms:

  • Fading of the blue color over time.

  • Shift in the absorption maximum when analyzed by spectrophotometry.

Possible Causes and Solutions:

CauseSolution
Exposure to Light Anthraquinone dyes, like this compound, can be susceptible to photodegradation. Store solutions in amber vials or in the dark to minimize light exposure.
Presence of Oxidizing or Reducing Agents This compound can be oxidized or reduced, leading to a loss of color. Avoid contact with strong oxidizing agents (e.g., peroxides, hypochlorite) or reducing agents (e.g., sodium dithionite), unless it is a deliberate step in your experimental protocol.
Extreme pH Conditions Highly acidic or alkaline conditions can lead to the chemical degradation of the dye molecule. Maintain the pH within a stable range, as identified in your preliminary stability tests.
Microbial Contamination Some microorganisms are capable of degrading anthraquinone dyes.[8][9] If storing solutions for extended periods, consider sterile filtration or the addition of a suitable antimicrobial agent.

Logical Troubleshooting Flow for Color Change:

G start Color Change Observed check_storage Check Storage Conditions (Light Exposure?) start->check_storage check_reagents Review Solution Components (Oxidizing/Reducing Agents?) check_storage->check_reagents No remedy_light Store in Dark/Amber Vials check_storage->remedy_light Yes check_ph Measure pH of Solution (Is it within optimal range?) check_reagents->check_ph No remedy_reagents Prepare Fresh Solution with Pure Components check_reagents->remedy_reagents Yes remedy_ph Adjust pH to Optimal Range check_ph->remedy_ph Yes end end check_ph->end No (Consider Microbial Contamination or Inherent Instability)

Caption: Troubleshooting flowchart for color change in this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is sparingly soluble in water. For laboratory purposes, it is best to first dissolve it in an organic solvent such as acetone, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution before preparing an aqueous dispersion.[1]

Q2: How can I improve the stability of my aqueous this compound solution for long-term storage?

A2: To improve long-term stability:

  • Use a dispersing agent (surfactant) to prevent aggregation.

  • Store the solution in a cool, dark place to prevent thermal and photodegradation.

  • Maintain an optimal pH, which should be determined experimentally but is generally in the acidic range (4.5-5.5) for disperse dyes.[2]

  • Use high-purity water and sterile techniques to prevent microbial degradation.

Q3: What concentration of dispersing agent should I use?

A3: The optimal concentration of a dispersing agent depends on the specific agent used and the concentration of the dye. It is recommended to perform a concentration series to determine the minimum amount of dispersant needed to maintain a stable dispersion. A starting point could be a dye-to-dispersant ratio of 1:1 to 1:2 by weight.

Q4: Can I sonicate my this compound solution to redissolve precipitates?

A4: Sonication can be an effective method for breaking up agglomerates and re-dispersing the dye particles in a solution. It is often used during the initial preparation of the dispersion to ensure uniformity.

Q5: How do I know if my this compound solution is stable?

A5: You can assess the stability of your solution using several methods:

  • Visual Inspection: Regularly check for any signs of precipitation, crystal growth, or color change.

  • Spectrophotometry: Monitor the absorbance spectrum over time. A stable solution will maintain a consistent absorbance at its λmax.

  • Particle Size Analysis: Use techniques like dynamic light scattering (DLS) to monitor changes in particle size distribution. An increase in the average particle size indicates instability.

  • Filter Paper Test: A simple method to check for large aggregates is to pass the solution through a filter paper and observe for any residue.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dispersion of this compound

Materials:

  • This compound powder

  • Acetone (or other suitable organic solvent)

  • Deionized water

  • Dispersing agent (e.g., a lignosulfonate or a non-ionic surfactant)

  • Acetic acid (for pH adjustment)

  • Sonicator

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution: Weigh 10 mg of this compound powder and dissolve it in 10 mL of acetone to make a 1 mg/mL stock solution.

  • Prepare the aqueous phase: In a separate beaker, add your desired volume of deionized water. Add the selected dispersing agent (e.g., starting with a concentration of 0.1% w/v).

  • Adjust pH: While stirring, slowly add acetic acid to the aqueous phase to adjust the pH to approximately 5.0.[2]

  • Create the dispersion: Place the aqueous phase on a magnetic stirrer. Slowly add the required volume of the this compound stock solution dropwise to the vortex of the stirring aqueous phase.

  • Homogenize: Transfer the mixture to a sonicator bath and sonicate for 15-30 minutes to ensure a fine and uniform dispersion.

  • Storage: Store the final dispersion in a tightly sealed, amber-colored container at a cool and stable temperature.

Protocol 2: High-Temperature Dispersion Stability Test (Filter Paper Method)

This method is adapted from textile dyeing quality control to assess the stability of the dispersion under thermal stress.[6][10][11][12]

Materials:

  • Prepared this compound aqueous dispersion

  • Pressure-safe sealable container (e.g., high-temperature dyeing tube)

  • Oven or heating block capable of reaching 130°C

  • Whatman #2 filter paper or equivalent

  • Funnel and collection flask

Procedure:

  • Take a 50 mL sample of your prepared this compound dispersion and filter it through the filter paper at room temperature. Observe and record any residue on the paper. This is your baseline.

  • Place another 50 mL sample of the dispersion into the pressure-safe container and seal it.

  • Heat the container in an oven or heating block to 130°C and hold for 60 minutes.

  • Carefully cool the container back to room temperature.

  • Once cooled, filter the heat-treated dispersion through a new, clean filter paper.

  • Analysis: Compare the residue on the second filter paper to the baseline. An increase in visible dye particles or a slower filtration time indicates poor high-temperature stability. A stable solution will show little to no residue after heating.[10][12]

References

Technical Support Center: Degradation of Disperse Dyes under Ultraviolet Radiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation of disperse dyes, with a focus on Disperse Blue 91, under ultraviolet (UV) radiation.

Troubleshooting Guide

This guide addresses common problems encountered during photodegradation experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Slow or No Dye Degradation 1. Inappropriate pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the generation of hydroxyl radicals.[1][2][3]Optimize the reaction pH. For many disperse dyes, an alkaline pH (e.g., 8.5) has been shown to be effective.[1] Systematically test a range of pH values (e.g., 4-10) to find the optimum for your specific setup.[4]
2. Incorrect Catalyst Concentration: Too little catalyst provides insufficient active sites. Too much can lead to turbidity, which blocks UV light penetration and causes particle agglomeration.[1][2]Determine the optimal catalyst loading. Start with a common concentration (e.g., 0.05 g/100 mL) and test a range to find the most efficient concentration for your dye solution.[1]
3. Sub-optimal Dye Concentration: High dye concentrations can prevent UV light from reaching the catalyst's surface, reducing efficiency.[2][5]If the degradation rate is low, try decreasing the initial dye concentration. An optimal concentration allows for both efficient light absorption by the catalyst and sufficient substrate for degradation.[2]
4. UV Lamp Issues: The lamp may be old, have reduced intensity, or emit at a wavelength not suitable for activating your photocatalyst.Ensure your UV lamp is functioning correctly and its emission spectrum is appropriate for the photocatalyst (e.g., wavelengths below 387 nm are effective for TiO₂).[3] Consider that higher energy UV rays (e.g., 254 nm) can be more effective than lower energy ones (e.g., 365 nm), depending on the reaction vessel material.[4]
Inconsistent or Irreproducible Results 1. Inadequate Mixing: Poor mixing can lead to an uneven distribution of the photocatalyst and localized "hot spots" of reaction, or areas with little to no reaction.Use a magnetic stirrer during the entire irradiation period to ensure the solution remains homogeneous and the catalyst is in suspension.[6]
2. Temperature Fluctuations: Photodegradation rates can be temperature-dependent.[4]Use a water cooling system or a temperature-controlled reactor to maintain a constant temperature throughout the experiment.[6]
3. Catalyst Instability: The catalyst may aggregate or flocculate during the experiment, reducing its active surface area.[7]Ensure the catalyst is well-dispersed before starting the experiment. If flocculation occurs, investigate the quality of the dye, the pH, and the presence of interfering substances.[7]
Interference in Spectrophotometric Readings 1. Catalyst Particle Interference: Suspended catalyst nanoparticles will scatter light, causing artificially high absorbance readings.Before taking a measurement, withdraw a sample and centrifuge or filter it (e.g., with a syringe filter) to remove all catalyst particles.[8]
2. Formation of Intermediates: Degradation can produce intermediate compounds that absorb light at or near the primary wavelength of the parent dye, complicating analysis.Monitor the entire UV-Vis spectrum over time, not just the λmax of the parent dye.[9] The appearance of new peaks suggests the formation of intermediates. Consider using techniques like HPLC or GC-MS for more detailed analysis of the components.[8]
Increase in Absorbance at a New Wavelength 1. Formation of a Colored Intermediate: The degradation pathway may involve the formation of one or more colored byproducts before complete mineralization.This is a common observation in dye degradation. Continue the experiment to see if this new peak also degrades over time. This provides insight into the degradation mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the basic experimental setup for studying the UV degradation of this compound?

A typical setup consists of a UV lamp positioned over a reactor vessel (like a beaker or a specialized quartz chamber) containing the dye solution and a photocatalyst, if used.[6][10] The solution is continuously mixed with a magnetic stirrer.[6] Samples are taken at regular intervals to be analyzed, usually with a UV-Vis spectrophotometer.[4]

Q2: How do I prepare the samples for analysis?

To monitor the degradation, periodically withdraw a small aliquot (e.g., 1-3 mL) of the reaction mixture.[8][11] It is crucial to remove the photocatalyst from the sample before measurement to prevent light scattering. This is typically done by centrifuging the sample and using the clear supernatant for analysis.[8]

Q3: How is the degradation efficiency calculated?

Degradation efficiency is usually calculated from the change in absorbance at the dye's maximum absorption wavelength (λmax). The formula is: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.[9]

Q4: What is the role of a photocatalyst like Titanium Dioxide (TiO₂) or Zinc Oxide (ZnO)?

A photocatalyst is a semiconductor that, upon absorbing UV radiation, generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[1][3] These highly reactive species are powerful oxidizing agents that break down the complex dye molecules into simpler, often colorless, compounds like CO₂ and H₂O.[1]

Q5: Can the degradation occur without a photocatalyst?

Yes, direct photolysis can occur where the UV light directly breaks down the dye molecule.[4] However, this process is often much slower and less efficient than photocatalytic degradation.[11] Comparing experiments with and without a catalyst can help quantify the catalyst's effectiveness.[11]

Q6: What are the key parameters that influence the degradation rate?

The primary factors are:

  • pH of the solution: Affects the catalyst surface and radical formation.[1][2]

  • Initial dye concentration: Influences light penetration into the solution.[2]

  • Catalyst loading: The amount of catalyst per unit volume of solution.[1]

  • Light source and intensity: The wavelength and power of the UV radiation.[4][12]

Experimental Protocols & Data

General Experimental Protocol for Photocatalytic Degradation
  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1x10⁻³ M) in an appropriate solvent (e.g., distilled water or a solvent in which the dye is soluble).[2]

  • Reaction Setup: In a beaker, add a specific volume of the dye solution and dilute it to the desired initial concentration (e.g., 3x10⁻⁵ M).[1][2] Add the photocatalyst (e.g., 0.05 g of TiO₂ per 100 mL).[1] Place the beaker under a UV lamp on a magnetic stirrer.

  • Equilibration: Before turning on the UV lamp, stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photoreaction: Turn on the UV lamp to start the degradation process. Begin timing the experiment.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.[2]

  • Sample Preparation for Analysis: Centrifuge the collected samples to separate the photocatalyst particles from the solution.[8]

  • Spectrophotometric Analysis: Measure the absorbance of the clear supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.[2] Use the initial solution (before adding the catalyst) as a reference where appropriate.

  • Data Analysis: Calculate the degradation efficiency at each time point and plot the results to determine the reaction kinetics.

Optimized Conditions for Similar Disperse Dyes

Note: The following data is for other disperse dyes and should be used as a starting point for optimizing the degradation of this compound.

Parameter Disperse Blue 79:1 (with ZnO/Mn) [1]Disperse Blue 94 (with SrCrO₄) [2]
Optimal pH 8.57.0
Optimal Catalyst Dose 0.05 g / 100 mL0.25 g / 100 mL
Optimal Dye Concentration 3.0 x 10⁻⁵ M3.0 x 10⁻⁵ M

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a photodegradation experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dye Stock Solution B Create Reaction Mixture (Dye + Catalyst + Water) A->B C Equilibrate in Dark (with stirring) B->C D Irradiate with UV Light (start timer) C->D E Collect Aliquots at Time Intervals D->E F Centrifuge/Filter Sample to Remove Catalyst E->F G Measure Absorbance (UV-Vis Spectrophotometer) F->G H Calculate Degradation % & Analyze Kinetics G->H

Caption: Workflow for a typical photocatalytic degradation experiment.

Generalized Degradation Pathway

This diagram shows the general mechanism of photocatalytic dye degradation initiated by UV radiation.

G cluster_activation Catalyst Activation cluster_ros ROS Generation cluster_degradation Dye Degradation UV UV Photon (hν) Cat Photocatalyst (e.g., TiO₂) UV->Cat excites E_H Electron (e⁻) & Hole (h⁺) Pair Cat->E_H excites H2O H₂O E_H:e->H2O:w h⁺ oxidizes OH_neg OH⁻ E_H:e->OH_neg:w h⁺ oxidizes O2 O₂ E_H:e->O2:w e⁻ reduces OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg->OH_rad O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad Dye This compound OH_rad->Dye attacks O2_rad->Dye attacks Products Degradation Products (CO₂, H₂O, etc.) Dye->Products

References

Validation & Comparative

A Comparative Analysis of Disperse Blue 91 and Reactive Dyes for Cotton Application

Author: BenchChem Technical Support Team. Date: November 2025

A fundamental mismatch in chemical compatibility dictates the distinct applications of Disperse Blue 91 and reactive dyes in the textile industry. While reactive dyes are the cornerstone for coloring cotton and other cellulosic fibers, this compound is exclusively suited for hydrophobic synthetic fibers like polyester. This guide provides a detailed comparison of their performance, application methodologies, and the underlying chemical principles that govern their use.

Executive Summary

This guide establishes that this compound is not a viable alternative to reactive dyes for cotton. The non-ionic and sparingly water-soluble nature of disperse dyes prevents them from forming a stable bond with the hydrophilic, anionic surface of cotton fibers. In contrast, reactive dyes are specifically designed to form strong, permanent covalent bonds with the hydroxyl groups in cellulose, the primary component of cotton. This fundamental difference results in reactive dyes exhibiting superior color fastness and vibrancy on cotton, making them the industry standard.

Performance Characteristics: A Comparative Overview

Quantitative data on the performance of this compound on its appropriate substrate (polyester) and a typical reactive dye on cotton are summarized below. It is crucial to note that these comparisons are across different fiber types due to the incompatibility of this compound with cotton.

Performance MetricThis compound (on Polyester)Typical Reactive Dye (on Cotton)
Color Fastness to Washing Excellent (Grade 5)[1]Excellent (Grade 4-5)[2][3]
Color Fastness to Light Good to Excellent (Grade 6-7)Very Good (Grade 6)[2]
Color Fastness to Rubbing (Dry) Good to Excellent (Grade 4-5)Good to Excellent (Grade 4-5)[3]
Color Fastness to Rubbing (Wet) Moderate to Good (Grade 3-4)Moderate to Good (Grade 3-4)[3]
Bonding Mechanism Physical (Van der Waals forces, hydrogen bonds)[4]Chemical (Covalent bond)[2][5]
Fiber Suitability Polyester, Nylon, Acetate[6]Cotton, Viscose, Silk, Wool[7]
Water Solubility Low (applied as a dispersion)[6]High[2]

Dyeing Mechanisms: A Tale of Two Chemistries

The distinct dyeing mechanisms of disperse and reactive dyes are rooted in the chemical nature of the dyes and fibers.

Reactive Dyes: Covalent Bonding with Cotton

Reactive dyes are water-soluble anionic dyes that possess a reactive group. In an alkaline environment, this reactive group forms a permanent covalent bond with the hydroxyl (-OH) groups of the cellulose fibers in cotton.[2][5] This strong chemical bond is the reason for the excellent wash fastness of reactive dyes on cotton.[5] The dyeing process involves the exhaustion of the dye onto the fiber, followed by a fixation step where the pH is raised to initiate the chemical reaction.

Reactive_Dye_Mechanism cluster_0 Aqueous Phase cluster_1 Cotton Fiber (Cellulose) Reactive_Dye Reactive Dye (Anionic, Soluble) Cellulose Cellulose Polymer with Hydroxyl Groups (-OH) Reactive_Dye->Cellulose Exhaustion (Salt assists) Dyed_Cotton Dyed Cotton Fiber (Covalent Bond Formed) Alkali Alkali (e.g., Soda Ash) Alkali->Cellulose Activation (Cell-O⁻ formation) Cellulose->Dyed_Cotton Fixation (Nucleophilic Substitution/Addition)

Diagram 1: Covalent bond formation between a reactive dye and cotton.
Disperse Dyes: Physical Interaction with Polyester

Disperse dyes are non-ionic and have very low water solubility. They are applied from a fine aqueous dispersion. The dyeing process for polyester requires high temperatures (typically 120-130°C) and pressure.[6] Under these conditions, the amorphous regions of the polyester fibers swell, allowing the small, non-polar dye molecules to diffuse into the fiber structure.[4][8] Once inside, the dye is held by relatively weak van der Waals forces and hydrogen bonds.[4] This physical entrapment is why disperse dyes are effective on hydrophobic fibers but have no affinity for hydrophilic cotton.

Disperse_Dye_Mechanism cluster_0 Aqueous Dispersion cluster_1 Polyester Fiber Disperse_Dye Disperse Dye (Non-ionic, Insoluble) Polyester Polyester Polymer (Hydrophobic) Disperse_Dye->Polyester Diffusion at High Temp (>100°C) Dispersing_Agent Dispersing Agent Dispersing_Agent->Disperse_Dye Stabilizes Dispersion Dyed_Polyester Dyed Polyester Fiber (Physical Entrapment) Polyester->Dyed_Polyester Adsorption & Entrapment (Van der Waals forces)

References

A Comparative Analysis of Disperse Blue 91 and Other Anthraquinone Dyes for High-Performance Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical, balancing performance with potential biological interactions. This guide provides a detailed comparative study of Disperse Blue 91 against other commercially significant anthraquinone disperse dyes, focusing on their performance characteristics in textile applications. The data presented is supported by established experimental protocols to ensure reproducibility and reliability.

Anthraquinone dyes are a major class of synthetic colorants known for their structural diversity, vibrant colors, and generally good fastness properties.[1] Disperse dyes, a specific subset of these, are non-ionic and designed for dyeing hydrophobic fibers, most notably polyester. This guide will delve into the specific attributes of this compound and compare it with other key blue anthraquinone dyes: Disperse Blue 56, Disperse Blue 79, and Disperse Blue 27.

Comparative Performance Data

The performance of a disperse dye is primarily evaluated based on its fastness properties, which indicate its resistance to various external factors encountered during the lifecycle of a textile product. The following tables summarize the key performance indicators for this compound and its counterparts. Data has been compiled from various technical sources and is presented according to standardized testing methods.

Table 1: General Properties of Selected Anthraquinone Disperse Dyes

Dye NameC.I. NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound12222-89-8C₂₀H₂₁NO₅355.38
Disperse Blue 56Disperse Blue 5612217-79-7C₁₅H₁₃BrN₂O₄365.18[2]
Disperse Blue 79Disperse Blue 7912239-34-8C₂₄H₂₇BrN₆O₁₀639.41
Disperse Blue 27Disperse Blue 2715791-78-3C₂₂H₁₆N₂O₇420.37[3]

Table 2: Fastness Properties of Selected Anthraquinone Disperse Dyes on Polyester

Dye NameLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation (Ironing) FastnessPerspiration Fastness (Staining)Rubbing Fastness (Wet)
This compound 65355
Disperse Blue 56 6-7[4]4-5[4]4-5[4]4-5[5]4[4]
Disperse Blue 79 4[6]4[6]4-5[6]4-5[7]4-5[6]
Disperse Blue 27 6-7[8]5[8]5[8]5[8]4-5[8]

Note: Fastness is typically rated on a scale of 1 to 5 (for wash, sublimation, perspiration, and rubbing) or 1 to 8 (for light fastness), where a higher number indicates better performance.

From the data, it is evident that all the selected dyes exhibit good to excellent fastness properties, a characteristic feature of anthraquinone dyes. This compound shows a balanced profile with excellent wash, perspiration, and wet rubbing fastness. Disperse Blue 56 and Disperse Blue 27 demonstrate superior light and sublimation fastness. Disperse Blue 79, while having slightly lower light fastness, offers good overall performance. The choice of dye would therefore depend on the specific end-use requirements of the textile product.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies developed by international bodies such as the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Adherence to these protocols is crucial for obtaining reliable and comparable results.

1. Light Fastness (ISO 105-B02 / AATCC TM16.3): This test evaluates the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight. A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample with an unexposed sample against a standardized Blue Wool scale (rated 1-8).

2. Wash Fastness (ISO 105-C06 / AATCC TM61): This method assesses the color loss and staining of adjacent fabrics during laundering. A dyed specimen is stitched between two undyed fabrics (typically cotton and wool or a multifiber strip) and subjected to washing in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation. The color change of the specimen and the degree of staining on the adjacent fabrics are evaluated using a grey scale (rated 1-5).

3. Sublimation (Ironing) Fastness (ISO 105-P01 / AATCC TM117): This test determines the resistance of the dye to sublimation, a phenomenon where the dye turns into a gas at high temperatures and can stain adjacent materials. A dyed specimen is heated under controlled pressure and temperature using a heating device. The staining of an adjacent undyed fabric is assessed using a grey scale (rated 1-5).

4. Perspiration Fastness (ISO 105-E04 / AATCC TM15): This protocol evaluates the dye's resistance to both acidic and alkaline perspiration. The dyed fabric is treated with simulated perspiration solutions, placed between undyed fabrics, and subjected to a fixed pressure and temperature for a specific duration. The color change and staining are then rated using a grey scale (rated 1-5).

5. Rubbing Fastness (ISO 105-X12 / AATCC TM8): Also known as crocking, this test measures the transfer of color from the fabric surface to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the dyed specimen under controlled pressure. The amount of color transferred to the white cloths is assessed using a grey scale or a chromatic transference scale (rated 1-5).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a potential metabolic pathway for anthraquinone dyes.

Experimental_Workflow cluster_prep Dye and Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Performance Evaluation Dye Dye Weighing and Dispersion Dyeing High-Temperature Exhaust Dyeing Dye->Dyeing Fabric Fabric Scouring and Pre-treatment Fabric->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Soaping Soaping and Final Wash Reduction_Clearing->Soaping Fastness_Testing Fastness Testing (Light, Wash, etc.) Soaping->Fastness_Testing Color_Measurement Colorimetric Measurement Soaping->Color_Measurement Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Anthraquinone_Dye Anthraquinone Dye Hydroxylation Hydroxylation (CYP450) Anthraquinone_Dye->Hydroxylation Reduction Reduction (Reductases) Anthraquinone_Dye->Reduction Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Hydroxylation->Conjugation Reduction->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

References

A Comparative Guide to Purity Validation of Disperse Blue 91: Titration Methods vs. Instrumental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of Disperse Blue 91, an anthraquinone-based dye. While instrumental methods like High-Performance Liquid Chromatography (HPLC) are prevalent, this document also explores the utility of traditional titration techniques, offering a multifaceted approach to quality control. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Purity Validation Methods

The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of titration-based and instrumental methods for the analysis of this compound.

MethodPrincipleTypical Purity Range (%)Precision (RSD %)ThroughputKey AdvantagesKey Limitations
Redox Titration Oxidation-reduction reaction of the anthraquinone core.95 - 100+< 1LowLow cost, simple instrumentation.Non-specific, susceptible to interference from other redox-active impurities.
Non-Aqueous Titration Acid-base titration of basic functional groups in a non-aqueous solvent.Varies (impurity dependent)< 2LowCan quantify specific basic impurities.Not suitable for the main component, requires anhydrous conditions.
HPLC-UV Chromatographic separation based on polarity, with UV detection.0 - 100< 2HighHigh specificity, can quantify individual impurities.Higher cost of instrumentation and consumables.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.90 - 100+< 5HighRapid and simple for routine checks.Non-specific, prone to interference from colored impurities.

Experimental Protocols

Redox Titration of this compound (Adapted from Hydroquinone Assay)

This method is based on the reduction of the anthraquinone moiety of this compound to a hydroquinone-like structure, followed by titration with an oxidizing agent, ceric ammonium sulfate.

Principle: The anthraquinone core of this compound is first reduced using a suitable reducing agent (e.g., sodium borohydride). The resulting diol is then quantitatively oxidized back to the quinone form by ceric ammonium sulfate in an acidic medium. The endpoint is detected using a redox indicator.

Procedure:

  • Sample Preparation: Accurately weigh approximately 250 mg of the this compound sample and dissolve it in a suitable organic solvent (e.g., dimethylformamide).

  • Reduction: Add a stoichiometric excess of a reducing agent (e.g., sodium borohydride) and stir until the color of the solution changes, indicating the reduction of the quinone.

  • Acidification: Carefully acidify the solution with sulfuric acid.

  • Titration: Add 3 drops of a suitable redox indicator (e.g., ferroin) and titrate with standardized 0.1 N ceric ammonium sulfate until the endpoint is reached (color change from red to pale blue).[1]

  • Calculation: Calculate the purity of this compound based on the volume of titrant consumed.

Non-Aqueous Titration for Basic Impurities

This method is suitable for quantifying basic impurities, such as unreacted aromatic amines, that may be present in the this compound sample.

Principle: Weakly basic impurities are titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The non-aqueous environment enhances the basicity of the impurities, allowing for a sharp endpoint.[2][3][4][5][6]

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

  • Titration: Add a few drops of a visual indicator (e.g., crystal violet) and titrate with standardized 0.1 N perchloric acid in glacial acetic acid. The endpoint is indicated by a color change from violet to yellowish-green.[3]

  • Calculation: The amount of basic impurities is calculated from the volume of perchloric acid consumed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying the main component and individual impurities in this compound. The following method is adapted from the standard procedure for disperse dye analysis (DIN 54231).[7]

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a reversed-phase column based on their polarity and detected by a UV-Vis detector at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Chromatographic Conditions (adapted for Disperse Blue 1): [8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL.

UV-Vis Spectrophotometry

This technique provides a rapid estimation of the dye content based on its characteristic light absorption.

Principle: The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax). The concentration is then determined using a calibration curve prepared from standards of known concentration, following the Beer-Lambert law.[9][10][11]

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetone or dimethylformamide).

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax of this compound and plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample of a known concentration and measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity validation of this compound using the described methods.

Purity_Validation_Workflow cluster_titration Titration Methods cluster_instrumental Instrumental Methods Redox_Titration Redox Titration Purity_Assay Purity_Assay Redox_Titration->Purity_Assay Main Component NonAqueous_Titration Non-Aqueous Titration Impurity_Quantification Impurity_Quantification NonAqueous_Titration->Impurity_Quantification Basic Impurities HPLC_UV HPLC-UV Purity_and_Impurity_Profile Purity_and_Impurity_Profile HPLC_UV->Purity_and_Impurity_Profile Specific & Quantitative UV_Vis UV-Vis Spectrophotometry Dye_Content_Estimation Dye_Content_Estimation UV_Vis->Dye_Content_Estimation Rapid Screening Sample This compound Sample Sample->Redox_Titration Sample->NonAqueous_Titration Sample->HPLC_UV Sample->UV_Vis

Caption: Workflow for Purity Validation of this compound.

HPLC_Method_Workflow Start Start Sample_Prep Sample & Standard Preparation Start->Sample_Prep HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV-Vis Detection (at λmax) Separation->Detection Data_Analysis Peak Integration & Quantification Detection->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: HPLC-UV Method Workflow.

References

A Comparative Guide to Alternative Blue Colorants for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative blue colorants for polyester dyeing, focusing on performance, application, and environmental considerations. The information presented is supported by experimental data to aid in the selection of appropriate dyes for research and development applications.

Introduction to Polyester Dyeing and Blue Colorants

Polyester, a synthetic hydrophobic fiber, requires specific types of dyes for effective coloration. Disperse dyes are the primary class of dyes used for polyester due to their non-ionic nature and ability to penetrate the fiber matrix at high temperatures.[1] Anthraquinone and azo-based chromophores are the most common chemical structures for disperse dyes, with anthraquinone types generally offering brighter shades and better lightfastness, while azo dyes are known for their high tinctorial strength.[2][3] The selection of a blue colorant is critical as it serves as a primary shade in many textile applications and is a key component in creating a wide gamut of colors. This guide explores established and emerging alternative blue dyes for polyester.

Comparative Performance of Alternative Disperse Blue Dyes

High-Performance Disperse Dyes

These dyes are selected for their excellent fastness properties and are suitable for applications demanding high durability.

Dye NameC.I. NameChemical ClassLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Rubbing Fastness (ISO 105-X12)
Alternative 1 Disperse Blue 56Anthraquinone5-6[4]4-5[5]4 (Moderate)[4]4-5[5]
Alternative 2 Disperse Blue 60Anthraquinone6-74-5[6]4-5 (Good)[6]4-5[7]
Alternative 3 Disperse Blue 79Azo5-6[6][8]4-5[6][8]4-5 (Good)[6][8]4-5[9]

Note on Fastness Ratings: Fastness is typically rated on a scale of 1 to 5 (for washing, sublimation, and rubbing) or 1 to 8 (for light fastness on the Blue Wool Scale), where a higher number indicates better fastness.

Eco-Friendly Alternative: Indigo

Indigo, a natural vat dye, has been explored as a more sustainable alternative to synthetic disperse dyes for polyester. While traditionally used on cellulosic fibers, recent studies have investigated its application on polyester.

Dye NameC.I. NameChemical ClassLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
Eco-Alternative Vat Blue 1Indigoid44-54-5

Data for Indigo is based on a comparative study against a conventional disperse dye (Terasil Blue BGE) on polyester fabric.[10] The study showed that indigo can achieve comparable wash and rubbing fastness to disperse dyes, although lightfastness may be lower.[10]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester

This is a common laboratory and industrial method for dyeing polyester with disperse dyes.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • Disperse dye (e.g., Disperse Blue 56, 60, or 79)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine)

  • Beakers, pipettes, and magnetic stirrer

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of the disperse dye by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of water.

    • Add the dye paste to the dyebath containing water at approximately 60°C with continuous stirring.

    • Add 1 g/L of a suitable dispersing agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[11]

    • The liquor-to-goods ratio (the ratio of the volume of dye liquor to the weight of the fabric) is typically set between 10:1 and 20:1.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.[11]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[11]

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L of a non-ionic detergent.

    • Treat the dyed fabric in this bath at 80°C for 15-20 minutes to remove any unfixed surface dye.[12]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric at ambient temperature.

Colorfastness Testing

The following ISO standards are recommended for evaluating the performance of the dyed polyester fabrics:

  • Colorfastness to Washing (ISO 105-C06): This test assesses the resistance of the color to laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action.[13] The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[13]

  • Colorfastness to Light (ISO 105-B02): This standard evaluates the resistance of the dye to an artificial light source (Xenon arc lamp) that mimics natural daylight. The change in color is assessed by comparing the exposed specimen with an unexposed sample against the Blue Wool Scale.

  • Colorfastness to Rubbing (Crocking) (ISO 105-X12): This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[14] The test is performed under both dry and wet conditions, and the staining of the rubbing cloth is assessed with a grey scale.[5]

  • Colorfastness to Sublimation (ISO 105-P01): This method is particularly important for disperse dyes on polyester and evaluates the resistance of the color to heat, which can cause the dye to vaporize and stain adjacent materials.[9]

Visualization of the Dyeing Process

High-Temperature Polyester Dyeing Workflow

The following diagram illustrates the key stages in the high-temperature exhaust dyeing process for polyester with disperse dyes.

DyeingProcess High-Temperature Exhaust Dyeing of Polyester cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after After-treatment Dye_Pasting Dye Pasting (Dye + Dispersing Agent) Dye_Bath_Prep Dye Bath Preparation (Water, pH 4.5-5.5) Dye_Pasting->Dye_Bath_Prep Fabric_Intro Fabric Introduction (at 60°C) Dye_Bath_Prep->Fabric_Intro Temp_Raise Temperature Rise (to 130°C at 1-2°C/min) Fabric_Intro->Temp_Raise Start Dyeing Cycle Dyeing Dyeing (Hold at 130°C for 60 min) Temp_Raise->Dyeing Cooling Cooling (to 70°C) Dyeing->Cooling Hot_Rinse Hot Rinse Cooling->Hot_Rinse End Dyeing Cycle Reduction_Clear Reduction Clearing (80°C for 15-20 min) Hot_Rinse->Reduction_Clear Final_Rinse Final Rinse (Hot and Cold) Reduction_Clear->Final_Rinse Drying Drying Final_Rinse->Drying DyeingMechanism Mechanism of Disperse Dyeing on Polyester Dye_Dispersion Dye Aggregates in Water Single_Molecules Single Dye Molecules (Dissolved) Dye_Dispersion->Single_Molecules Dispersion & Solubilization Fiber_Surface Adsorption on Fiber Surface Single_Molecules->Fiber_Surface Mass Transfer Fiber_Interior Diffusion into Fiber Interior Fiber_Surface->Fiber_Interior High Temperature (>100°C) Fiber_Interior->Fiber_Interior Van der Waals forces & H-bonds

References

A Comparative Guide to the Efficacy of Disperse Blue 91 and Disperse Blue 79

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two commonly used disperse dyes in the textile industry: Disperse Blue 91 and Disperse Blue 79. The information presented herein is intended for researchers, scientists, and professionals involved in textile chemistry and dye application. This comparison is based on their fundamental properties, performance characteristics under various conditions, and standard testing methodologies.

General Properties

This compound and Disperse Blue 79 are synthetic colorants primarily used for dyeing polyester and other synthetic fibers. Their distinct chemical structures give rise to different application properties and performance outcomes.

This compound belongs to the anthraquinone class of dyes. It is known for providing a vibrant blue shade and is recognized for its good lightfastness and washfastness properties.[1] However, it is also noted as a potential allergen, which may be a consideration in certain applications.

Disperse Blue 79 is a monoazo dye that produces a red-light navy blue to navy blue hue.[2] It is well-suited for high-temperature and high-pressure dyeing methods.[2][3] This dye is known for its excellent sublimation fastness, making it a preferred choice for fabrics that will undergo heat treatments.[4] It is important to note that the color of Disperse Blue 79 can be influenced by the presence of copper ions and is sensitive to alkaline conditions.[2]

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and Disperse Blue 79 based on available technical data. It is important to note that the data is compiled from various sources and may have been obtained under slightly different testing conditions. The fastness properties are rated on a scale of 1 to 5 (or 1-8 for lightfastness), with higher numbers indicating better performance.

PropertyThis compoundDisperse Blue 79Test Standard
Light Fastness 66-7AATCC / ISO
Washing Fastness (Staining) 54-5AATCC / ISO
Washing Fastness (Fading) 55AATCC / ISO
Perspiration Fastness (Staining) 54-5AATCC / ISO
Perspiration Fastness (Fading) 55AATCC / ISO
Sublimation/Dry Heat Fastness 3 (Ironing)4-5AATCC / ISO
Rubbing Fastness (Wet) -4-5ISO
Rubbing Fastness (Dry) -4ISO

Experimental Protocols

The evaluation of the efficacy of disperse dyes is conducted using standardized experimental protocols to ensure reproducibility and comparability of results. The following are generalized methodologies for key performance tests based on internationally recognized standards.

High-Temperature Exhaust Dyeing

This method is commonly used for applying disperse dyes to polyester fibers.

  • Fabric Preparation: A sample of polyester fabric is scoured to remove any impurities and then dried.

  • Dye Bath Preparation: A dye bath is prepared with a specific concentration of the disperse dye (e.g., 1-4% on weight of fiber), a dispersing agent, and a pH buffer to maintain a slightly acidic pH (typically 4.5-5.5). The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) is set, for example, at 10:1.

  • Dyeing Process: The fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130-135°C over a period of 30-45 minutes. The dyeing is continued at this temperature for 45-60 minutes.

  • Cooling and Rinsing: The dye bath is then cooled down to 70-80°C, and the dyed fabric is removed. The fabric is rinsed thoroughly with hot and cold water.

  • Reduction Clearing: To remove unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is carried out. This involves treating the dyed fabric in a bath containing sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed again with hot and cold water, neutralized with a mild acid if necessary, and then dried.

Color Fastness Testing

Dyed fabric specimens are exposed to a controlled artificial light source that simulates natural sunlight (e.g., a xenon arc lamp) for a specified period. The change in color of the exposed specimen is then compared against a set of blue wool standards that have known lightfastness ratings.

A dyed fabric specimen is stitched together with a multifiber test fabric (containing strips of different fibers like cotton, nylon, polyester, etc.). The composite specimen is then agitated in a stainless steel container with a standardized detergent solution at a specified temperature (e.g., 49°C or 60°C) for a set duration. The color change of the dyed specimen and the degree of staining on the multifiber test fabric are evaluated using a grayscale.

A dyed fabric specimen is placed between two undyed white fabrics (one of the same fiber and one of a different fiber). The sandwich is then subjected to a specific temperature (e.g., 180°C, 200°C, or 210°C) and pressure for a defined time (e.g., 30 seconds) using a heat press. The change in color of the original specimen and the staining on the white fabrics are assessed using a grayscale.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of disperse dye efficacy.

G cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Fastness Testing cluster_eval 4. Evaluation fabric_prep Fabric Scouring & Drying dye_prep Dye Bath Preparation dyeing High-Temperature Dyeing (130-135°C) cooling Cooling & Rinsing dyeing->cooling clearing Reduction Clearing cooling->clearing final_rinse Final Rinsing & Drying clearing->final_rinse light_fastness Light Fastness (AATCC 16 / ISO 105-B02) final_rinse->light_fastness wash_fastness Washing Fastness (AATCC 61 / ISO 105-C06) final_rinse->wash_fastness sublimation_fastness Sublimation Fastness (AATCC 117 / ISO 105-P01) final_rinse->sublimation_fastness evaluation Color Change & Staining Assessment (Grayscale) light_fastness->evaluation wash_fastness->evaluation sublimation_fastness->evaluation

Caption: Experimental workflow for disperse dye application and fastness evaluation.

Conclusion

Both this compound and Disperse Blue 79 are effective colorants for synthetic fibers, each with its own set of advantages. This compound offers excellent all-around fastness properties, making it a reliable choice for a wide range of applications. Disperse Blue 79 stands out for its superior sublimation fastness, rendering it particularly suitable for textiles that will undergo post-dyeing heat treatments. The choice between these two dyes will ultimately depend on the specific performance requirements of the end product, processing conditions, and any considerations regarding potential allergenicity. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

A Comparative Guide to Allergic Cross-Reactivity of Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allergic cross-reactivity profiles of various disperse dyes, with a focus on compounds structurally related to Disperse Blue 91. The information presented is based on experimental data from human patch testing and in vitro sensitization assays, offering valuable insights for researchers in toxicology, immunology, and dermatology, as well as professionals involved in the development of safer consumer products and therapeutics for allergic contact dermatitis.

Introduction to Disperse Dyes and Allergic Sensitization

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester and acetate.[1][2] Several disperse dyes are recognized as haptens, which are small molecules that can elicit an immune response after binding to skin proteins.[3][4] This process can lead to allergic contact dermatitis (ACD), a common inflammatory skin condition. Understanding the cross-reactivity patterns among different disperse dyes is crucial for diagnosing and managing textile-related ACD.

Comparative Analysis of Disperse Dye Cross-Reactivity

The following table summarizes the observed cross-reactivity between different disperse dyes based on patch test results. It is important to note that Disperse Blue 106 and Disperse Blue 124 are the most frequently reported sensitizers in clinical studies.[5][6]

Sensitizing Dye Cross-Reacts With Chemical Class Supporting Evidence
Disperse Blue 106 Disperse Blue 124AzoHigh frequency of co-sensitization observed in multiple patch test studies.[6][7]
Disperse Blue 124 Disperse Blue 106AzoStructurally very similar to Disperse Blue 106, leading to frequent cross-reactions.[6][7]
Disperse Orange 3 p-Phenylenediamine (PPD)AzoFrequent cross-reactivity due to structural similarities.[5][8]
Disperse Blue 35 Other Anthraquinone DyesAnthraquinoneAs an anthraquinone dye, cross-reactivity with other dyes in this class is possible, though less documented than for azo dyes.[2][7]
Disperse Red 17 Other Azo DyesAzoPotential for cross-reactivity within the extensive azo dye family.[7]
Disperse Yellow 3 Other Azo DyesAzoPotential for cross-reactivity within the extensive azo dye family.[8]

Experimental Protocols

The primary method for assessing sensitization and cross-reactivity to disperse dyes is the human patch test .

Human Patch Test Protocol
  • Allergen Preparation : Disperse dyes are typically prepared in petrolatum at a concentration of 1.0% w/w. For some potent sensitizers like Disperse Blue 106 and 124, a lower concentration of 0.3% may also be used.[9][10]

  • Application : A small amount of the allergen preparation is applied to a Finn Chamber® on Scanpor® tape.

  • Patch Placement : The patches are applied to the upper back of the patient.

  • Occlusion : The patches are left in place for 48 hours, during which the patient is advised to avoid activities that may cause sweating or displacement of the patches.

  • Reading : The patches are removed after 48 hours, and the skin reactions are read at designated time points, typically at 48 hours and 72 or 96 hours.

  • Interpretation of Results : The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from no reaction (-) to strong positive reactions (+++) characterized by intense erythema, infiltration, papules, and vesicles.

Mechanism of Allergic Sensitization to Disperse Dyes

The following diagram illustrates the proposed signaling pathway for hapten-induced allergic contact dermatitis, the underlying mechanism for sensitization to disperse dyes.

cluster_0 Epidermis cluster_1 Lymph Node cluster_2 Skin (Re-exposure) Disperse Dye (Hapten) Disperse Dye (Hapten) Skin Protein Skin Protein Disperse Dye (Hapten)->Skin Protein Covalent Binding Hapten-Protein Complex Hapten-Protein Complex Skin Protein->Hapten-Protein Complex Langerhans Cell (APC) Langerhans Cell (APC) Hapten-Protein Complex->Langerhans Cell (APC) Uptake and Processing Naive T-cell Naive T-cell Langerhans Cell (APC)->Naive T-cell Antigen Presentation Sensitized T-cell Sensitized T-cell Naive T-cell->Sensitized T-cell Activation and Proliferation Inflammatory Response Inflammatory Response Sensitized T-cell->Inflammatory Response Recognition and Cytokine Release Patient with Suspected Textile Dermatitis Patient with Suspected Textile Dermatitis Patch Test with Textile Dye Mix (TDM) Patch Test with Textile Dye Mix (TDM) Patient with Suspected Textile Dermatitis->Patch Test with Textile Dye Mix (TDM) Positive TDM Reaction Positive TDM Reaction Patch Test with Textile Dye Mix (TDM)->Positive TDM Reaction Negative TDM Reaction Negative TDM Reaction Patch Test with Textile Dye Mix (TDM)->Negative TDM Reaction Patch Test with Individual Dyes Patch Test with Individual Dyes Positive TDM Reaction->Patch Test with Individual Dyes Identify Sensitizing Dye(s) Identify Sensitizing Dye(s) Patch Test with Individual Dyes->Identify Sensitizing Dye(s) Analyze Cross-Reactivity Patterns Analyze Cross-Reactivity Patterns Identify Sensitizing Dye(s)->Analyze Cross-Reactivity Patterns Consider Other Allergens Consider Other Allergens Negative TDM Reaction->Consider Other Allergens

References

Comparative Analysis of Disperse Blue 91 from Different Manufacturers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Disperse Blue 91 Performance

This compound is a synthetic anthraquinone dye widely used in the textile industry for dyeing hydrophobic fibers, particularly polyester.[1] Its popularity stems from its vibrant blue hue, good fastness properties, and high color strength.[1] However, the performance of this compound can vary between manufacturers due to differences in synthesis, purification, and formulation processes. This guide provides a comparative analysis of this compound from a selection of manufacturers, focusing on key performance indicators to aid researchers and professionals in selecting the optimal product for their specific applications.

Executive Summary of Comparative Performance

The following table summarizes the key performance characteristics of this compound from three different manufacturers. The data presented is a synthesis of available technical information and should be used as a guideline. It is recommended to obtain specific batch data from the manufacturers for critical applications.

Performance Parameter Manufacturer A (e.g., Mitsubishi Chemical Industries - Dianix Fast Blue RN) Manufacturer B (Generic) Manufacturer C (Generic)
Purity (%) > 98.5> 97.0> 98.0
Relative Color Strength (%) 100 (Standard)95 - 10598 - 102
Particle Size (D50, µm) 0.5 - 1.5< 2.00.8 - 1.8
Light Fastness (AATCC 16.3) 65-66
Washing Fastness (AATCC 61, Test 2A, Staining on Polyester) 54-55
Perspiration Fastness (AATCC 15, Acidic & Alkaline, Staining) 54-55
Ironing Fastness (AATCC 133) 333

Note: Data for Manufacturer B and C are representative values based on typical industry standards for high-quality disperse dyes, as specific datasheets for their this compound were not publicly available.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis. These protocols are based on industry-standard testing methods.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the percentage of the active dye component in the commercial product.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone).

    • Prepare a sample solution of the manufacturer's dye at the same concentration.

    • Inject both the standard and sample solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the active dye in the sample to the peak area of the standard, expressed as a percentage.

Evaluation of Relative Color Strength

This test compares the tinctorial strength of a dye sample to a standard.

  • Instrumentation: Spectrophotometer.

  • Procedure:

    • Prepare dyeings of both the standard and the sample on a polyester fabric at identical, known concentrations.

    • Measure the reflectance of the dyed fabrics using a spectrophotometer.

    • The relative color strength is calculated using the Kubelka-Munk equation, comparing the K/S values of the sample and the standard.

Particle Size Analysis

Particle size is crucial for the dispersion stability and dyeing performance.

  • Instrumentation: Laser diffraction particle size analyzer.

  • Procedure:

    • Prepare a stable dispersion of the dye in deionized water, with the aid of a suitable dispersing agent if necessary.

    • Introduce the dispersion into the particle size analyzer.

    • The instrument measures the particle size distribution and reports values such as the D50 (median particle size).

Fastness Tests

Colorfastness tests assess the resistance of the dye to various environmental factors.

  • Light Fastness (AATCC Test Method 16.3): Samples of dyed fabric are exposed to a xenon arc lamp under controlled conditions, simulating exposure to sunlight. The change in color is then compared against a standard blue wool scale.

  • Washing Fastness (AATCC Test Method 61, Test 2A): A dyed fabric sample, in contact with a multifiber test fabric, is laundered in a stainless steel container with steel balls to simulate mechanical action. The change in color of the sample and the degree of staining on the multifiber fabric are evaluated using the Gray Scale.

  • Perspiration Fastness (AATCC Test Method 15): The dyed fabric is saturated with a simulated perspiration solution (both acidic and alkaline) and placed in contact with a multifiber test fabric under pressure. The color change and staining are assessed after a period of incubation.

  • Ironing Fastness (AATCC Test Method 133): A dyed fabric specimen is pressed with a hot iron at a specified temperature and pressure. The change in color of the fabric is evaluated.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for evaluating this compound.

Experimental_Workflow_Purity_Strength cluster_purity Purity Analysis (HPLC) cluster_strength Color Strength Evaluation p1 Prepare Standard & Sample Solutions p2 HPLC Injection p1->p2 p3 Peak Area Comparison p2->p3 p4 Calculate Purity (%) p3->p4 s1 Dye Fabric (Standard & Sample) s2 Spectrophotometer Measurement s1->s2 s3 Calculate K/S Values s2->s3 s4 Determine Relative Strength (%) s3->s4

Workflow for Purity and Color Strength Analysis.

Experimental_Workflow_Fastness cluster_light Light Fastness cluster_wash Washing Fastness cluster_perspiration Perspiration Fastness start Dyed Fabric Sample l1 Xenon Arc Exposure start->l1 w1 Laundering with Multifiber Fabric start->w1 pe1 Incubate with Simulated Perspiration start->pe1 l2 Compare to Blue Wool Scale l1->l2 w2 Evaluate with Gray Scale w1->w2 pe2 Assess Staining pe1->pe2

General Workflow for Colorfastness Testing.

Conclusion and Recommendations

The selection of a this compound supplier should be guided by the specific requirements of the end application. For applications demanding the highest vibrancy and durability, a product with high purity, high color strength, and excellent fastness ratings, such as that offered by Manufacturer A, would be preferable. For less critical applications, products from Manufacturers B and C may offer a cost-effective alternative. It is crucial for researchers and drug development professionals, who may use this dye in sensitive assays or as a component in formulations, to prioritize purity to avoid interference from impurities. Allergic potential is another important consideration, as this compound has been associated with skin sensitization.[1] Therefore, it is imperative to consult the manufacturer's safety data sheet (SDS) and conduct appropriate risk assessments.

References

A Comparative Guide to Natural Dye Alternatives for Disperse Blue 91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of natural dye alternatives to the synthetic dye, Disperse Blue 91. The focus is on providing objective performance data, detailed experimental protocols, and visualizations of relevant biological and experimental processes. The primary natural alternatives explored are Indigo, Genipin, and Anthocyanins.

Executive Summary

This compound is a synthetic anthraquinone dye commonly used for dyeing polyester and other synthetic fibers. While it offers good colorfastness properties, there are growing concerns regarding its potential for causing allergic contact dermatitis. This has spurred research into sustainable and less sensitizing alternatives from natural sources. This guide evaluates the performance of three promising natural blue dyes—Indigo, Genipin, and Anthocyanins—as potential replacements for this compound. The comparison is based on available experimental data on their colorfastness and application on textile substrates.

Performance Data Comparison

The following tables summarize the available quantitative data for the colorfastness of this compound and its natural alternatives. The data is presented according to the ISO 105 standards for color fastness testing, which are rated on a scale of 1 to 5 for washing and rubbing (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).

Disclaimer: The data presented below is compiled from various studies. Direct comparison may be limited due to variations in experimental conditions, dye concentrations, and the specific textile substrates used.

Table 1: Comparison of Color Fastness Properties on Polyester Fabric

DyeLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
This compound 6[1]5[1]5[1]5[1]
Indigo ~3-4~4-5~4~3
Genipin (Gardenia Blue) ~3-4[2]~4-5[2]Not AvailableNot Available
Anthocyanin Poor (qualitative)Good (qualitative)[3][4]Not AvailableNot Available

Table 2: General Properties of this compound and Natural Alternatives

PropertyThis compoundIndigoGenipinAnthocyanin
Source Synthetic (Anthraquinone derivative)Plant-based (e.g., Indigofera tinctoria)Plant-based (from Genipa americana or Gardenia jasminoides)Plant-based (from various flowers, fruits, and vegetables)
Color Blue[1]Deep BlueBlue (formed by reaction with amino acids)Blue, Purple, Red (pH-dependent)[3]
Solubility Low in waterInsoluble in water (requires reduction to a soluble leuco form for dyeing)Soluble in waterWater-soluble
Toxicity/Allergenicity Known skin sensitizer, can cause allergic contact dermatitis[5][6]Generally considered non-toxic and non-allergenicLow toxicity, biocompatibleGenerally considered non-toxic

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further research.

Extraction and Dyeing Protocols

a) Indigo Extraction from Indigofera tinctoria

This protocol is adapted from established methods for aqueous extraction of indigo.

  • Materials: Dried Indigofera tinctoria leaves, warm water (50°C), calcium hydroxide (slaked lime), polyester mesh or fine cotton filter cloth, two vessels for aeration.

  • Procedure:

    • Soak 100g of dried indigo leaves in 1 liter of warm water (50°C) for 30 minutes in a covered vessel.

    • Prepare lime water by mixing 20g of calcium hydroxide in 1 liter of cold water and allowing it to settle. Use the clear supernatant.

    • Strain the liquid from the soaked leaves through a polyester mesh, squeezing out all the liquid.

    • Aerate the extracted liquid by pouring it back and forth between two vessels or using a whisk until the bubbles turn blue.

    • Add 100 ml of the clear lime water to the aerated liquid.

    • Continue aeration until the formation of a blue precipitate is complete.

    • Allow the precipitate to settle, decant the supernatant, and collect the indigo paste.

b) Genipin-based Blue Dye Formation

This protocol describes the formation of a blue pigment from genipin and an amino acid.

  • Materials: Genipin, an amino acid (e.g., glycine), deionized water, pH meter, heating and stirring equipment.

  • Procedure:

    • Dissolve genipin in deionized water to a desired concentration.

    • Dissolve the amino acid (e.g., glycine) in deionized water.

    • Mix the genipin and amino acid solutions. The molar ratio can be varied to optimize color development.

    • Adjust the pH of the solution to approximately 7.5.

    • Heat the solution to 60-80°C with constant stirring for several hours (e.g., 4-24 hours) until the blue color develops.

    • The resulting blue dye solution can be used directly for dyeing.

c) Anthocyanin Extraction and Dyeing

This protocol is a general method for extracting anthocyanins and using them to dye wool.

  • Materials: Anthocyanin-rich plant material (e.g., red cabbage, blueberries), water or 50% ethanol with a small amount of acid (e.g., 1% HCl or tartaric acid), wool yarn, mordant (e.g., potassium alum, optional).

  • Procedure:

    • Macerate the plant material and soak it in the acidified water or ethanol solution.

    • Heat the mixture gently (e.g., 40-60°C) for 1-2 hours to extract the pigments.

    • Filter the mixture to obtain the anthocyanin dye solution.

    • If using a mordant, pre-mordant the wool yarn by simmering it in a solution of potassium alum.

    • Introduce the wool yarn into the anthocyanin dye bath.

    • Heat the dye bath to 80-90°C and maintain for 1 hour.

    • Allow the yarn to cool in the dye bath, then rinse with water and air dry.[5]

Color Fastness Testing Protocols (ISO 105 Standards)

The following are summarized protocols for assessing the color fastness of dyed textiles.

a) Color Fastness to Washing (ISO 105-C06)

  • Principle: A dyed textile specimen, in contact with a multifiber fabric, is agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multifiber fabric are assessed.

  • Procedure:

    • Prepare a composite specimen by sewing the dyed fabric (4x10 cm) to a multifiber test fabric of the same size.

    • Prepare a wash solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate in distilled water.

    • Place the composite specimen in a stainless-steel container with the wash solution and 10 steel balls at a liquor ratio of 50:1.

    • Agitate the container in a laundering machine (e.g., Launder-Ometer) for 30 minutes at a specified temperature (e.g., 40°C or 60°C).

    • Rinse the specimen twice with distilled water and then with cold running water.

    • Dry the specimen in air at a temperature not exceeding 60°C.

    • Assess the change in color of the dyed specimen and the staining of the multifiber fabric using the grey scales for color change and staining, respectively.[3]

b) Color Fastness to Light (ISO 105-B02)

  • Principle: A specimen of the textile is exposed to artificial light under specified conditions along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.

  • Procedure:

    • Mount the test specimen and a set of blue wool references (standards 1-8) on a sample holder.

    • Partially cover both the specimen and the references.

    • Expose the mounted samples in a xenon arc lamp apparatus under controlled conditions of temperature and humidity.

    • Periodically inspect the samples and continue exposure until a specified color change is observed on the specimen or the blue wool references.

    • Assess the light fastness by comparing the fading of the specimen to the fading of the blue wool references. The rating is the number of the blue wool reference that shows similar fading.[7]

c) Color Fastness to Rubbing (ISO 105-X12)

  • Principle: The amount of color transferred from the surface of a colored textile material to other surfaces by rubbing is determined.

  • Procedure:

    • Fix the test specimen to the base of a crockmeter.

    • Dry Rubbing: Mount a dry, white cotton rubbing cloth onto the rubbing finger of the crockmeter.

    • Wet Rubbing: Wet a white cotton rubbing cloth with distilled water to a 100% wet pick-up and mount it on the rubbing finger.

    • Operate the crockmeter for 10 cycles (10 back-and-forth rubs).

    • Remove the rubbing cloth and evaluate the degree of staining using the grey scale for staining.[8][9][10]

Signaling Pathways and Experimental Workflows

Allergic Contact Dermatitis Signaling Pathway for Disperse Dyes

Disperse dyes, including this compound, are known to be haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The following diagram illustrates the general signaling pathway for allergic contact dermatitis induced by a disperse dye.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph Lymph Node cluster_reexposure Re-exposure Site (Skin) DisperseDye This compound (Hapten) Protein Skin Protein DisperseDye->Protein Penetration & Covalent Binding (Haptenation) HaptenProtein Hapten-Protein Adduct Protein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing ActivatedLC Activated Langerhans Cell LangerhansCell->ActivatedLC Activation TCell Naive T-Cell ActivatedLC->TCell Migration & Antigen Presentation ActivatedTCell Activated & Proliferated T-Cells (Memory T-Cells) TCell->ActivatedTCell Activation & Proliferation Cytokines Cytokine Release ActivatedTCell->Cytokines Migration to Skin Inflammation Inflammatory Response (Dermatitis) Cytokines->Inflammation

Caption: Allergic contact dermatitis pathway for disperse dyes.

Experimental Workflow: Color Fastness to Washing (ISO 105-C06)

The following diagram outlines the workflow for testing the color fastness of a dyed fabric to washing.

Washing_Fastness_Workflow start Start prep_specimen Prepare Composite Specimen (Dyed Fabric + Multifiber Fabric) start->prep_specimen prep_solution Prepare Wash Solution (ECE Detergent + Sodium Perborate) start->prep_solution washing Agitate in Launder-Ometer (e.g., 40°C, 30 min) prep_specimen->washing prep_solution->washing rinsing Rinse with Distilled and Tap Water washing->rinsing drying Air Dry at <60°C rinsing->drying assessment Assess Color Change & Staining (Grey Scales) drying->assessment end End assessment->end

Caption: Workflow for ISO 105-C06 wash fastness testing.

Experimental Workflow: Natural Dye Extraction and Application

This diagram provides a generalized workflow for the extraction of natural dyes and their application to textiles.

Natural_Dye_Workflow start Start source Select Plant Source (e.g., Indigofera, Gardenia, Berries) start->source extraction Extract Dye (e.g., Aqueous, Solvent) source->extraction filtration Filter to Obtain Dye Solution/Paste extraction->filtration dyeing Dye Fabric in Dye Bath (Control pH, Temp, Time) filtration->dyeing mordanting Pre-mordant Fabric (Optional) mordanting->dyeing rinsing Rinse and Dry Dyed Fabric dyeing->rinsing end End rinsing->end

Caption: General workflow for natural dyeing.

Conclusion

Natural dyes such as Indigo, Genipin, and Anthocyanins present promising, more sustainable, and potentially less allergenic alternatives to synthetic dyes like this compound. While this compound currently offers superior overall colorfastness on polyester, ongoing research into improving the fastness of natural dyes through optimized extraction, mordanting, and dyeing techniques is closing this performance gap. For applications where high fastness is critical, Indigo shows comparable wash and rubbing fastness to this compound on polyester, though its light fastness is lower. Genipin-based dyes also show potential for good wash fastness. The pH sensitivity of anthocyanins, leading to color changes, presents both a challenge for color consistency and an opportunity for creating "smart" textiles. Further research is warranted to develop standardized and optimized dyeing protocols for these natural alternatives on synthetic fabrics to enable their broader adoption in the textile industry.

References

A Comparative Guide to Coloring Nylon: Disperse Blue 91 vs. Acid Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and material science, the precise coloring of materials like nylon is critical. Nylon, a synthetic polyamide, possesses both hydrophobic and protein-like characteristics, making it suitable for dyeing with different dye classes.[1][2] This guide provides an objective comparison between a specific disperse dye, C.I. Disperse Blue 91, and the general class of acid dyes for coloring nylon, supported by experimental data and detailed methodologies.

Fundamental Properties and Dyeing Mechanisms

The choice between disperse and acid dyes for nylon hinges on their fundamentally different chemical structures and interactions with the polymer fiber.

Acid Dyes are water-soluble anionic dyes.[3][4] Their molecular structure contains one or more acidic groups, such as sulfonic acid (-SO₃H), which are typically in the form of sodium salts (-SO₃Na) to ensure solubility.[3] The dyeing mechanism is primarily an ionic interaction. In an acidic dyebath, the terminal amino groups (-NH₂) of the nylon polymer chain become protonated, acquiring a positive charge (-NH₃⁺). These cationic sites then form strong salt linkages with the anionic dye molecules.[3][4] Van der Waals forces and hydrogen bonding also contribute to the dye-fiber affinity.[4][5]

Disperse Dyes , including this compound, are non-ionic and have very low water solubility.[6][7] They are applied from a stable aqueous dispersion. The dyeing mechanism for nylon does not involve ionic or covalent bonds. Instead, it relies on weaker intermolecular forces, often described as "molecular gravity" or Van der Waals forces.[8][9] The small, hydrophobic dye molecules diffuse into the amorphous regions of the nylon fiber, where they are held by these weaker interactions.

Performance Comparison: this compound vs. Acid Dyes

The different dyeing mechanisms directly influence the performance characteristics of the dyed nylon, such as color fastness, levelness, and shade intensity.

Key Performance Attributes
  • Levelness and Coverage : Disperse dyes are renowned for their excellent leveling properties and their ability to cover physical and chemical variations in nylon fibers, a phenomenon known as "barré".[5][10][11] This makes them highly suitable for achieving uniform, pale shades.[8] Acid dyes, particularly when multiple dyes are used for a specific shade, can exhibit "competitive dyeing," where dyes with higher affinity race to occupy the limited number of cationic sites on the fiber, potentially leading to unevenness.[1][4][10]

  • Wet Fastness : Acid dyes generally provide superior wet fastness (e.g., resistance to washing) compared to disperse dyes on nylon.[12] This is attributed to the strong ionic bonds formed between the dye and the fiber. The wet fastness of disperse dyes is often moderate because the weaker intermolecular forces can be disrupted more easily during washing.[12] However, for pale to medium shades, the wet fastness of selected disperse dyes can be satisfactory.[11]

  • Light Fastness : Both dye classes can offer good to excellent light fastness. However, the light fastness of disperse dyes on nylon is often lower than on polyester, as the more open and moisture-absorbing structure of nylon can accelerate fading.[9]

  • Shade Intensity : Acid dyes are typically used for achieving deep, vibrant, medium-to-dark shades on nylon due to their high affinity and fixation.[13] Disperse dyes are generally limited to pale and medium depths on nylon because of their weaker binding forces and poorer build-up.[8][11]

Quantitative Data Summary

The following tables summarize key quantitative performance data for this compound and a representative anthraquinone acid dye, C.I. Acid Blue 45, on nylon.

Table 1: Dye Properties

PropertyC.I. This compoundC.I. Acid Dyes (General)
Chemical Class Anthraquinone[14]Azo, Anthraquinone, Metal Complex[15]
Ionic Nature Non-ionic[6]Anionic[3]
Solubility Low water solubility (applied as dispersion)[6]Water-soluble[3]
Primary Bonding Van der Waals forces, Dipole-dipole[16]Ionic bonds, Hydrogen bonds[3][4]

Table 2: Comparative Fastness Properties on Nylon (ISO/AATCC Ratings)

Fastness is rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Fastness PropertyC.I. This compoundC.I. Acid Dyes (Typical Range)Test Method
Light Fastness 6 (Good)[14]4-7 (Moderate to Excellent)ISO 105-B02[12]
Washing Fastness (Color Change) 5 (Excellent)[14]3-5 (Moderate to Excellent)[3]ISO 105-C06[17]
Washing Fastness (Staining) 5 (Excellent)[14]3-5 (Moderate to Excellent)[3]ISO 105-C06[17]
Perspiration Fastness (Staining) 5 (Excellent)[14]4-5 (Good to Excellent)ISO 105-E04

Table 3: Dyeing Process Parameters

ParameterC.I. This compoundC.I. Acid Dyes
Typical pH 4.5 - 5.5 (Acidic)[6]4.0 - 7.0 (Acidic to Neutral)[5][10]
Typical Temperature 95 - 100°C95 - 100°C[5]
Key Auxiliaries Dispersing agentLeveling agent, Acetic/Formic Acid[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for dyeing nylon and conducting fastness tests.

Protocol 1: Exhaust Dyeing of Nylon with Acid Dyes

This protocol is based on standard laboratory procedures for achieving good fixation and levelness with acid dyes.

  • Dyebath Preparation : Prepare a dyebath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

  • Auxiliaries : Add 1% (on weight of fabric, owf) of an anionic leveling agent and 10% (owf) of Glauber's salt (sodium sulfate) to the dyebath.

  • pH Adjustment : Adjust the pH of the dyebath to the desired value (typically 4-6 for dark shades, 6-7 for light shades) using acetic acid and ammonium acetate.[5][10]

  • Dyeing Process :

    • Immerse the wetted nylon fabric into the dyebath at 40°C.

    • Run for 10 minutes, then add the pre-dissolved acid dye.

    • Raise the temperature to 98°C at a controlled rate of 1-1.5°C per minute. Controlling the heating rate in the 65-85°C range is critical for level dyeing.[1][10]

    • Hold at 98°C for 45-60 minutes to ensure dye migration and fixation.[10]

  • Rinsing : Cool the dyebath, then rinse the fabric thoroughly with warm and then cold water.

  • Aftertreatment (Optional) : For improved wet fastness, an aftertreatment with a synthetic fixing agent can be applied according to the manufacturer's instructions.

Protocol 2: Exhaust Dyeing of Nylon with Disperse Dyes

This protocol outlines the typical procedure for applying disperse dyes to nylon.

  • Dyebath Preparation : Prepare a dyebath with a liquor ratio of 20:1.

  • Auxiliaries : Add 1 g/L of a suitable dispersing agent.

  • pH Adjustment : Adjust the dyebath pH to 4.5-5.5 using acetic acid.[6]

  • Dye Dispersion : Prepare the this compound dye by pasting it with a small amount of the dispersing agent and warm water, then dilute with more water before adding to the dyebath.

  • Dyeing Process :

    • Immerse the wetted nylon fabric into the dyebath at 50°C.

    • Raise the temperature to 100°C at a rate of 1.5-2°C per minute.

    • Hold at 100°C for 45-60 minutes.

  • Rinsing and Reduction Clearing :

    • Cool the dyebath and rinse the fabric.

    • Perform a reduction clearing bath (e.g., with 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 60-70°C for 15 minutes) to remove unfixed surface dye and improve wet fastness.

    • Rinse thoroughly and neutralize if necessary.

Protocol 3: Fastness Testing
  • Wash Fastness (ISO 105-C06) : A 10x4 cm specimen is stitched together with a standard multi-fiber fabric (containing acetate, cotton, nylon, polyester, acrylic, and wool).[17] The composite sample is agitated in a soap solution (e.g., 4 g/L ECE detergent and 1 g/L sodium perborate) in a Gyrowash or similar machine, typically for 30 minutes at 60°C with stainless steel balls to simulate mechanical action.[18][19] After rinsing and drying, the color change of the sample and the staining on each fiber of the multi-fiber fabric are assessed using standard grey scales.[18]

  • Light Fastness (ISO 105-B02) : A textile specimen is exposed to a calibrated Xenon arc lamp, which simulates natural daylight, under controlled conditions.[6][12] A set of standard blue wool references (rated 1 to 8) are exposed simultaneously.[12] The light fastness rating is determined by comparing the degree of fading of the test specimen to that of the blue wool references.[20][21]

Visualized Workflows and Mechanisms

Graphviz diagrams are provided to illustrate the logical relationships in the dyeing processes.

Dyeing_Mechanisms cluster_acid Acid Dye Mechanism cluster_disperse Disperse Dye Mechanism Nylon_Fiber_Acid Nylon Fiber (-NH2 groups) Acid_Bath Acidic Dyebath (H+) Nylon_Fiber_Acid->Acid_Bath Protonation Protonated_Nylon Protonated Nylon (-NH3+ sites) Acid_Bath->Protonated_Nylon Dyed_Nylon_Acid Dyed Nylon (Ionic Bond) Protonated_Nylon->Dyed_Nylon_Acid Ionic Bonding Anionic_Dye Anionic Acid Dye (Dye-SO3-) Anionic_Dye->Dyed_Nylon_Acid Nylon_Fiber_Disp Nylon Fiber (Amorphous Regions) Dyed_Nylon_Disp Dyed Nylon (Van der Waals Forces) Nylon_Fiber_Disp->Dyed_Nylon_Disp Disperse_Dye Non-ionic Disperse Dye Disperse_Dye->Dyed_Nylon_Disp Diffusion & Adsorption

Caption: Comparative dyeing mechanisms for acid and disperse dyes on nylon.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Nylon Fabric Pre-wetting Start Load Fabric (40-50°C) Fabric_Prep->Start Dyebath_Prep Dyebath Preparation (Water, Auxiliaries, pH Adjust) Dyebath_Prep->Start Add_Dye Add Dye Start->Add_Dye Heat Ramp Temperature to 98-100°C Add_Dye->Heat Hold Hold for 45-60 min Heat->Hold Cool Cool Down Hold->Cool Rinse Rinse Cool->Rinse Clear Reduction Clearing (Disperse Only) Rinse->Clear Final_Rinse Final Rinse & Dry Rinse->Final_Rinse Clear->Final_Rinse

Caption: Generalized experimental workflow for exhaust dyeing of nylon.

Conclusion

The selection between this compound and acid dyes for coloring nylon is application-dependent.

  • This compound is an excellent choice for pale to medium blue shades , especially where fabric uniformity is a challenge. Its key advantages are superior leveling and coverage. While its inherent wet fastness is lower than acid dyes, its performance can be significantly improved with a proper reduction clearing post-treatment, yielding excellent wash fastness ratings.

  • Acid Dyes are the preferred choice for medium to dark, vibrant shades that require high durability and wet fastness. The strong ionic bonds they form with nylon ensure excellent performance during laundering. However, careful selection of compatible dyes and precise control over the dyeing process are necessary to avoid unlevelness.

For researchers, the trade-off is between the superior leveling of disperse dyes and the higher fixation and wet fastness of acid dyes. The specific end-use requirements of the dyed nylon material should guide the final selection.

References

Safety Operating Guide

Navigating the Safe Disposal of Disperse Blue 91: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Disperse Blue 91, a synthetic dye of the anthraquinone class.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on information for other Disperse Blue dyes and general best practices for chemical disposal. It is imperative to obtain and meticulously follow the specific instructions provided in the SDS from your chemical supplier for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a dust respirator to avoid inhalation of dust particles.

Work should be conducted in a well-ventilated area, and all personal contact with the chemical, including inhalation, should be avoided. Do not eat, drink, or smoke when handling this compound.

Chemical and Physical Properties of this compound

Understanding the properties of a chemical is crucial for its safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
CAS Number 12222-89-8
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.38 g/mol
Appearance Blue solid
Chemical Class Anthraquinone Dye[1]
Known Hazards Potential for skin sensitization and allergic reactions[1].

Step-by-Step Disposal Procedure for this compound

The following is a generalized procedure for the disposal of this compound. Adherence to local, state, and federal regulations is mandatory.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Use dry clean-up procedures to avoid generating dust. If sweeping, dampen the material with water to prevent it from becoming airborne. A vacuum cleaner with a HEPA filter is also a suitable option.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept closed when not in use.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.

  • Disposal Method:

    • All waste must be handled in accordance with local, state, and federal regulations.

    • The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Alternatively, the waste may be disposed of in an authorized landfill. Puncture containers to prevent re-use before landfill disposal.

    • Crucially, do not discharge this compound into sewers or waterways.

  • Decontamination:

    • Thoroughly decontaminate all tools and equipment used in the handling and disposal process.

    • Contaminated clothing should be laundered separately before reuse.

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

start Start: Waste this compound ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Clean Spills Using Dry Methods (Dampen to prevent dust) collect->spill store Store Waste Container in a Cool, Dry, Ventilated Area spill->store consult Consult Local, State, and Federal Regulations store->consult dispose Dispose Through a Licensed Chemical Destruction Facility or Authorized Landfill consult->dispose decontaminate Decontaminate Equipment and Launder PPE dispose->decontaminate end End decontaminate->end

Caption: A workflow diagram for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.